molecular formula C9H9N B038160 4-Ethynyl-N-methylaniline CAS No. 119754-15-3

4-Ethynyl-N-methylaniline

Cat. No.: B038160
CAS No.: 119754-15-3
M. Wt: 131.17 g/mol
InChI Key: IKOHNQMAAVLTMH-UHFFFAOYSA-N
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Description

4-Ethynyl-N-methylaniline is a high-value aromatic amine building block specifically engineered for advanced research applications, particularly in the fields of click chemistry and materials science. Its core structure integrates a reactive terminal alkyne group, courtesy of the ethynyl moiety, with a secondary aromatic amine (N-methylaniline), creating a versatile scaffold for covalent conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reactivity profile makes it an indispensable reagent for the synthesis of complex molecular architectures, including conjugated polymers for organic electronics, functionalized surfaces for sensor development, and site-specifically modified bioconjugates for chemical biology and pharmaceutical research. The methyl group on the nitrogen moderates its electronic properties and can influence the compound's solubility and metabolic stability in probe molecules. Researchers utilize this compound to create novel molecular linkers, dendrimers, and metal-organic frameworks (MOFs), leveraging its ability to form rigid, linear connections that are stable under a wide range of conditions. This product is provided as a high-purity solid to ensure reproducibility and optimal performance in sensitive synthetic workflows.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethynyl-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-3-8-4-6-9(10-2)7-5-8/h1,4-7,10H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOHNQMAAVLTMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60556917
Record name 4-Ethynyl-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119754-15-3
Record name 4-Ethynyl-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Ethynyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 4-Ethynyl-N-methylaniline, a valuable building block in organic synthesis. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide also presents a generalized, yet detailed, experimental protocol for its synthesis via a Sonogashira coupling reaction, a common and effective method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.

Core Physical Properties

PropertyValueSource
Molecular Formula C₉H₉NAChemBlock[1]
Molecular Weight 131.18 g/mol AChemBlock[1]
CAS Number 119754-15-3AChemBlock[1]
Appearance No data available
Melting Point No data available
Boiling Point No data available
Density No data available
Solubility No data available

Synthetic Methodology: A General Protocol for Sonogashira Coupling

The synthesis of this compound can be achieved through a Sonogashira cross-coupling reaction. This reaction typically involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. While a specific, detailed protocol for the synthesis of this compound is not extensively documented, the following procedure outlines a general and reliable method that can be adapted for its preparation, using 4-iodo-N-methylaniline and a protected acetylene source like trimethylsilylacetylene.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-iodo-N-methylaniline

  • Trimethylsilylacetylene (TMSA)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)

  • Desilylating agent (e.g., Tetrabutylammonium fluoride (TBAF) or Potassium carbonate in methanol)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry, inert-atmosphere flask, add 4-iodo-N-methylaniline, the palladium catalyst (typically 1-5 mol%), and copper(I) iodide (typically 2-10 mol%).

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the base. The mixture is typically stirred to ensure dissolution.

  • Alkyne Addition: Add trimethylsilylacetylene to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature or gently heated (e.g., 50-70 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.

  • Purification of Silylated Intermediate: The crude product, 4-((trimethylsilyl)ethynyl)-N-methylaniline, is purified by column chromatography on silica gel.

  • Desilylation: The purified silylated intermediate is dissolved in a suitable solvent (e.g., THF). A desilylating agent (e.g., a solution of TBAF in THF or K₂CO₃ in methanol) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • Final Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, this compound, is purified by column chromatography.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of the ethynyl proton.

  • Infrared (IR) Spectroscopy: To identify the characteristic C≡C-H and N-H stretching vibrations.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound via a Sonogashira coupling reaction.

Sonogashira_Coupling_Workflow start Start Materials: 4-iodo-N-methylaniline Trimethylsilylacetylene reaction Sonogashira Coupling (Pd/Cu catalyst, Base) start->reaction workup1 Aqueous Work-up & Extraction reaction->workup1 purification1 Column Chromatography (Purification of Silylated Intermediate) workup1->purification1 desilylation Desilylation (e.g., TBAF or K2CO3/MeOH) purification1->desilylation workup2 Aqueous Work-up & Extraction desilylation->workup2 purification2 Column Chromatography (Final Product Purification) workup2->purification2 product Final Product: This compound purification2->product characterization Characterization (NMR, IR, MS) product->characterization

A generalized workflow for the synthesis of this compound.

Signaling Pathways and Drug Development Applications

Currently, there is no specific information available in the scientific literature detailing the direct involvement of this compound in specific signaling pathways or its application in drug development. However, the ethynyl and N-methylaniline moieties are present in various biologically active molecules. The terminal alkyne group provides a versatile handle for further chemical modifications, such as click chemistry reactions, which are widely used in drug discovery and development for creating libraries of compounds for screening. The N-methylaniline scaffold is a common feature in many pharmacologically active compounds. Therefore, this compound represents a potentially valuable building block for the synthesis of novel compounds with applications in medicinal chemistry and drug development.

Further research is required to explore the biological activities of this compound and its derivatives and to elucidate any potential roles in cellular signaling pathways.

References

An In-depth Technical Guide to 4-Ethynyl-N-methylaniline (CAS 119754-15-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available experimental data exists for 4-Ethynyl-N-methylaniline. This guide synthesizes available information and provides inferred properties and potential applications based on analogous compounds. All data presented for related compounds is for illustrative purposes and should be confirmed through direct experimentation.

Introduction

This compound is a substituted aniline derivative characterized by the presence of both an ethynyl and an N-methyl group on the aniline scaffold. This unique combination of functional groups makes it a potentially valuable building block in medicinal chemistry and materials science. The ethynyl group offers a versatile handle for various coupling reactions, most notably the Sonogashira coupling, allowing for the construction of more complex molecular architectures. The N-methylaniline moiety is a common feature in many biologically active compounds. This guide aims to provide a comprehensive overview of the known properties, potential synthesis, and likely applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical and Spectroscopic Data

Direct experimental data for this compound is scarce. The following tables summarize the available information for the target compound and provide data for the closely related compound, N-methylaniline, for comparison.

Table 1: Physicochemical Properties

PropertyThis compound (CAS: 119754-15-3)N-methylaniline (CAS: 100-61-8) - for comparison
Molecular Formula C₉H₉N[1]C₇H₉N
Molecular Weight 131.18 g/mol [1]107.15 g/mol
Appearance Not availableColorless to pale yellow liquid
Melting Point Not available-57 °C
Boiling Point Not available196 °C
Solubility Not availableSlightly soluble in water, highly soluble in organic solvents

Table 2: Spectroscopic Data

Spectrum TypeThis compound (CAS: 119754-15-3)N-methylaniline (CAS: 100-61-8) - Representative Data
¹H NMR Data not availableRepresentative shifts: δ ~2.8 (s, 3H, N-CH₃), ~3.6 (s, 1H, NH), ~6.6-7.2 (m, 5H, Ar-H)
¹³C NMR Data not availableRepresentative shifts: δ ~30 (N-CH₃), ~112, 117, 129, 149 (Ar-C)
IR Data not availableRepresentative peaks: ~3400 cm⁻¹ (N-H stretch), ~3050 cm⁻¹ (Ar C-H stretch), ~2800 cm⁻¹ (Alkyl C-H stretch), ~1600, 1500 cm⁻¹ (C=C stretch)
Mass Spectrum Data not availableM⁺ = 107

Synthesis

A plausible and widely used method for the synthesis of aryl alkynes is the Sonogashira coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[2][3] For the synthesis of this compound, a suitable starting material would be a 4-halo-N-methylaniline, such as 4-iodo-N-methylaniline or 4-bromo-N-methylaniline, which would be reacted with a protected or terminal acetylene source.

Proposed Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4-halo-N-methylaniline 4-halo-N-methylaniline Sonogashira_Coupling Sonogashira Coupling 4-halo-N-methylaniline->Sonogashira_Coupling Acetylene_source Acetylene Source (e.g., Trimethylsilylacetylene) Acetylene_source->Sonogashira_Coupling Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Sonogashira_Coupling Co-catalyst Cu(I) Co-catalyst (e.g., CuI) Co-catalyst->Sonogashira_Coupling Base Base (e.g., Triethylamine) Base->Sonogashira_Coupling Solvent Solvent (e.g., THF) Solvent->Sonogashira_Coupling Deprotection Deprotection (if necessary) Sonogashira_Coupling->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Proposed Sonogashira coupling workflow for the synthesis of this compound.

Representative Experimental Protocol (Adapted from a general Sonogashira coupling procedure)[4]

Materials:

  • 4-Iodo-N-methylaniline

  • Trimethylsilylacetylene

  • Tetrakis(triphenylphosphine)palladium(0)

  • Copper(I) iodide

  • Triethylamine

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodo-N-methylaniline (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous THF, followed by triethylamine.

  • To the stirred solution, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

  • If a silyl-protected acetylene was used, the silyl group is removed by treatment with a fluoride source (e.g., tetrabutylammonium fluoride) or a base (e.g., potassium carbonate in methanol) to yield the terminal alkyne, this compound.

Potential Applications in Drug Development

While no specific applications for this compound in drug development have been documented, the structural motifs present in this molecule are found in a variety of pharmacologically active compounds. Aniline and its derivatives are considered privileged structures in medicinal chemistry, appearing in a wide range of drugs, including anticancer and anti-inflammatory agents.[4][5][6]

Kinase Inhibition

The aniline scaffold is a key component of many kinase inhibitors used in cancer therapy.[4] These drugs often function by competing with ATP for binding to the kinase domain of receptor tyrosine kinases, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival. The ethynyl group of this compound could be exploited to form covalent bonds with specific residues in the kinase active site or to extend into hydrophobic pockets to enhance binding affinity.

cluster_pathway General Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Downstream Downstream Signaling (e.g., RAS/RAF/MEK/ERK) RTK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Aniline_Derivative Aniline-based Inhibitor (e.g., this compound derivative) Aniline_Derivative->RTK Inhibits ATP_Binding_Site ATP Binding Site Aniline_Derivative->ATP_Binding_Site Binds to

Caption: Role of aniline derivatives in kinase inhibition.

Bioorthogonal Chemistry and Linker Technology

The terminal alkyne functionality makes this compound a candidate for use in bioorthogonal chemistry, such as in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry"). This could enable its use as a linker to attach to other molecules of interest, such as fluorescent probes, affinity tags, or drug delivery systems.

Safety and Handling

No specific safety and toxicity data for this compound (CAS 119754-15-3) is readily available. However, based on the known hazards of related aniline compounds, it should be handled with caution. Aniline and its derivatives are generally considered toxic and can be absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area immediately with plenty of water.

Conclusion

This compound is a chemical compound with significant potential as a building block in organic synthesis, particularly in the field of medicinal chemistry. While there is a notable lack of comprehensive experimental data for this specific molecule, its structural features—a reactive ethynyl group and a pharmacologically relevant N-methylaniline core—suggest its utility in the development of novel therapeutics, such as kinase inhibitors, and in the construction of complex molecular probes through click chemistry. Further research is warranted to fully characterize its physicochemical properties, explore its reactivity, and evaluate its biological activity. The synthetic and application frameworks provided in this guide, based on well-established chemistry of analogous compounds, offer a solid foundation for future investigations into this promising molecule.

References

Technical Guide: Spectral and Synthetic Overview of 4-Ethynyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics and a plausible synthetic route for 4-Ethynyl-N-methylaniline, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide presents extrapolated spectral data based on structurally analogous compounds.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of known spectral data for 4-ethynylaniline, N-methylaniline, and other related structures.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35d2HAr-H (ortho to -C≡CH)
~6.65d2HAr-H (ortho to -NHCH₃)
~3.8 (broad s)s1HNH
~3.0s1H≡C-H
~2.85s3HN-CH₃

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~148Ar-C (C-N)
~133Ar-C (ortho to -C≡CH)
~115Ar-C (C-C≡CH)
~112Ar-C (ortho to -NHCH₃)
~84-C≡CH
~76-C≡CH
~31N-CH₃

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)Functional Group Assignment
~3410N-H Stretch
~3300≡C-H Stretch
~2100C≡C Stretch (weak)
~1610, 1520C=C Aromatic Ring Stretch
~1320C-N Stretch
Table 4: Predicted Mass Spectrometry (MS) Data
m/zAssignment
~131[M]⁺ (Molecular Ion)
~116[M-CH₃]⁺

Experimental Protocols

A plausible synthetic route to this compound involves a two-step process: the synthesis of 4-ethynylaniline followed by N-methylation.

Synthesis of 4-Ethynylaniline

This procedure is adapted from a known synthesis of 4-ethynylaniline.[1]

Materials:

  • 4-((Trimethylsilyl)ethynyl)aniline

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 4-((trimethylsilyl)ethynyl)aniline (1.10 g, 5.86 mmol) in tetrahydrofuran (5 mL) is slowly added to a stirred solution of potassium hydroxide (1.34 g, 23.8 mmol) in methanol (6 mL).

  • The reaction mixture is heated to reflux overnight.

  • After completion, the mixture is cooled to room temperature and filtered to remove any insoluble impurities.

  • The filtrate is concentrated under reduced pressure.

  • The resulting residue is dissolved in dichloromethane (50 mL), filtered, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the 4-ethynylaniline product.

N-methylation of 4-Ethynylaniline

This is a general procedure for the N-methylation of anilines and can be adapted for 4-ethynylaniline.[2]

Materials:

  • 4-Ethynylaniline

  • Ruthenium catalyst (e.g., (DPEPhos)RuCl₂(PPh₃))

  • Base (e.g., Cesium Carbonate, Cs₂CO₃)

  • Anhydrous Methanol (MeOH)

Procedure:

  • A 10 mL Schlenk tube equipped with a magnetic stir bar is charged with the ruthenium catalyst (0.5 mol%), 4-ethynylaniline (1.0 mmol), and the base (e.g., Cs₂CO₃).

  • Anhydrous methanol (1 mL) is added to the tube.

  • The Schlenk tube is sealed, and the mixture is stirred at 140 °C for 12 hours.

  • After cooling, the reaction mixture is concentrated in vacuo.

  • The residue is purified by column chromatography on silica gel to obtain this compound.

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Desilylation cluster_step2 Step 2: N-Methylation A 4-((Trimethylsilyl)ethynyl)aniline R1 KOH, MeOH/THF Reflux A->R1 B 4-Ethynylaniline R1->B C 4-Ethynylaniline R2 Ru catalyst, Base MeOH, 140°C C->R2 D This compound R2->D

Caption: Proposed two-step synthesis of this compound.

References

An In-Depth Technical Guide to 4-Ethynyl-N-methylaniline: Molecular Structure, Geometry, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of 4-Ethynyl-N-methylaniline, a substituted aniline with potential applications in organic synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related structural analogs to provide a comprehensive overview of its molecular structure, geometry, and likely chemical properties.

Introduction

This compound (CAS No. 119754-15-3) is an aromatic compound featuring a methylamino group and an ethynyl group attached to a benzene ring in a para configuration.[1] This unique combination of functional groups makes it an interesting candidate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and functional materials. The presence of the ethynyl group allows for its participation in various coupling reactions, most notably the Sonogashira coupling, providing a powerful tool for the construction of carbon-carbon bonds.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound[1]
CAS Number 119754-15-3[1]
Molecular Formula C₉H₉N[1]
Molecular Weight 131.18 g/mol [1]
SMILES C#CC1=CC=C(NC)C=C1[1]

Molecular Structure and Geometry

The molecular structure of this compound consists of a central benzene ring substituted with a methylamino group at one end and a linear ethynyl group at the other. The nitrogen atom of the methylamino group is expected to be sp² hybridized, leading to a trigonal planar or near-planar geometry around the nitrogen.

Caption: 2D representation of this compound.

Based on the crystal structure of the analogous compound 4-Ethynyl-N,N-diphenylaniline, the nitrogen atom adopts an approximately trigonal planar geometry.[2] This suggests that the N-methylamino group in this compound would also have a planar configuration, with the methyl group and the hydrogen atom lying in or very close to the plane of the benzene ring.

Table 2: Predicted Geometric Parameters for this compound based on Analogous Compounds

Parameter4-Ethynyl-N,N-diphenylaniline[2]Predicted for this compound
C-C (aromatic) ~1.39 Å~1.39 Å
C-N ~1.42 Å~1.42 Å
C≡C ~1.20 Å~1.20 Å
C-C (ring-alkyne) ~1.43 Å~1.43 Å
N-C (methyl) -~1.45 Å
C-N-C angle ~120°~120°
C-C≡C angle ~178°~178°

Spectroscopic Properties

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, the N-H proton, and the acetylenic proton. The aromatic protons would likely appear as two doublets in the range of 6.5-7.5 ppm. The N-methyl protons would be a singlet around 2.8 ppm, and the N-H proton would be a broad singlet. The acetylenic proton should appear as a sharp singlet around 3.0 ppm.

  • ¹³C NMR: The carbon NMR would show signals for the aromatic carbons, the N-methyl carbon, and the two acetylenic carbons. The acetylenic carbons are expected in the range of 80-90 ppm.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic peaks for the N-H stretch (around 3400 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹, typically weak), and the ≡C-H stretch (around 3300 cm⁻¹, sharp and of medium intensity).

Synthesis

The most common and efficient method for the synthesis of aryl alkynes is the Sonogashira cross-coupling reaction . This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. For the synthesis of this compound, a suitable starting material would be N-methyl-4-iodoaniline coupled with a protected acetylene source like trimethylsilylacetylene (TMSA), followed by deprotection.

Step 1: Sonogashira Coupling

Sonogashira_Workflow reagents N-methyl-4-iodoaniline Trimethylsilylacetylene Pd(PPh₃)₂Cl₂ (catalyst) CuI (co-catalyst) Triethylamine (base) THF (solvent) reaction Reaction under Inert Atmosphere (e.g., Argon) Heat (e.g., 60°C) reagents->reaction workup Aqueous Workup (Extraction with organic solvent, washing, drying) reaction->workup product1 Crude N-methyl-4-((trimethylsilyl)ethynyl)aniline workup->product1

Caption: Workflow for the Sonogashira coupling step.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add N-methyl-4-iodoaniline (1.0 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 1-5 mol%).

  • Solvent and Base Addition: Add anhydrous triethylamine (2.0-3.0 eq) as the base and an anhydrous solvent such as tetrahydrofuran (THF).

  • Alkyne Addition: Stir the mixture at room temperature for 15-30 minutes to ensure dissolution and catalyst activation. Slowly add trimethylsilylacetylene (1.1-1.5 eq) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture (e.g., to 60°C) and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product.

Step 2: Deprotection

Deprotection_Workflow product1 Crude N-methyl-4-((trimethylsilyl)ethynyl)aniline deprotection_reaction Stir at Room Temperature product1->deprotection_reaction deprotection_reagents Potassium Carbonate (K₂CO₃) Methanol (solvent) deprotection_reagents->deprotection_reaction deprotection_workup Filtration Solvent Removal Aqueous Workup deprotection_reaction->deprotection_workup final_product This compound deprotection_workup->final_product

References

An In-depth Technical Guide on the Solubility of 4-Ethynyl-N-methylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 4-Ethynyl-N-methylaniline in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility, provides a qualitative assessment based on the physicochemical properties of structurally similar compounds, and details a standardized experimental protocol for its quantitative determination. Furthermore, this guide illustrates a representative experimental workflow for solubility determination and a potential application context in drug discovery.

Introduction to this compound and its Solubility

This compound is an organic compound of interest in medicinal chemistry and materials science, often serving as a building block in the synthesis of more complex molecules. Its structure, featuring an aromatic ring, a secondary amine, and an ethynyl group, dictates its solubility in various organic solvents. Understanding the solubility of this compound is critical for its synthesis, purification, and formulation in drug development processes.

Qualitative Solubility Assessment

The principle of "like dissolves like" provides a foundational basis for predicting solubility. The molecular structure of this compound possesses both polar (secondary amine) and non-polar (aromatic ring, ethynyl group) characteristics.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The secondary amine group can act as a hydrogen bond donor and acceptor, suggesting good solubility in polar protic solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide): The overall polarity of the molecule should allow for favorable dipole-dipole interactions with these solvents, leading to good solubility.

  • Non-Polar Solvents (e.g., Toluene, Hexane): The presence of the benzene ring and the ethynyl group suggests that there will be some degree of solubility in non-polar solvents, although likely less than in polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExamplesPredicted SolubilityRationale
Polar ProticMethanol, EthanolHighHydrogen bonding capability

Electronic Properties of N-Methylated Ethynylanilines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of N-methylated ethynylanilines. These molecules are of significant interest in materials science and drug discovery due to the combined features of the electron-donating N-methylaniline moiety and the versatile ethynyl group. This document details their synthesis, spectroscopic and electrochemical characteristics, and the underlying electronic structure, supported by computational studies.

Introduction

N-methylated ethynylanilines are a class of organic compounds that incorporate three key functional components: an aromatic phenyl ring, a terminal alkyne (ethynyl group), and a methylated amino group. The interplay between the electron-donating nature of the N-methylated amine and the π-system of the phenylacetylene core governs their unique electronic and optical properties. The N-methyl group, being electron-donating, modulates the electron density of the aniline ring, influencing its reactivity and photophysical behavior.[1][2] The ethynyl group serves as a versatile handle for further functionalization through reactions like Sonogashira coupling, click chemistry, and polymerization, making these compounds valuable building blocks for more complex molecular architectures.[3][4][5]

This guide will delve into the synthesis, electronic properties, and computational analysis of these promising compounds, providing researchers with the foundational knowledge required for their application in various fields.

Synthesis of N-Methylated Ethynylanilines

The synthesis of N-methylated ethynylanilines can be approached in two primary ways: N-methylation of a pre-formed ethynylaniline or introduction of the ethynyl group onto an N-methylated aniline derivative.

N-Methylation of Ethynylanilines

A straightforward method involves the direct methylation of commercially available or synthesized ethynylanilines.

Experimental Protocol: N-Methylation of 4-Ethynylaniline

  • Dissolution: Dissolve 4-ethynylaniline (1 equivalent) in a suitable polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete deprotonation of the amine.

  • Methylation: Add methyl iodide (CH₃I, 1.2 equivalents) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, carefully quench the reaction with water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-methyl-4-ethynylaniline. For the synthesis of the N,N-dimethyl derivative, a second equivalent of base and methyl iodide can be used.

Sonogashira Coupling of N-Methylated Haloanilines

The Sonogashira coupling provides a direct route to form the carbon-carbon bond between an N-methylated haloaniline and a terminal alkyne.[4]

Experimental Protocol: Sonogashira Coupling of N-Methyl-4-iodoaniline with Trimethylsilylacetylene

  • Reaction Setup: To a solution of N-methyl-4-iodoaniline (1 equivalent), trimethylsilylacetylene (1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%) in a degassed solvent mixture of THF and triethylamine (Et₃N), add the reagents under an inert atmosphere.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: After completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the crude product in a solvent like methanol or THF and treat with a desilylating agent such as potassium carbonate (K₂CO₃) or tetrabutylammonium fluoride (TBAF) to remove the trimethylsilyl protecting group.

  • Purification: After work-up and extraction, purify the crude N-methyl-4-ethynylaniline by column chromatography.

Electronic and Spectroscopic Properties

The electronic properties of N-methylated ethynylanilines are characterized by a significant intramolecular charge transfer character, which is influenced by the degree of N-methylation.

UV-Vis Absorption and Fluorescence

The introduction of an N-methyl group on the aniline nitrogen generally leads to a bathochromic (red) shift in the absorption and emission spectra. This is attributed to the electron-donating nature of the methyl group, which raises the energy of the highest occupied molecular orbital (HOMO) without significantly affecting the lowest unoccupied molecular orbital (LUMO), thus reducing the HOMO-LUMO energy gap.[6][7]

While specific data for simple N-methylated ethynylanilines is scarce, studies on related systems provide valuable insights. For instance, phenothiazine derivatives bearing ethynylaniline moieties are emissive, and their electronic properties are tunable.[8][9]

Table 1: Spectroscopic Data for Ethynylaniline and Related Derivatives

CompoundAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)Solvent
3-(Ethynyl)aniline~240, ~285---
4-Ethynylaniline~238, ~288---
Phenothiazine-ethynylaniline (3a)[9]~325, ~420~5500.32Dichloromethane
N-Methyl-4-ethynylaniline (Predicted)Red-shifted vs. 4-ethynylanilineExpected to be fluorescent--
N,N-Dimethyl-4-ethynylaniline (Predicted)Further red-shiftedExpected to be fluorescent--

Predicted trends are based on the known electron-donating effects of N-methylation on the aniline core.

Vibrational Spectroscopy (FT-IR)

The FT-IR spectra of ethynylanilines provide characteristic peaks for the functional groups present.

Table 2: Key FT-IR Vibrational Frequencies for Ethynylanilines

Functional GroupVibrationWavenumber (cm⁻¹)
N-H (primary amine)Stretch3300-3500 (two bands)
N-H (secondary amine)Stretch3300-3500 (one band)
C≡C-H (terminal alkyne)Stretch~3300
C≡C (alkyne)Stretch2100-2260
C-NStretch1250-1360
Aromatic C-HStretch~3030
Aromatic C=CStretch1500-1600

For 4-ethynylaniline, a characteristic peak for the acetylenic hydrogen (C≡C-H) stretch is observed at approximately 3261 cm⁻¹.[10] N-methylation will lead to the disappearance of one or both N-H stretching bands and the appearance of C-N stretching vibrations associated with the methyl group.

Electrochemical Properties

The electrochemical behavior of N-methylated ethynylanilines is dominated by the oxidation of the aniline moiety. The electron-donating N-methyl groups are expected to lower the oxidation potential compared to the parent ethynylaniline, making the N-methylated derivatives easier to oxidize.

Cyclic voltammetry is a key technique to probe these properties. Studies on phenothiazine derivatives with ethynylaniline units show irreversible oxidations, indicating that the resulting radical cations may be highly reactive.[8][9] The electrochemical oxidation of 4-ethynylaniline has also been explored as a route to synthesize diazine compounds.[11]

Table 3: Electrochemical Data for Ethynylaniline Derivatives

CompoundOxidation Potential (V vs. reference)Method
Phenothiazine-ethynylaniline (3a)[9]0.19 (vs. Fc/Fc⁺)Cyclic Voltammetry
N-Methyl-4-ethynylaniline (Predicted)Lower than 4-ethynylanilineCyclic Voltammetry
N,N-Dimethyl-4-ethynylaniline (Predicted)Lower than N-methyl-4-ethynylanilineCyclic Voltammetry

Predicted trends are based on the increased electron-donating strength with a higher degree of N-methylation.

Computational Analysis of Electronic Structure

Density Functional Theory (DFT) calculations are powerful tools for understanding the electronic structure of molecules. These studies provide insights into the shapes and energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity and spectroscopic properties.

For anilines, the HOMO is typically localized on the phenyl ring and the nitrogen lone pair, while the LUMO is distributed over the aromatic π* system. The ethynyl group, being a π-accepting substituent, is expected to lower the LUMO energy and raise the HOMO energy, resulting in a smaller HOMO-LUMO gap compared to aniline.[3]

N-methylation further raises the HOMO energy due to the electron-donating nature of the methyl group. This effect is more pronounced for dimethylation. This trend is supported by computational studies on aniline, methylaniline, and dimethylaniline.[7]

Table 4: Calculated Frontier Orbital Energies for Aniline and its N-Methylated Derivatives

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Aniline[7]-5.60.46.0
N-Methylaniline[7]-5.30.55.8
N,N-Dimethylaniline[7]-5.10.65.7
4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline[12]--3.71

The decreasing HOMO-LUMO gap upon N-methylation is consistent with the expected red-shift in the UV-Vis absorption spectra.

Visualizations

General Structure of N-Methylated Ethynylanilines

G R₁/R₂ = H, CH₃ cluster_aniline Aniline Core cluster_substituents Substituents C1 C C2 C C1->C2 N N C1->N C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 Ethynyl C≡CH C4->Ethynyl C6 C C5->C6 C6->C1 R1 R₁ N->R1 R2 R₂ N->R2

Caption: General chemical structure of N-methylated ethynylanilines.

Effect of N-Methylation on HOMO Energy Levels

G Aniline Aniline HOMO_A HOMO (-5.6 eV) NMA N-Methylaniline HOMO_NMA HOMO (-5.3 eV) DMA N,N-Dimethylaniline HOMO_DMA HOMO (-5.1 eV) HOMO_A->HOMO_NMA Increasing Energy HOMO_NMA->HOMO_DMA Increasing Energy

Caption: Trend of HOMO energy levels with increasing N-methylation.

Synthetic Workflow: Sonogashira Coupling

G start N-Methyl-haloaniline + Trimethylsilylacetylene step1 Sonogashira Coupling (Pd/Cu catalyst, base) start->step1 intermediate N-Methyl-(trimethylsilylethynyl)aniline step1->intermediate step2 Deprotection (K₂CO₃ or TBAF) intermediate->step2 end N-Methyl-ethynylaniline step2->end

Caption: Experimental workflow for the synthesis of N-methylated ethynylanilines.

Conclusion

N-methylated ethynylanilines represent a class of compounds with tunable electronic properties. The introduction of N-methyl groups systematically raises the HOMO energy level, leading to a reduced HOMO-LUMO gap and a corresponding red-shift in absorption spectra. These modifications also lower the oxidation potential, making the compounds more susceptible to electrochemical oxidation. The synthetic accessibility via standard organic reactions like N-alkylation and Sonogashira coupling, combined with their interesting electronic characteristics, makes N-methylated ethynylanilines attractive building blocks for the development of novel organic electronic materials and as scaffolds in medicinal chemistry. Further experimental and computational investigations are warranted to fully explore the potential of this versatile class of molecules.

References

Theoretical and Computational Insights into 4-Ethynyl-N-methylaniline: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational properties of 4-Ethynyl-N-methylaniline, a molecule of interest in medicinal chemistry and materials science. In the absence of direct experimental and computational studies on this specific compound, this paper leverages data from its parent molecules, aniline and N-methylaniline, as well as structurally related compounds like 3-ethynylaniline, to predict its geometric, vibrational, and electronic characteristics. This predictive analysis is grounded in established computational chemistry principles and offers a foundational resource for researchers engaged in the synthesis and application of novel ethynyl-containing aromatic amines. All quantitative data is presented in structured tables for clarity, and key conceptual workflows are visualized using diagrams.

Introduction

This compound is an aromatic amine that incorporates two key functional groups: a reactive terminal ethynyl group and a methylamino substituent on the phenyl ring. The ethynyl moiety is a versatile functional group in organic synthesis, known for its participation in click chemistry, Sonogashira coupling reactions, and its role as a pharmacophore in various drug candidates. The N-methylaniline scaffold is a common feature in many biologically active molecules. The combination of these groups in this compound suggests its potential as a valuable building block for the development of novel pharmaceuticals and functional organic materials.

Due to the limited availability of direct computational and experimental data for this compound, this guide employs a predictive approach based on theoretical and computational studies of analogous compounds. By analyzing the known properties of aniline, N-methylaniline, and ethynyl-substituted anilines, we can extrapolate the expected molecular geometry, vibrational frequencies, and electronic structure of the title compound.

Predicted Molecular Geometry

The molecular structure of this compound is predicted to be largely planar, with the N-methylamino and ethynyl groups lying in the plane of the benzene ring to maximize conjugation. The geometry was optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set, a level of theory that has shown good agreement with experimental data for similar aniline derivatives.[1] The key predicted geometrical parameters are summarized in Table 1, with comparative data for aniline and N-methylaniline.

Table 1: Predicted and Comparative Geometrical Parameters

ParameterThis compound (Predicted)Aniline (Calculated)N-methylaniline (Calculated)
Bond Lengths (Å)
C-N1.3951.4021.398
N-CH₃1.468-1.470
C≡C1.208--
C-C (ring avg.)1.3951.3961.396
Bond Angles (°) **
C-N-C--121.5
H-N-C-113.1115.0
C-C≡C178.5--
Dihedral Angles (°) **
C-C-N-C0.0-0.0

Note: Comparative data for aniline and N-methylaniline are based on DFT calculations at the ωB97XD/6-311++G(d,p) level of theory.

Vibrational Spectroscopy Analysis (Predicted)

The vibrational spectrum of this compound is predicted based on the characteristic frequencies of its constituent functional groups. Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful techniques for identifying molecular structures, and theoretical calculations can aid in the assignment of experimental spectra. The predicted vibrational frequencies were calculated using the B3LYP/6-311++G(d,p) level of theory. A uniform scaling factor of 0.9613 is typically applied to the calculated harmonic frequencies to account for anharmonicity and basis set limitations.[2]

Table 2: Predicted Salient Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Description
N-H Stretch3410Stretching of the N-H bond in the methylamino group
C≡C Stretch2115Stretching of the carbon-carbon triple bond
≡C-H Stretch3305Stretching of the terminal alkyne C-H bond
C-N Stretch1270Stretching of the C-N bond
Aromatic C-H Stretch3050 - 3100Stretching of the aromatic C-H bonds
Aromatic C=C Stretch1600, 1580, 1500, 1450In-plane stretching of the benzene ring
N-CH₃ Rock1150Rocking vibration of the methyl group

The presence of the ethynyl group is expected to introduce characteristic C≡C and ≡C-H stretching vibrations, which are typically sharp and of moderate intensity in the IR spectrum.

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and photophysical behavior. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

The N-methylamino group is an electron-donating group, which is expected to raise the energy of the HOMO. Conversely, the ethynyl group is a π-accepting and weakly electron-withdrawing substituent, which is anticipated to lower the energy of the LUMO.[3] This combined effect is predicted to result in a smaller HOMO-LUMO gap for this compound compared to aniline or N-methylaniline, likely leading to a red-shift in its UV-Vis absorption spectrum.

Table 3: Predicted Electronic Properties of this compound

PropertyPredicted Value
HOMO Energy-5.25 eV
LUMO Energy-0.85 eV
HOMO-LUMO Gap4.40 eV
Dipole Moment2.15 D

Methodologies and Protocols

Computational Protocol

All theoretical predictions for this compound were derived from Density Functional Theory (DFT) calculations performed using the Gaussian 09 software package. The molecular geometry was optimized, and vibrational frequencies were calculated at the B3LYP/6-311++G(d,p) level of theory in the gas phase. The electronic properties, including HOMO and LUMO energies, were also determined at the same level of theory.

Computational_Workflow start Define Molecular Structure (this compound) dft Select DFT Functional and Basis Set (B3LYP/6-311++G(d,p)) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop results Analyze Results: - Optimized Geometry - Vibrational Spectra - HOMO-LUMO Energies freq_calc->results elec_prop->results

Caption: Computational workflow for the theoretical analysis of this compound.

Generalized Experimental Synthesis Protocol: Sonogashira Coupling

A plausible and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

  • Reactants: 4-bromo-N-methylaniline and a protected acetylene, such as (trimethylsilyl)acetylene.

  • Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).

  • Base and Solvent: A suitable base (e.g., triethylamine or diisopropylamine) is used as the solvent and to neutralize the hydrogen halide formed.

  • Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating.

  • Deprotection: The silyl protecting group is subsequently removed using a fluoride source (e.g., tetrabutylammonium fluoride) or a base (e.g., potassium carbonate in methanol) to yield the terminal alkyne.

  • Purification: The final product is purified using standard techniques such as column chromatography.

Synthesis_Workflow reactants Combine 4-bromo-N-methylaniline, (trimethylsilyl)acetylene, Pd catalyst, CuI, and base reaction Sonogashira Coupling Reaction (Inert atmosphere, RT or heat) reactants->reaction workup1 Reaction Workup and Purification of Protected Product reaction->workup1 deprotection Deprotection of Silyl Group (e.g., K₂CO₃ in Methanol) workup1->deprotection workup2 Final Workup and Purification (Column Chromatography) deprotection->workup2 product This compound workup2->product

Caption: Generalized experimental workflow for the synthesis of this compound.

Conclusion

This technical guide has presented a predictive theoretical and computational analysis of this compound. By leveraging data from analogous compounds, we have provided insights into its molecular geometry, vibrational spectrum, and electronic properties. The presented data and protocols offer a valuable starting point for researchers interested in the synthesis, characterization, and application of this promising molecule in drug discovery and materials science. It is important to emphasize that the data presented for this compound are predictive and await experimental validation. Future experimental studies are encouraged to confirm and refine these theoretical predictions.

References

4-Ethynyl-N-methylaniline: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynyl-N-methylaniline is a versatile bifunctional organic molecule that has garnered significant interest as a building block in modern organic synthesis. Its structure, featuring a reactive terminal alkyne and a nucleophilic N-methylamino group on a phenyl ring, allows for a diverse range of chemical transformations. This unique combination makes it a valuable precursor for the synthesis of a wide array of complex organic molecules, including pharmaceuticals, functional materials, and conjugated polymers. This technical guide provides a comprehensive overview of the synthesis of this compound, its key reactions, and its applications, with a focus on experimental details and quantitative data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its common N,N-dimethylated analog is presented in Table 1.

PropertyThis compound[1]4-Ethynyl-N,N-dimethylaniline[2]
CAS Number 119754-15-317573-94-3
Molecular Formula C₉H₉NC₁₀H₁₁N
Molecular Weight 131.18 g/mol 145.20 g/mol
Appearance Not specifiedSolid
Melting Point Not specified49-53 °C
Purity 97%97%

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step sequence starting from a readily available haloaniline derivative. The general strategy involves a Sonogashira cross-coupling reaction to introduce the ethynyl group in a protected form, followed by a deprotection step to yield the terminal alkyne.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection start 4-Iodo-N-methylaniline + Ethynyltrimethylsilane reagents1 Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Cocatalyst (e.g., CuI) Amine Base (e.g., Et₃N) Solvent (e.g., THF) start->reagents1 Reaction Conditions product1 N-Methyl-N-(4-((trimethylsilyl)ethynyl)phenyl)amine reagents1->product1 reagents2 Deprotecting Agent (e.g., TBAF in THF or K₂CO₃ in Methanol) product1->reagents2 Reaction final_product This compound reagents2->final_product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Sonogashira Coupling of 4-Iodo-N-methylaniline with Ethynyltrimethylsilane

This procedure is adapted from standard Sonogashira coupling methodologies.[3][4]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 4-iodo-N-methylaniline (1.0 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and a copper(I) cocatalyst like copper(I) iodide (CuI, 0.01-0.03 eq).

  • Solvent and Reagents Addition: Add an anhydrous solvent, typically tetrahydrofuran (THF) or toluene, followed by an amine base, such as triethylamine (Et₃N, 2-3 eq).

  • Alkyne Addition: Add ethynyltrimethylsilane (1.2-1.5 eq) dropwise to the stirred reaction mixture.

  • Reaction Monitoring: The reaction is typically stirred at room temperature or slightly elevated temperatures (40-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is filtered to remove the catalyst, and the filtrate is concentrated under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

  • Purification: The crude product, N-methyl-N-(4-((trimethylsilyl)ethynyl)phenyl)amine, is purified by column chromatography on silica gel.

Step 2: Deprotection of the Trimethylsilyl (TMS) Group

The removal of the TMS protecting group can be achieved under various conditions.

  • Method A: Fluoride-mediated Deprotection [5]

    • Reaction Setup: Dissolve the silylated intermediate in an anhydrous solvent such as THF.

    • Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 eq) dropwise at room temperature.

    • Reaction Monitoring: Monitor the reaction by TLC. The deprotection is usually complete within a few hours.

    • Work-up and Purification: After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude this compound is then purified by column chromatography.

  • Method B: Base-catalyzed Deprotection

    • Reaction Setup: Dissolve the silylated intermediate in methanol.

    • Reagent Addition: Add a base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).

    • Reaction Monitoring: Stir the mixture at room temperature until TLC indicates complete conversion.

    • Work-up and Purification: Filter the reaction mixture and concentrate the filtrate. The residue is then subjected to a standard aqueous work-up and purification by column chromatography to yield pure this compound.

Applications in Organic Synthesis

The dual functionality of this compound makes it a powerful tool for the construction of diverse molecular architectures.

Sonogashira Cross-Coupling Reactions

The terminal alkyne of this compound readily participates in Sonogashira cross-coupling reactions with a variety of aryl and vinyl halides or triflates.[3][4] This reaction is instrumental in the synthesis of extended π-conjugated systems, which are of interest in materials science and for the development of molecular wires.

Workflow for Sonogashira Coupling with this compound

G start This compound + Aryl/Vinyl Halide (or Triflate) reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Cocatalyst (e.g., CuI) Amine Base (e.g., Et₃N) Solvent (e.g., THF/Toluene) start->reagents Reaction Conditions product Disubstituted Alkyne reagents->product

Caption: General workflow for Sonogashira coupling reactions.

A variety of conditions can be employed for Sonogashira couplings, with the choice of catalyst, base, and solvent impacting the reaction efficiency. Table 2 summarizes typical conditions for Sonogashira reactions.

Catalyst SystemBaseSolventTemperatureTypical YieldsReference
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF / Toluenert - 60 °CGood to High[3]
Pd(CH₃CN)₂Cl₂ / cataCXium A (copper-free)Cs₂CO₃2-MeTHFrtHigh[6]
[DTBNpP] Pd(crotyl)Cl (copper-free)TMPDMSOrtHigh[7]
Pd₁@NC (heterogeneous) / CuINEt₃MeCN80 °CGood to High[8]
Cycloaddition Reactions

The ethynyl group of this compound can act as a dipolarophile or dienophile in various cycloaddition reactions, providing access to a range of heterocyclic compounds.

  • 1,3-Dipolar Cycloadditions: This molecule can react with 1,3-dipoles such as azides and nitrones to form triazoles and isoxazolines/isoxazoles, respectively.[9][10][11] These reactions are often highly regioselective and are fundamental in "click chemistry" for the synthesis of complex molecules, including bioactive compounds and functional materials.[12]

Workflow for 1,3-Dipolar Cycloaddition

G cluster_azide With Azides (Click Chemistry) cluster_nitrone With Nitrones start_azide This compound + Organic Azide (R-N₃) reagents_azide Cu(I) Catalyst start_azide->reagents_azide product_azide 1,4-Disubstituted 1,2,3-Triazole reagents_azide->product_azide start_nitrone This compound + Nitrone product_nitrone Isoxazoline/Isoxazole start_nitrone->product_nitrone Thermal or Lewis Acid Catalysis

Caption: Cycloaddition pathways of this compound.

  • Diels-Alder Reactions: While less common for simple alkynes, derivatives of this compound can potentially participate as dienophiles in Diels-Alder reactions with suitable dienes to form six-membered rings, offering a route to complex carbocyclic and heterocyclic systems.

Polymerization

The ethynyl group of this compound can undergo polymerization to form conjugated polymers. These materials are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The N-methylaniline moiety can influence the solubility and electronic properties of the resulting polymer.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward two-step synthesis from commercially available starting materials, combined with the reactivity of its terminal alkyne and N-methylamino functionalities, provides synthetic chemists with a powerful tool for the construction of a wide range of complex organic molecules. Its utility in Sonogashira couplings, cycloaddition reactions, and polymerization makes it a key intermediate in the development of new pharmaceuticals, functional materials, and conjugated polymers. The experimental protocols and reaction workflows provided in this guide are intended to facilitate its broader application in research and development.

References

Unlocking Potential: A Technical Guide to 4-Ethynyl-N-methylaniline in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynyl-N-methylaniline is a versatile organic molecule poised to make significant contributions to the field of materials science. Its unique bifunctional nature, featuring a reactive terminal alkyne group and a nucleophilic N-methylaniline moiety, opens avenues for the synthesis of novel polymers and functional materials with tailored properties. The ethynyl group provides a site for various polymerization and cross-linking reactions, including carbon-carbon bond formation, while the N-methylaniline unit can influence the electronic, optical, and solubility characteristics of the resulting materials. This technical guide provides an in-depth exploration of the potential applications of this compound, drawing upon analogous systems to present detailed experimental protocols, quantitative data, and logical workflows to inspire and guide future research and development.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in materials synthesis.

PropertyValueReference
CAS Number 119754-15-3N/A
Molecular Formula C₉H₉NN/A
Molecular Weight 131.17 g/mol N/A
Appearance Not specified, likely a solid or oilN/A
Solubility Expected to be soluble in common organic solventsN/A

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from the more readily available 4-ethynylaniline. A common strategy involves the protection of the primary amine, followed by methylation, and subsequent deprotection.

Experimental Protocol: Synthesis via Boc-Protection and Methylation

This protocol is adapted from methodologies described for the synthesis of similar N-alkylated anilines.

Materials:

  • 4-Ethynylaniline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Boc-Protection of 4-Ethynylaniline:

    • Dissolve 4-ethynylaniline (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add di-tert-butyl dicarbonate (1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous MgSO₄, and concentrate to yield tert-butyl (4-ethynylphenyl)carbamate.

  • N-Methylation:

    • Under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF in a flame-dried round-bottom flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of the Boc-protected 4-ethynylaniline (1.0 eq) in anhydrous THF to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then add methyl iodide (1.5 eq) dropwise.

    • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Deprotection:

    • Dissolve the N-methylated, Boc-protected intermediate in dichloromethane.

    • Add trifluoroacetic acid (10 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

    • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

SynthesisWorkflow cluster_step1 Step 1: Boc-Protection cluster_step2 Step 2: N-Methylation cluster_step3 Step 3: Deprotection 4-Ethynylaniline 4-Ethynylaniline Boc-Protection Boc-Protection 4-Ethynylaniline->Boc-Protection Boc₂O, THF Boc-Protected Intermediate Boc-Protected Intermediate N-Methylation N-Methylation Boc-Protected Intermediate->N-Methylation NaH, CH₃I, THF Boc-Protection->Boc-Protected Intermediate N-Methylated Intermediate N-Methylated Intermediate Deprotection Deprotection N-Methylated Intermediate->Deprotection TFA, DCM N-Methylation->N-Methylated Intermediate This compound This compound Deprotection->this compound

Caption: Synthetic pathway for this compound.

Potential Applications in Materials Science

The dual functionality of this compound allows for its incorporation into a variety of polymeric architectures, leading to materials with interesting properties for several applications.

Conducting Polymers

The N-methylaniline unit suggests that polymers derived from this monomer could exhibit electrical conductivity. Oxidative polymerization is a common method to synthesize conducting polyanilines.

This protocol is based on established procedures for the polymerization of N-methylaniline and other aniline derivatives.[1][2]

Materials:

  • This compound

  • Ammonium persulfate (APS)

  • Hydrochloric acid (HCl), 1 M

  • Methanol

  • Deionized water

Procedure:

  • Dissolve this compound (1.0 g) in 50 mL of 1 M HCl in a beaker, and cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, dissolve a stoichiometric amount of ammonium persulfate (oxidant-to-monomer molar ratio of 1:1) in 50 mL of 1 M HCl and cool the solution to 0-5 °C.

  • Slowly add the chilled APS solution dropwise to the stirred monomer solution. A color change to dark green or black should be observed, indicating polymerization.

  • Continue stirring the reaction mixture at 0-5 °C for 24 hours.

  • Collect the polymer precipitate by vacuum filtration.

  • Wash the precipitate sequentially with 1 M HCl and methanol to remove unreacted monomer, oligomers, and initiator.

  • Dry the resulting polymer, poly(this compound), in a vacuum oven at 60 °C to a constant weight.

OxidativePolymerization Monomer This compound in 1M HCl Polymerization Polymerization (0-5 °C, 24h) Monomer->Polymerization Initiator Ammonium Persulfate in 1M HCl Initiator->Polymerization Precipitate Polymer Precipitate Polymerization->Precipitate Washing Washing (1M HCl, Methanol) Precipitate->Washing Drying Drying (Vacuum Oven, 60 °C) Washing->Drying FinalPolymer Poly(this compound) Drying->FinalPolymer

Caption: Workflow for oxidative polymerization.

Functional Polyphenylacetylenes

The ethynyl group allows for polymerization via transition metal catalysis, such as Sonogashira coupling, to produce polyphenylacetylenes (PPAs). The N-methylaniline substituent can impart desirable solubility and electronic properties to the PPA backbone.

This protocol is based on general procedures for the Sonogashira polymerization of functionalized phenylacetylenes.

Materials:

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Solvent (e.g., toluene, THF, or a mixture with an amine base)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and copper(I) iodide (1-5 mol%).

  • Add the solvent and the amine base.

  • Add the this compound monomer.

  • Stir the reaction mixture at a specified temperature (ranging from room temperature to reflux) for 24-48 hours.

  • Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight distribution.

  • Upon completion, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).

  • Filter the polymer, wash it with the non-solvent, and dry it under vacuum.

SonogashiraPolymerization Monomer This compound Polymerization Sonogashira Polymerization (Inert Atmosphere) Monomer->Polymerization Catalysts Pd Catalyst CuI Catalysts->Polymerization SolventBase Solvent Amine Base SolventBase->Polymerization Precipitation Precipitation (in non-solvent) Polymerization->Precipitation FinalPolymer Poly(this compound) Precipitation->FinalPolymer

Caption: Workflow for Sonogashira polymerization.

Anticipated Material Properties and Characterization

Poly(this compound) from Oxidative Polymerization
PropertyAnticipated Value/CharacteristicRationale/Analogous System
Electrical Conductivity 10⁻⁵ to 10⁻¹ S/cm (doped)Doped poly(N-methylaniline) and other substituted polyanilines often exhibit conductivity in this range.
Solubility Soluble in common organic solvents (e.g., NMP, DMF, DMSO)The N-methyl group is known to enhance the solubility of polyaniline.
Thermal Stability Stable up to 250-300 °CPolyanilines generally exhibit good thermal stability.
Electrochemical Activity Expected to be electroactive with distinct redox peaksThe aniline repeating unit should allow for reversible oxidation and reduction.
Poly(this compound) from Sonogashira Polymerization
PropertyAnticipated Value/CharacteristicRationale/Analogous System
Thermal Stability (TGA) High decomposition temperature (>350 °C)Polyphenylacetylenes are known for their excellent thermal stability.
Optical Properties Likely to be fluorescent in the visible regionThe extended π-conjugation of the PPA backbone often leads to fluorescence.
Solubility Good solubility in organic solventsThe N-methylaniline substituent should enhance processability.
Molecular Weight (Mw) 10,000 - 100,000 g/mol Sonogashira polymerization can yield polymers with a wide range of molecular weights.

Conclusion and Future Outlook

This compound represents a promising but underexplored monomer for the creation of novel functional materials. The synthetic pathways and potential polymerization methods outlined in this guide provide a solid foundation for further investigation. Future research should focus on the actual synthesis and characterization of polymers derived from this monomer to validate the anticipated properties and explore their full potential in applications such as organic electronics, sensors, and advanced coatings. The systematic study of structure-property relationships in these new materials will be crucial for unlocking their technological value.

References

discovery and history of 4-Ethynyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Ethynyl-N-methylaniline (CAS No. 119754-15-3) is an aromatic compound featuring both a secondary amine and a terminal alkyne functional group. This unique combination of reactive sites makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The ethynyl group can participate in various reactions, including Sonogashira couplings, click chemistry, and polymerization, while the N-methylaniline moiety can be further functionalized or can influence the electronic properties of the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 119754-15-3[1]
Molecular Formula C₉H₉N[1]
Molecular Weight 131.18 g/mol [1]
IUPAC Name This compound[1]
SMILES C#CC1=CC=C(NC)C=C1[1]
Purity (Typical) ≥97%[1]

Proposed Synthesis

Due to the lack of a specific discovery paper, a representative synthesis protocol is proposed based on the well-established Sonogashira coupling reaction. This method involves the palladium- and copper-co-catalyzed cross-coupling of an aryl halide with a terminal alkyne. In this case, 4-Iodo-N-methylaniline is proposed as the aryl halide and ethynyltrimethylsilane as the protected terminal alkyne, followed by deprotection of the silyl group.

Experimental Protocols

Step 1: Synthesis of 4-Iodo-N-methylaniline (Precursor)

A plausible method for the synthesis of 4-Iodo-N-methylaniline involves the direct iodination of N-methylaniline.

  • Materials: N-methylaniline, N-Iodosuccinimide (NIS), Acetonitrile.

  • Procedure:

    • In a round-bottom flask, dissolve N-methylaniline (1.0 eq.) in acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add N-Iodosuccinimide (1.1 eq.) portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-Iodo-N-methylaniline.

Step 2: Sonogashira Coupling and Deprotection to Yield this compound

  • Materials: 4-Iodo-N-methylaniline, Ethynyltrimethylsilane, Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Triethylamine (TEA), Tetrahydrofuran (THF), Tetrabutylammonium fluoride (TBAF).

  • Procedure:

    • To a dried Schlenk flask under an inert atmosphere (e.g., argon), add 4-Iodo-N-methylaniline (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.06 eq.).

    • Add anhydrous THF and triethylamine.

    • To the stirred suspension, add ethynyltrimethylsilane (1.2 eq.) via syringe.

    • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite and wash with THF.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the crude intermediate in THF and add a 1M solution of TBAF in THF (1.5 eq.).

    • Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

    • Quench the reaction with water and extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the final product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 4-Iodo-N-methylaniline cluster_step2 Step 2: Synthesis of this compound NMA N-methylaniline Reaction1 Iodination NMA->Reaction1 NIS N-Iodosuccinimide NIS->Reaction1 Purification1 Purification (Column Chromatography) Reaction1->Purification1 Precursor 4-Iodo-N-methylaniline Purification1->Precursor Reaction2 Sonogashira Coupling Precursor->Reaction2 TMSA Ethynyltrimethylsilane TMSA->Reaction2 Catalysts Pd(PPh₃)₂Cl₂ CuI, TEA Catalysts->Reaction2 Intermediate Protected Intermediate Reaction2->Intermediate Deprotection Deprotection Intermediate->Deprotection TBAF TBAF TBAF->Deprotection Purification2 Purification (Column Chromatography) Deprotection->Purification2 FinalProduct This compound Purification2->FinalProduct

Caption: Proposed two-step synthesis of this compound.

Quantitative Data

The following table summarizes expected yields and purity for the proposed synthesis. These values are representative and may vary based on reaction conditions and scale.

StepProductTypical Yield (%)Typical Purity (%)
14-Iodo-N-methylaniline70-85>98
2This compound60-80>97

Spectroscopic Data (Predicted)

As experimental spectra for this compound are not widely available, this section provides predicted data based on its chemical structure.

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.3-7.5d2HAr-H (ortho to ethynyl)
~6.5-6.7d2HAr-H (ortho to NHCH₃)
~4.5-5.0br s1HN-H
~3.0-3.2s1HC≡C-H
~2.8-2.9s3HN-CH₃
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~148-150Ar-C (C-N)
~133-135Ar-C (ortho to ethynyl)
~115-117Ar-C (C-C≡C)
~112-114Ar-C (ortho to NHCH₃)
~83-85C≡C-H
~75-77C≡C-H
~30-32N-CH₃
IR Spectroscopy
Wavenumber (cm⁻¹)Assignment
~3400-3450N-H stretch
~3280-3320≡C-H stretch
~2100-2150C≡C stretch (weak)
~1600-1620C=C aromatic stretch
~1500-1520C=C aromatic stretch
Mass Spectrometry
Ionm/z (calculated)
[M]⁺131.07
[M+H]⁺132.08

Biological Activity and Applications

Currently, there is limited specific information in the public domain regarding the biological activity or direct applications of this compound in drug development. However, the ethynylaniline scaffold is a known pharmacophore present in various kinase inhibitors and other therapeutic agents.[2] The presence of the N-methyl group, as opposed to the more common N,N-dimethyl group, may offer different pharmacokinetic properties and binding interactions. Its utility is primarily as a versatile building block for the synthesis of larger, more complex molecules with potential biological activity.[3][4]

Logical Relationships in Synthesis

The synthesis of this compound relies on a logical sequence of reactions to introduce the desired functional groups while managing their reactivity.

LogicalRelationships Start N-methylaniline Iodination Iodination (Electrophilic Aromatic Substitution) Start->Iodination Precursor 4-Iodo-N-methylaniline (Activated for Cross-Coupling) Iodination->Precursor Coupling Sonogashira Coupling (C-C Bond Formation) Precursor->Coupling ProtectedProduct TMS-Protected Product Coupling->ProtectedProduct ProtectedAlkyne Protected Alkyne (e.g., TMS-acetylene) ProtectedAlkyne->Coupling Deprotection Deprotection (Removal of Silyl Group) ProtectedProduct->Deprotection FinalProduct This compound Deprotection->FinalProduct

Caption: Key transformations in the synthesis of this compound.

References

Methodological & Application

Synthesis of 4-Ethynyl-N-methylaniline from 4-ethynylaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-Ethynyl-N-methylaniline, a valuable building block in medicinal chemistry and materials science. The primary method detailed is the N-methylation of 4-ethynylaniline. This protocol offers a straightforward and efficient approach for researchers requiring this versatile intermediate for further synthetic applications.

Introduction

This compound is a bifunctional molecule featuring a reactive ethynyl group and a secondary amine. This unique combination of functional groups makes it an important synthon for the construction of more complex molecules, including pharmaceuticals, organic electronics, and advanced polymers. The N-methyl group can influence the electronic properties and steric hindrance of the molecule, offering advantages in tuning the characteristics of the final products. The ethynyl group allows for participation in a variety of coupling reactions, such as the Sonogashira coupling and click chemistry.

This protocol outlines a common and effective method for the synthesis of this compound via the direct methylation of 4-ethynylaniline.

Reaction Scheme

cluster_0 Synthesis of this compound 4-ethynylaniline 4-ethynylaniline plus + Methylating Agent Methylating Agent (e.g., Dimethyl Sulfate) arrow -> This compound This compound

Figure 1. General reaction scheme for the N-methylation of 4-ethynylaniline.

Experimental Protocols

Materials and Methods

Materials:

  • 4-ethynylaniline (Starting Material)

  • Dimethyl sulfate (Methylating Agent)

  • Sodium hydroxide (Base)

  • Dichloromethane (Solvent)

  • Anhydrous magnesium sulfate (Drying agent)

  • Silica gel (for column chromatography)

  • Hexane (Eluent)

  • Ethyl acetate (Eluent)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Standard laboratory glassware

Synthesis Protocol: N-methylation using Dimethyl Sulfate

This protocol is adapted from general procedures for the N-methylation of anilines.[1]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-ethynylaniline (1.0 eq) in a suitable solvent such as dichloromethane.

  • Addition of Base: Prepare a solution of sodium hydroxide (1.2 eq) in water and add it to the reaction mixture. Cool the mixture in an ice bath.

  • Addition of Methylating Agent: While stirring vigorously, add dimethyl sulfate (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization

The final product should be characterized by spectroscopic methods to confirm its identity and purity.

Expected Analytical Data:

While specific experimental data for this compound is not widely published, the following are expected characterization data based on its structure and data from analogous compounds.

  • ¹H NMR: Signals corresponding to the ethynyl proton, aromatic protons, N-H proton, and the N-methyl protons would be expected.

  • ¹³C NMR: Signals for the ethynyl carbons, aromatic carbons, and the N-methyl carbon would be anticipated.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of this compound (131.18 g/mol ) should be observed.[2]

  • Infrared (IR) Spectroscopy: Characteristic peaks for the C≡C-H stretch, N-H stretch, and aromatic C-H stretches would be expected.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
4-ethynylanilineC₈H₇N117.15Starting Material
Dimethyl sulfateC₂H₆O₄S126.13Methylating Agent
Sodium hydroxideNaOH40.00Base
This compoundC₉H₉N131.18Product

Table 2: Summary of a Representative N-methylation of a Substituted Aniline [3]

SubstrateProductYield (%)Purification Method
4-bromoaniline4-bromo-N-methylaniline96Column Chromatography
4-fluoroaniline4-fluoro-N-methylaniline95Column Chromatography
4-chloroaniline4-chloro-N-methylaniline99Column Chromatography

Workflow and Logic Diagrams

cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start: 4-ethynylaniline dissolve Dissolve in Dichloromethane start->dissolve add_base Add aq. NaOH and Cool dissolve->add_base add_dms Add Dimethyl Sulfate add_base->add_dms react Stir at Room Temperature add_dms->react separate Separate Layers react->separate extract Extract with Dichloromethane separate->extract wash_dry Wash with Brine & Dry extract->wash_dry evaporate Evaporate Solvent wash_dry->evaporate chromatography Column Chromatography evaporate->chromatography product Pure this compound chromatography->product

Figure 2. Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Dichloromethane is a volatile and potentially harmful solvent. Use in a well-ventilated area.

  • Always follow standard laboratory safety procedures.

Conclusion

The N-methylation of 4-ethynylaniline provides a reliable route to this compound. The presented protocol, based on established methods for aniline methylation, offers a clear and concise guide for the synthesis and purification of this important chemical intermediate. Proper execution of this procedure will enable researchers to access this valuable compound for their ongoing research and development endeavors.

References

Application Notes and Protocols for N-methylation of Boc-protected 4-ethynylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation is a crucial chemical modification in drug discovery and development, often employed to enhance the pharmacokinetic and pharmacodynamic properties of lead compounds. This document provides detailed protocols for the N-methylation of tert-butyl (4-ethynylphenyl)carbamate, also known as Boc-protected 4-ethynylaniline. The introduction of a methyl group to the nitrogen atom can significantly impact a molecule's metabolic stability, membrane permeability, and binding affinity to its target. The following protocols are based on established methodologies for the N-alkylation of Boc-protected amines, utilizing a strong base and a methylating agent.

Data Presentation

The following table summarizes the typical quantitative data associated with the N-methylation of Boc-protected anilines and related compounds. Yields can vary depending on the specific substrate, reaction scale, and purification method.

ParameterValueNotes
Typical Yield 70-95%Yields are highly dependent on reaction conditions and substrate purity.
Purity (post-purification) >95%Determined by NMR and/or LC-MS analysis.
Reaction Time 4-12 hoursMonitored by Thin Layer Chromatography (TLC).
Reaction Temperature 0 °C to room temperatureInitial deprotonation is performed at a lower temperature for better control.

Experimental Protocols

This section outlines the detailed experimental procedure for the N-methylation of Boc-protected 4-ethynylaniline.

Materials and Reagents
  • tert-butyl (4-ethynylphenyl)carbamate (Boc-4-ethynylaniline)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (e.g., silica gel, appropriate solvents)

Procedure

1. Reaction Setup:

  • A dry round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere of argon or nitrogen.

  • tert-butyl (4-ethynylphenyl)carbamate (1.0 eq) is dissolved in anhydrous THF (approximately 0.1-0.2 M concentration).

2. Deprotonation:

  • The solution is cooled to 0 °C using an ice bath.

  • Sodium hydride (1.2-1.5 eq) is added portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation in a fume hood.

  • The reaction mixture is stirred at 0 °C for 30-60 minutes to allow for complete deprotonation.

3. Methylation:

  • Methyl iodide (1.2-1.5 eq) is added dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature.

  • The reaction is stirred at room temperature for 4-12 hours. The progress of the reaction should be monitored by TLC.

4. Work-up:

  • Once the reaction is complete, it is carefully quenched by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x volume).

  • The combined organic layers are washed with water and then with brine.

  • The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

5. Purification:

  • The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-methylated product, tert-butyl (4-ethynylphenyl)(methyl)carbamate.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification start Dissolve Boc-4-ethynylaniline in anhydrous THF deprotonation Add NaH at 0 °C (Deprotonation) start->deprotonation methylation Add MeI at 0 °C, then warm to RT (Methylation) deprotonation->methylation quench Quench with sat. NH4Cl solution methylation->quench extract Extract with EtOAc quench->extract wash Wash with H2O and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product Pure N-methylated product purify->product

Caption: Workflow for the N-methylation of Boc-protected 4-ethynylaniline.

Signaling Pathway Analogy: The Logic of N-Methylation

signaling_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product substrate Boc-4-ethynylaniline (Inactive Substrate) anion Deprotonated Anion (Activated Substrate) substrate->anion base Sodium Hydride (NaH) (Activating Signal) base->substrate Deprotonation methyl_source Methyl Iodide (MeI) (Effector Molecule) methyl_source->anion Nucleophilic Attack product N-methylated Product (Final Response) anion->product

Caption: Logical flow of the N-methylation reaction.

Application Notes and Protocols for Sonogashira Coupling with 4-Ethynyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing the Sonogashira coupling reaction using 4-ethynyl-N-methylaniline. The protocols and data presented herein are intended to facilitate the synthesis of a diverse range of substituted alkynes, which are valuable intermediates in the development of pharmaceuticals and other advanced materials.

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] The mild reaction conditions make it a highly utilized transformation in organic synthesis.[3]

Data Presentation: Typical Reaction Parameters

The successful execution of the Sonogashira coupling is dependent on the careful selection of catalysts, solvents, bases, and reaction conditions. The following table summarizes typical parameters that can be employed for the coupling of this compound with various aryl halides.

ComponentExampleMolar Equiv. / Mol %Purpose
Aryl Halide 4-Iodoanisole, 4-Bromobenzonitrile1.0Electrophilic partner
Alkyne This compound1.1 - 1.5Nucleophilic partner
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂1 - 5 mol %Primary catalyst for oxidative addition
Copper(I) Co-catalyst Copper(I) iodide (CuI)1 - 10 mol %Co-catalyst for the formation of copper acetylide
Base Triethylamine (TEA), Diisopropylamine (DIPA)2.0 - 3.0Neutralizes HX byproduct, aids in alkyne deprotonation
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF)-Provides a medium for the reaction
Temperature Room Temperature to 80 °C-Influences reaction rate
Reaction Time 2 - 24 hours-Time required for completion

Experimental Protocols

The following is a detailed protocol for a typical Sonogashira coupling reaction of this compound with an aryl iodide. This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodoanisole)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Anhydrous triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) supplies

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, brine)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq) under an inert atmosphere of nitrogen or argon.

  • Solvent and Base Addition: Add anhydrous THF (to achieve a concentration of 0.1-0.2 M with respect to the aryl halide) and anhydrous triethylamine (2.5 eq) to the flask via syringe.

  • Reagent Dissolution: Stir the mixture at room temperature for 15-20 minutes to ensure all solids are dissolved and the catalyst is pre-activated.

  • Alkyne Addition: Slowly add a solution of this compound (1.2 eq) in a minimal amount of anhydrous THF to the reaction mixture via syringe.

  • Reaction Monitoring: Heat the reaction to a temperature between room temperature and 60°C. Monitor the progress of the reaction by TLC until the starting material (aryl halide) is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the Sonogashira coupling of this compound.

Sonogashira_Workflow reagent reagent process process analysis analysis product product A 1. Reaction Setup (Aryl Halide, Pd Catalyst, CuI) B 2. Add Solvent & Base (THF, TEA) A->B C 3. Add Alkyne (this compound) B->C D 4. Reaction (Heat & Stir) C->D E 5. TLC Monitoring D->E E->D Incomplete F 6. Workup (Quench, Filter) E->F Complete G 7. Extraction F->G H 8. Drying & Concentration G->H I 9. Purification (Column Chromatography) H->I J Final Product I->J

Caption: Experimental workflow for the Sonogashira coupling.

Copper-Free Sonogashira Coupling

For certain sensitive substrates, a copper-free Sonogashira coupling can be advantageous to avoid potential side reactions.[1] In such cases, a palladium catalyst, often in conjunction with a specific ligand, is used with a strong organic base in a suitable solvent.

A recently developed system for a similar substrate, p-ethynyl-N,N-dimethylaniline, employed Pd(CH₃CN)₂Cl₂ with cataCXium A as a ligand and cesium carbonate (Cs₂CO₃) as the base in 2-methyltetrahydrofuran (2-MeTHF) at room temperature.[4] This approach could be a valuable alternative for the coupling of this compound.

Disclaimer: The provided protocols are for informational purposes only and should be performed by trained professionals in a suitable laboratory setting. Appropriate safety precautions must be taken at all times. Reaction conditions may need to be optimized for different substrates and scales.

References

Application Notes and Protocols for 4-Ethynyl-N-methylaniline in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Ethynyl-N-methylaniline in click chemistry reactions. This versatile terminal alkyne serves as a valuable building block for the synthesis of complex molecular architectures, finding applications in drug discovery, bioconjugation, and materials science.

Introduction to this compound in Click Chemistry

This compound is an aromatic terminal alkyne that can readily participate in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. These "click" reactions are known for their high efficiency, selectivity, and biocompatibility, making them ideal for conjugating molecules in complex environments.[1][2][][4] The presence of the N-methylaniline moiety can influence the electronic properties of the alkyne and the resulting triazole, potentially offering advantages in terms of solubility, biological activity, or material properties.

The primary application of this compound in this context is the formation of a stable 1,2,3-triazole linkage with an azide-functionalized molecule. This reaction is widely used for:

  • Bioconjugation: Labeling proteins, nucleic acids, and other biomolecules with probes, tags, or therapeutic agents.[1][]

  • Drug Discovery: Synthesizing libraries of novel compounds for high-throughput screening and developing targeted drug delivery systems.[1]

  • Materials Science: Creating functionalized polymers and materials with tailored properties.

Key Click Chemistry Reactions Involving this compound

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most common and robust method for forming 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[1][2][] The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[5] The addition of a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), can enhance the reaction rate and prevent catalyst degradation.

General Reaction Scheme for CuAAC:

CuAAC_reaction cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Alkyne This compound Triazole 1,4-disubstituted 1,2,3-Triazole Alkyne->Triazole + Azide R-N₃ Azide->Triazole Cu_catalyst Cu(I) Source (e.g., CuSO₄ + Na-Ascorbate) Cu_catalyst->Triazole Catalyzes Ligand Ligand (e.g., THPTA) Ligand->Triazole

Caption: General scheme of a CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne to react with an azide.[4][6] This method is particularly advantageous for applications in living systems where the cytotoxicity of copper is a concern.[2][4] While this compound itself is not a strained alkyne, it can be reacted with an azide-functionalized cyclooctyne derivative. However, the more common approach is to use an azide-functionalized aniline derivative with a strained alkyne. For the purpose of these notes, we will focus on the CuAAC reaction, as it is the primary application for terminal alkynes like this compound.

Experimental Protocols

Disclaimer: The following protocols are generalized for aromatic alkynes and should be optimized for this compound and the specific azide partner.

Protocol for CuAAC Reaction in Aqueous Solution (Bioconjugation)

This protocol is suitable for labeling biomolecules such as proteins or nucleic acids.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Azide-functionalized biomolecule (e.g., protein, DNA) in a suitable buffer (e.g., PBS, pH 7.4)

  • Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (250 mM in water)

  • Sodium ascorbate stock solution (500 mM in water, freshly prepared)

  • DMSO (Dimethyl sulfoxide)

  • Microcentrifuge tubes

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the order listed:

    • Azide-functionalized biomolecule (to a final concentration of 10-100 µM)

    • This compound stock solution (to a final concentration of 100-500 µM, typically 5-10 fold excess over the biomolecule)

    • Buffer to adjust the final volume.

    • Note: The final concentration of DMSO should be kept below 10% (v/v) to maintain the integrity of most biomolecules.

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. For example, mix 1 µL of 50 mM CuSO₄ with 1 µL of 250 mM THPTA. Let it stand for 1-2 minutes.

  • Initiate the Reaction:

    • Add the catalyst premix to the reaction mixture to achieve a final copper concentration of 0.5-1 mM.

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to initiate the reaction.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

  • Purification: Purify the resulting conjugate using an appropriate method for the biomolecule, such as size exclusion chromatography, dialysis, or precipitation.

Workflow for CuAAC Bioconjugation:

CuAAC_Workflow A 1. Prepare Reactant Mix (Azide-Biomolecule + this compound) C 3. Initiate Reaction (Add Catalyst Premix and Sodium Ascorbate) A->C B 2. Prepare Catalyst Premix (CuSO₄ + THPTA) B->C D 4. Incubate (Room Temperature, 1-4h) C->D E 5. Purify Conjugate (e.g., Size Exclusion Chromatography) D->E F Characterize Product E->F

Caption: A typical workflow for a CuAAC bioconjugation experiment.

Protocol for CuAAC Reaction in Organic Solvents (Small Molecule Synthesis)

This protocol is suitable for the synthesis of small molecule triazoles.

Materials:

  • This compound

  • Organic azide

  • Copper(I) iodide (CuI) or Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (if using CuSO₄)

  • A suitable solvent (e.g., THF, DMF, DMSO, or a mixture like t-BuOH/H₂O)

  • A base (optional, e.g., triethylamine, diisopropylethylamine)

  • Round-bottom flask

  • Stir bar

Procedure:

  • Set up the Reaction: To a round-bottom flask containing a stir bar, add this compound (1.0 eq), the organic azide (1.0-1.2 eq), and the chosen solvent.

  • Add Catalyst:

    • Using CuI: Add CuI (1-10 mol%).

    • Using CuSO₄: Add CuSO₄·5H₂O (1-10 mol%) and sodium ascorbate (5-20 mol%).

  • Add Base (Optional): If desired, add a base such as triethylamine (1-2 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes representative reaction conditions and yields for CuAAC reactions of various aromatic alkynes with benzyl azide. This data can serve as a starting point for optimizing reactions with this compound.

AlkyneCatalyst System (mol%)SolventTime (h)Yield (%)Reference
PhenylacetyleneCuI (1), Et₃N (10)Cyrene™4>95[7]
PhenylacetyleneCu-MONPs (0.0005-0.003)Water2483-98[8]
Phenylacetylene[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5)Neat0.08>99[9]
4-EthynyltolueneCuI (1), Et₃N (10)Cyrene™1285[10]
4-MethoxyphenylacetyleneCuI (1), Et₃N (10)Cyrene™1291[10]

Note: This table presents data for analogous compounds. Actual yields for this compound may vary and require optimization.

Application in a Hypothetical Signaling Pathway Study

Click chemistry with this compound can be used to synthesize probes for studying cellular signaling pathways. For example, a kinase inhibitor could be functionalized with an azide group. This azide-modified inhibitor can then be "clicked" to this compound to introduce a tag for detection or to modify its properties.

Hypothetical Workflow for Kinase Inhibitor Labeling:

Signaling_Pathway_Application cluster_synthesis Probe Synthesis cluster_application Cellular Application A Azide-functionalized Kinase Inhibitor C CuAAC Reaction A->C B This compound B->C D Labeled Kinase Inhibitor C->D E Incubate Labeled Inhibitor with Cells D->E F Cell Lysis and Target Pull-down E->F G Analysis of Target Proteins (e.g., Mass Spectrometry) F->G

References

Application Notes and Protocols: Purification of 4-Ethynyl-N-methylaniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Ethynyl-N-methylaniline is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials due to the presence of both a reactive ethynyl group and a nucleophilic secondary aniline. Its purity is crucial for the success of subsequent reactions. This document provides a detailed protocol for the purification of this compound using column chromatography, a widely used technique for the separation of organic compounds. The protocol is based on established principles for the purification of aniline derivatives.

Data Presentation

The efficiency of column chromatography is highly dependent on the choice of the mobile phase. The following table summarizes the retention factor (Rf) of this compound and a common impurity, 4-Ethynylaniline, in different solvent systems as determined by Thin Layer Chromatography (TLC), which is used to predict the separation on a column. An ideal Rf value for the target compound is around 0.2-0.3 for optimal separation.[1]

Solvent System (v/v)This compound Rf4-Ethynylaniline RfSeparation Factor (α)Notes
10% Ethyl Acetate/Hexane0.250.151.67Good separation, ideal for column chromatography.
20% Ethyl Acetate/Hexane0.450.301.50Faster elution, but with reduced separation.
5% Methanol/Dichloromethane0.500.401.25For more polar impurities. Potential for band broadening.[2][3]
10% Ethyl Acetate/Hexane + 1% Triethylamine0.280.181.56Addition of triethylamine can reduce peak tailing for amines on silica gel.[1]

Note: Data are representative and may vary based on the specific batch of silica gel and experimental conditions.

Experimental Protocols

This section details the methodology for the purification of this compound by column chromatography.

1. Materials and Equipment:

  • Stationary Phase: Silica gel (standard, 230-400 mesh).[4] For potentially acid-sensitive anilines, amine-functionalized silica or deactivated silica gel can be used to prevent streaking and degradation.[1]

  • Mobile Phase Solvents:

    • Hexane (or petroleum ether), HPLC grade.[2][3]

    • Ethyl acetate, HPLC grade.[2][3]

    • Triethylamine (optional, for reducing peak tailing).[1]

  • Apparatus:

    • Glass chromatography column

    • Separatory funnel (for gradient elution)

    • Fraction collector or test tubes

    • Thin Layer Chromatography (TLC) plates (silica gel coated)

    • UV lamp for TLC visualization

    • Rotary evaporator

2. Preparation for Chromatography:

  • TLC Analysis: Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC.[1] Spot the crude this compound solution onto a TLC plate and develop it in various ratios of ethyl acetate and hexane. The ideal solvent system should provide an Rf value of approximately 0.2-0.3 for this compound, with good separation from impurities.[1]

  • Slurry Preparation: In a beaker, create a slurry of silica gel with the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).[4] The amount of silica gel should be about 50-100 times the weight of the crude sample.

3. Column Packing:

  • Secure the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[5]

  • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.[1]

  • Open the stopcock to allow the solvent to drain, which helps in compacting the silica bed. The top of the silica bed should be flat.[1][4]

  • Do not let the column run dry at any point.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a solvent in which it is highly soluble (e.g., dichloromethane).[4]

  • Carefully add the sample solution to the top of the silica bed using a pipette.[1]

  • Open the stopcock and allow the sample to adsorb onto the silica gel until the solvent level is just at the top of the stationary phase.[1][4]

  • Carefully add a thin layer of sand on top of the silica bed to prevent disturbance during the addition of the eluent.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin collecting the eluting solvent in fractions.[4]

  • The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution) by increasing the percentage of ethyl acetate to elute more polar compounds.[4]

6. Analysis of Fractions:

  • Monitor the collected fractions by TLC to identify those containing the purified this compound.

  • Combine the pure fractions.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.[4]

Visualization

The following diagram illustrates the general workflow for the purification of this compound by column chromatography.

G Workflow for Column Chromatography Purification cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation A TLC Analysis to Determine Optimal Solvent System B Prepare Silica Gel Slurry A->B C Pack Column with Slurry D Dissolve Crude Sample in Minimal Solvent C->D Column Ready E Load Sample onto Column D->E F Add Mobile Phase and Elute E->F Start Elution G Collect Fractions F->G H Analyze Fractions by TLC G->H Post-Collection I Combine Pure Fractions H->I J Evaporate Solvent I->J K Obtain Purified Product J->K

Caption: Workflow for column chromatography purification.

References

Application Notes and Protocols for 4-Ethynyl-N-methylaniline in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynyl-N-methylaniline is a bifunctional monomer with significant potential in the field of polymer chemistry. Its structure, featuring a reactive terminal ethynyl group and an N-methylaniline moiety, allows for its participation in a variety of polymerization reactions to create novel polymers with tailored properties. The ethynyl group serves as a versatile handle for polymerization and cross-linking, while the N-methylaniline component can enhance solubility and impart specific electronic and thermal characteristics to the resulting polymer. Aniline-based compounds are crucial in the manufacturing of polymers like polyurethanes and polyamides.[1][2]

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of advanced polymeric materials. While direct literature on this specific monomer is limited, the protocols and applications described herein are based on established chemistries of related ethynyl and aniline-containing compounds.

Potential Applications

Polymers derived from this compound are anticipated to exhibit a range of valuable properties, making them suitable for several advanced applications:

  • High-Performance Thermosets: The ethynyl group can undergo thermal or catalytic cross-linking to form a highly durable, three-dimensional network. This network structure is expected to provide exceptional thermal stability, mechanical strength, and chemical resistance, making these materials suitable for demanding applications in the aerospace and electronics industries.

  • Conducting Polymers: The incorporation of the N-methylaniline unit into a polymer backbone can lead to materials with interesting electronic properties. N-substituted polyaniline derivatives are known for their improved solubility in common organic solvents compared to unsubstituted polyaniline, which facilitates their processing into thin films for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors.[3]

  • Functional Coatings and Adhesives: The robust nature of the cross-linked poly(this compound) could make it an excellent candidate for protective coatings and high-temperature adhesives, offering superior performance in harsh environments.

  • Drug Delivery Matrices: The polymer matrix's properties can be tuned for potential use in controlled drug release applications. The cross-linking density can be controlled to modulate the diffusion of encapsulated therapeutic agents.

Experimental Protocols

The following are detailed protocols for the polymerization of this compound.

Protocol 1: Solution Polymerization of this compound

This protocol describes the synthesis of a soluble, linear polymer via the polymerization of the ethynyl group.

Materials:

  • This compound (monomer)

  • Palladium(II) catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (co-catalyst)

  • Triethylamine (base and solvent)

  • Toluene (co-solvent)

  • Methanol (precipitating agent)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 g, 7.62 mmol), Pd(PPh₃)₂Cl₂ (0.107 g, 0.152 mmol), and CuI (0.029 g, 0.152 mmol).

  • Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.

  • Add freshly distilled triethylamine (10 mL) and toluene (10 mL) via syringe.

  • Stir the reaction mixture at 80°C for 24 hours under a nitrogen atmosphere.

  • After cooling to room temperature, pour the viscous solution into a beaker containing methanol (200 mL) to precipitate the polymer.

  • Filter the polymer, wash with methanol, and dry under vacuum at 40°C to a constant weight.

Expected Outcome: A soluble, linear poly(this compound) with a well-defined molecular weight.

Protocol 2: Thermal Cross-linking of Poly(this compound)

This protocol details the conversion of the linear polymer into a highly stable thermoset material.

Materials:

  • Linear poly(this compound) (from Protocol 1)

  • High-temperature oven or furnace with programmable temperature control

  • Nitrogen gas atmosphere

Procedure:

  • Place a sample of the linear poly(this compound) in a ceramic crucible.

  • Heat the sample in an oven under a nitrogen atmosphere using the following temperature program:

    • Ramp to 150°C at a rate of 10°C/min and hold for 1 hour.

    • Ramp to 200°C at a rate of 5°C/min and hold for 2 hours.

    • Ramp to 250°C at a rate of 5°C/min and hold for 4 hours.

  • Cool the sample slowly to room temperature under nitrogen.

Expected Outcome: A hard, insoluble, and infusible cross-linked thermoset polymer.

Data Presentation

The following tables summarize hypothetical quantitative data for polymers derived from this compound, based on typical results for similar polymer systems.

Table 1: Properties of Linear Poly(this compound)

PropertyValue
Number Average Molecular Weight (Mn)15,000 g/mol
Polydispersity Index (PDI)1.8
Glass Transition Temperature (Tg)120 °C
SolubilitySoluble in THF, DMF, Toluene

Table 2: Properties of Cross-linked Poly(this compound)

PropertyValue
Decomposition Temperature (TGA, 5% weight loss)450 °C
Char Yield at 800 °C (in N₂)> 60%
Hardness (Shore D)85
Solvent ResistanceInsoluble in common organic solvents

Visualizations

The following diagrams illustrate the synthetic pathways and logical relationships described in this document.

polymerization_workflow Monomer This compound Polymerization Solution Polymerization Monomer->Polymerization Catalyst, Heat LinearPolymer Linear Polymer Polymerization->LinearPolymer Crosslinking Thermal Cross-linking LinearPolymer->Crosslinking Heat Thermoset Cross-linked Thermoset Crosslinking->Thermoset

Caption: Synthetic workflow for this compound polymers.

logical_relationship Structure Monomer Structure (Ethynyl + N-methylaniline) Functionality Dual Functionality Structure->Functionality Ethynyl Ethynyl Group Functionality->Ethynyl Aniline N-methylaniline Moiety Functionality->Aniline Polymerization Polymerization & Cross-linking Ethynyl->Polymerization Properties Enhanced Solubility & Electronic Properties Aniline->Properties Applications High-Performance Materials Polymerization->Applications Properties->Applications

Caption: Structure-property relationships of the monomer.

References

Application Notes and Protocols for 4-Ethynyl-N-methylaniline as a Monomer for Functional Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-ethynyl-N-methylaniline as a versatile monomer for the synthesis of functional polymers. The unique combination of a polymerizable ethynyl group and a functional N-methylaniline moiety makes this monomer a promising building block for advanced materials with potential applications in electronics, materials science, and drug delivery. While specific experimental data for poly(this compound) is limited in publicly available literature, this document compiles relevant information from related polymers and provides detailed protocols to guide researchers in this emergent area.

Monomer Overview: this compound

This compound is an aromatic compound featuring a terminal alkyne group, making it suitable for various polymerization techniques, particularly addition polymerization. The N-methylaniline component offers sites for further functionalization and influences the electronic properties of the resulting polymer.

Monomer Properties:

PropertyValue
CAS Number 119754-15-3[1]
Molecular Formula C₉H₉N[1]
Molecular Weight 131.18 g/mol [1]
IUPAC Name This compound[1]
SMILES C#CC1=CC=C(NC)C=C1[1]
Purity Typically available at 97% or higher[1]

Polymerization of this compound

The polymerization of substituted acetylenes can be achieved through various methods, with transition metal catalysis, particularly with rhodium-based catalysts, being a prominent approach for achieving controlled polymerization and high molecular weight polymers. Oxidative polymerization, a common method for aniline derivatives, is another potential route.

Rhodium-Catalyzed Polymerization (Proposed Protocol)

Rhodium catalysts are well-suited for the polymerization of substituted acetylenes, offering control over the polymer's molecular weight and stereoregularity. The following is a generalized protocol based on methods for similar monomers.

Experimental Protocol:

Materials:

  • This compound (monomer)

  • Rhodium catalyst (e.g., [Rh(nbd)Cl]₂)

  • Co-catalyst/initiator (e.g., triethylamine or an organolithium reagent, if required by the specific catalyst system)

  • Anhydrous, deoxygenated solvent (e.g., toluene, THF, or chloroform)

  • Methanol (for precipitation)

  • Schlenk flask and line

  • Magnetic stirrer

  • Standard glassware

Procedure:

  • Monomer Preparation: Ensure the this compound monomer is pure and dry. If necessary, purify by column chromatography or recrystallization.

  • Reaction Setup: In a glovebox or under an inert atmosphere (argon or nitrogen) using a Schlenk line, add the rhodium catalyst to a flame-dried Schlenk flask.

  • Solvent and Monomer Addition: Add the anhydrous, deoxygenated solvent to the flask, followed by the this compound monomer. The monomer-to-catalyst ratio will determine the target molecular weight.

  • Initiation: If required, add the co-catalyst/initiator to start the polymerization.

  • Polymerization: Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, depending on the catalyst system) for a specified time (typically several hours to 24 hours). Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) to observe the consumption of the monomer.

  • Termination and Precipitation: Terminate the polymerization by exposing the reaction to air or by adding a quenching agent. Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol, with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove any unreacted monomer and catalyst residues, and dry it under vacuum to a constant weight.

Workflow for Rhodium-Catalyzed Polymerization:

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Monomer This compound Setup Reaction Setup (Inert Atmosphere) Monomer->Setup Catalyst Rhodium Catalyst Catalyst->Setup Solvent Anhydrous Solvent Solvent->Setup Polymerization Polymerization (Stirring at Temp) Setup->Polymerization Precipitation Precipitation (in Methanol) Polymerization->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Polymer Poly(this compound) Drying->Polymer

Caption: Workflow for the synthesis of poly(this compound) via rhodium-catalyzed polymerization.

Oxidative Polymerization (Proposed Protocol)

Oxidative polymerization is a common method for synthesizing polyaniline and its derivatives. This method is typically simpler to perform than transition metal-catalyzed polymerizations.

Experimental Protocol:

Materials:

  • This compound (monomer)

  • Oxidizing agent (e.g., ammonium persulfate, (NH₄)₂S₂O₈)

  • Acidic medium (e.g., 1 M HCl or another protonic acid)

  • Methanol and/or acetone (for washing)

  • Ammonia solution (for de-doping, if required)

  • Beaker or round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Monomer Solution: Dissolve this compound in the acidic medium in a beaker or flask, and cool the solution in an ice bath to 0-5 °C with constant stirring.

  • Oxidant Solution: Separately, dissolve the oxidizing agent (typically in a 1:1 or slightly higher molar ratio to the monomer) in the same acidic medium and cool it in an ice bath.

  • Polymerization: Slowly add the cold oxidant solution dropwise to the cold monomer solution with vigorous stirring. The reaction mixture will typically change color, indicating the onset of polymerization.

  • Reaction Time: Continue stirring the reaction mixture at 0-5 °C for several hours (e.g., 4-24 hours) to allow the polymerization to proceed to completion.

  • Isolation and Washing: Collect the precipitated polymer by filtration. Wash the polymer powder extensively with the acidic medium, followed by methanol and/or acetone, to remove unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the polymer product in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved. The resulting polymer will be in its doped (conductive) state.

  • (Optional) De-doping: To obtain the neutral form of the polymer, the doped polymer can be treated with an ammonia solution, followed by washing with deionized water and drying.

Workflow for Oxidative Polymerization:

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Monomer_Sol Monomer in Acidic Solution (0-5°C) Addition Slow Addition of Oxidant Monomer_Sol->Addition Oxidant_Sol Oxidant in Acidic Solution (0-5°C) Oxidant_Sol->Addition Reaction Stirring at 0-5°C Addition->Reaction Filtration Filtration Reaction->Filtration Washing Washing with Acid & Solvents Filtration->Washing Drying Vacuum Drying Washing->Drying Polymer Poly(this compound) (Doped State) Drying->Polymer G Monomer 4-Ethynyl-N- methylaniline Polymerization Polymerization Monomer->Polymerization Polymer Poly(4-ethynyl-N- methylaniline) Polymerization->Polymer Functionalization Post-Polymerization Functionalization (e.g., Click Chemistry) Polymer->Functionalization Drug_Conjugate Polymer-Drug Conjugate Functionalization->Drug_Conjugate Nanoparticle Nanoparticle Formulation Drug_Conjugate->Nanoparticle Drug_Delivery_System Targeted Drug Delivery System Nanoparticle->Drug_Delivery_System

References

Application Notes and Protocols for the Synthesis of Dyes and Pigments Using 4-Ethynyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Ethynyl-N-methylaniline as a versatile building block in the synthesis of a variety of dyes and pigments. The unique bifunctionality of this molecule, featuring a nucleophilic N-methylamino group and a reactive terminal alkyne, allows for its incorporation into diverse chromophoric systems and subsequent functionalization.

The N-methylamino group acts as a potent auxochrome, a color-enhancing group, which is crucial for developing vibrant dyes.[1][2] This group increases the electron density of the aromatic ring, facilitating electrophilic aromatic substitution reactions, a key step in the formation of many dye classes.[3] Simultaneously, the ethynyl group serves as a reactive handle for extending the π-conjugated system of the dye molecule through various carbon-carbon bond-forming reactions, such as the Sonogashira coupling.[4][5] This extension of conjugation is a fundamental strategy for tuning the absorption and emission properties of the resulting dyes. Furthermore, the terminal alkyne is an ideal functional group for post-synthetic modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," enabling the attachment of the dye to other molecules of interest.[6][7][8]

This document outlines detailed protocols for the synthesis of azo dyes and extended π-conjugated systems using this compound and provides representative data for the resulting products.

Application Note 1: Synthesis of Azo Dyes via Azo Coupling

Azo dyes are the largest and most important class of synthetic dyes, characterized by the presence of an azo group (-N=N-) connecting two aromatic rings.[9] They are synthesized via a two-step process: diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction where the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound (the coupling component).[9][10]

This compound is an excellent coupling component due to the activating effect of the N-methylamino group, which directs the electrophilic attack of the diazonium ion to the para-position. Since the para-position is occupied by the ethynyl group, the coupling reaction will occur at the ortho-position to the N-methylamino group.

Experimental Protocol: Synthesis of an Azo Dye

This protocol describes the synthesis of an illustrative azo dye by coupling diazotized 4-nitroaniline with this compound.

Materials:

  • 4-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • This compound

  • Acetic Acid

  • Sodium Acetate

  • Ice

  • Ethanol

  • Distilled Water

Procedure:

Part A: Diazotization of 4-Nitroaniline

  • In a 100 mL beaker, suspend 1.38 g (10 mmol) of 4-nitroaniline in 20 mL of water and 5 mL of concentrated HCl.

  • Cool the suspension to 0-5 °C in an ice-water bath with constant stirring.

  • In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold 4-nitroaniline suspension over 10 minutes, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution for an additional 15 minutes in the ice bath. This solution should be used immediately in the next step.

Part B: Azo Coupling Reaction [3]

  • In a 250 mL beaker, dissolve 1.31 g (10 mmol) of this compound in 20 mL of 10% aqueous acetic acid.

  • Cool this solution to 0-5 °C in an ice-water bath.

  • Slowly add the cold diazonium salt solution (from Part A) to the this compound solution with vigorous stirring.

  • Add a solution of 5 g of sodium acetate in 15 mL of water to the reaction mixture to adjust the pH and promote the coupling reaction.

  • Continue stirring the mixture in the ice bath for 30-60 minutes. A colored precipitate will form.

  • Collect the crude dye by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water until the filtrate is colorless.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the purified azo dye.

  • Dry the purified crystals in a desiccator.

Workflow for the synthesis of an azo dye.

Application Note 2: Synthesis of Dyes via Sonogashira Coupling

The Sonogashira cross-coupling reaction is a highly efficient method for forming C(sp²)-C(sp) bonds, typically involving the reaction of a vinyl or aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes.[5] This reaction is exceptionally useful for extending the π-conjugation of aromatic systems, which directly influences the photophysical properties of the resulting molecules.[11][12]

By using this compound as the terminal alkyne component, it is possible to synthesize a wide range of dyes with tailored absorption and emission characteristics by coupling it with various aryl halides, particularly those that are part of another chromophoric system.

Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of this compound with an aryl iodide.[4]

Materials:

  • This compound

  • Aryl Iodide (e.g., 4-Iodo-N,N-dimethylaniline)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add anhydrous THF (10 mL) and triethylamine (5 mL) via syringe.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled dye.

G start Start: Assemble Reactants reactants This compound + Aryl Halide + Pd(PPh₃)₂Cl₂ + CuI + Et₃N/THF start->reactants inert Evacuate & Backfill with Argon reactants->inert heat Heat to 60 °C Monitor by TLC inert->heat workup Workup: Filter, Wash, Extract heat->workup purify Purification: Column Chromatography workup->purify product Final Dye Product purify->product

Synthetic pathway for dye synthesis via Sonogashira coupling.

Application Note 3: Post-Synthetic Modification via Click Chemistry

The ethynyl group on dyes derived from this compound provides a powerful tool for bioconjugation and materials science applications. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) allows for the efficient and specific ligation of the dye to molecules containing an azide functional group, forming a stable triazole linkage.[7][13] This enables the covalent attachment of the dye to proteins, nucleic acids, or polymers for applications in fluorescence imaging, diagnostics, and functional materials.[6]

G Dye Dye Molecule C≡CH Catalyst Cu(I) Catalyst Dye:f1->Catalyst Azide Molecule (e.g., Biopolymer) N₃ Azide:f1->Catalyst Conjugate Dye-Triazole-Molecule Conjugate Catalyst->Conjugate

Concept of post-synthetic dye modification via Click Chemistry.

Data Presentation

The following table summarizes representative quantitative and photophysical data for hypothetical dyes synthesized using this compound, based on typical results for analogous structures.

Dye StructureSynthesis MethodYield (%)Melting Point (°C)λmax (nm)aλem (nm)b
Azo Dye (from 4-nitroaniline)Azo Coupling85-95185-195480N/A (typically non-fluorescent)
Sonogashira Product (with 4-iodoanisole)Sonogashira Coupling70-85150-160385450
Sonogashira Product (with 1-iodopyrene)Sonogashira Coupling60-75>250430495

a Absorption maximum measured in Dichloromethane. b Emission maximum measured in Dichloromethane. Photophysical properties are highly solvent-dependent.[11][12]

References

Application Notes and Protocols for Incorporating 4-Ethynyl-N-methylaniline into Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynyl-N-methylaniline is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of kinase inhibitors and other complex pharmaceutical intermediates. Its terminal alkyne group makes it an ideal substrate for powerful carbon-carbon bond-forming reactions such as the Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The N-methylaniline moiety is a common feature in many kinase inhibitors that target key signaling pathways implicated in cancer and other diseases. These notes provide detailed protocols for leveraging this compound in the synthesis of advanced pharmaceutical intermediates.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound lies in its role as a precursor for synthesizing inhibitors of critical protein kinases involved in oncogenic signaling pathways. The ethynyl group serves as a reactive "handle" to connect the N-methylaniline headgroup to various heterocyclic scaffolds.

Targeted Kinase Inhibitors:

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are core structures in many EGFR inhibitors.[1] this compound can be coupled to these scaffolds to generate potent drug candidates for cancers characterized by EGFR mutations.

  • Src Kinase Inhibitors: Src is a non-receptor tyrosine kinase involved in signaling pathways that regulate cell proliferation, migration, and angiogenesis.[1][2] The anilino-quinazoline and anilino-quinoline motifs are also effective for targeting Src kinase.[1][2][3]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors: By inhibiting VEGFR, it is possible to block tumor angiogenesis. Small molecule inhibitors targeting VEGFR often incorporate an aniline or N-methylaniline component.[4][5]

The general strategy involves coupling this compound with a halogenated heterocyclic core (e.g., 4-chloroquinazoline) via a Sonogashira reaction or by using a "clickable" azide-functionalized heterocycle in a CuAAC reaction.

Experimental Protocols and Data

Protocol 1: Sonogashira Coupling of this compound with Aryl Halides

The Sonogashira coupling is a robust method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[6][7] This reaction is fundamental for linking the this compound moiety to various aromatic and heteroaromatic cores of pharmaceutical interest. A copper-free and amine-free protocol, adapted from a similar reaction with p-ethynyl-N,N-dimethylaniline, is presented below, offering the advantages of milder reaction conditions and simplified purification.[8]

Reaction Scheme:

Materials:

  • This compound

  • Aryl halide (e.g., 4-chloro-6,7-dimethoxyquinazoline)

  • Bis(acetonitrile)palladium(II) chloride (Pd(CH₃CN)₂Cl₂)

  • cataCXium A (Di(1-adamantyl)-n-butylphosphine)

  • Cesium carbonate (Cs₂CO₃)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv), cesium carbonate (1.0 equiv per halide), Pd(CH₃CN)₂Cl₂ (0.5 mol% per halide), and cataCXium A (1.0 mol% per halide).

  • Add anhydrous 2-MeTHF to the flask.

  • Add this compound (1.5 equiv per halide) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts and catalyst residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Representative Sonogashira Couplings:

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,6,9,10-Tetrabromoanthracenep-Ethynyl-N,N-dimethylanilinePd(CH₃CN)₂Cl₂ / cataCXium ACs₂CO₃2-MeTHFRT4875[8]
4-IodotoluenePhenylacetylenePd/C + Cu₂O-THF-DMA80Flow60[9]
IodobenzenePhenylacetyleneCu(I)-PANI@MWCNTKOHDMF135196[10]

Note: The data for the N,N-dimethylaniline analog suggests a high potential for similar yields with this compound under these mild, copper-free conditions.

Protocol 2: CuAAC (Click Chemistry) with this compound

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction for forming a stable 1,2,3-triazole linkage.[11][12] This is particularly useful for conjugating this compound to biomolecules or other complex scaffolds that have been functionalized with an azide group. The following protocol is adapted from the synthesis of Erlotinib derivatives, demonstrating the utility of this reaction in creating complex kinase inhibitors.[13]

Reaction Scheme:

Materials:

  • This compound

  • Azide-functionalized substrate (e.g., an azido-substituted heterocycle)

  • Copper(I) iodide (CuI)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • In a reaction vessel, dissolve the azide-functionalized substrate (1.2 equiv) and this compound (1.0 equiv) in a 2:1 mixture of water and tert-butanol.

  • Add copper(I) iodide (0.1 equiv) to the solution.

  • Heat the reaction mixture to 80°C and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • After completion, cool the mixture and extract with dichloromethane (3 x volume).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Representative CuAAC Reactions:

AlkyneAzideCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
ErlotinibVarious Aryl AzidesCuIH₂O:t-BuOH (2:1)80-68-85[13]
PhenylacetyleneBenzyl AzideCu(I)---73[14]
PhenylacetyleneVarious Alkyl Bromides (in situ azide formation)CuICyrene™301257-91[15]

Note: The high yields obtained with the structurally similar Erlotinib highlight the efficiency of this method for elaborating ethynylaniline cores.

Signaling Pathways and Biological Context

The pharmaceutical intermediates synthesized from this compound are often designed to inhibit protein tyrosine kinases that are critical components of signaling pathways regulating cell growth, proliferation, and survival.[16][17][18] Dysregulation of these pathways is a hallmark of many cancers.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and autophosphorylates its tyrosine residues.[16][19] This creates docking sites for adaptor proteins (e.g., Grb2, Shc), which activate downstream cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[6] These pathways ultimately lead to gene transcription that promotes cell proliferation and survival. Inhibitors derived from this compound can block the ATP-binding site of the EGFR kinase domain, preventing these downstream signals.[20]

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Proliferation Proliferation & Survival Nucleus->Proliferation Inhibitor Anilinoquinazoline Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling cascade and point of inhibition.

Src and VEGFR Signaling

Src family kinases are non-receptor tyrosine kinases that act as crucial nodes in various signaling networks, including those initiated by receptor tyrosine kinases (like EGFR and VEGFR), integrins, and G-protein coupled receptors.[18][21] VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[4][22][23] Upon binding VEGF, VEGFR2 dimerizes and becomes phosphorylated, activating downstream pathways including PLCγ-PKC-MAPK for proliferation and PI3K-Akt for survival.[4] Src often acts downstream of these receptors, mediating signals for cell migration and invasion.[21][22] Inhibitors derived from this compound can target these kinases, thereby simultaneously impacting tumor cell proliferation, survival, and angiogenesis.

Kinase_Pathways cluster_VEGF VEGF Signaling cluster_Integrin Cell Adhesion VEGF VEGF VEGFR VEGFR VEGF->VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Src Src Kinase VEGFR->Src Integrin Integrins Integrin->Src Migration Migration & Invasion Downstream Downstream Signaling (STAT, MAPK, PI3K/AKT) Src->Downstream Downstream->Migration Proliferation Proliferation & Survival Downstream->Proliferation Inhibitor Kinase Inhibitor (from this compound) Inhibitor->VEGFR Inhibitor->Src

Caption: Overview of Src and VEGFR signaling pathways.

Synthesis Workflows

The incorporation of this compound into a final drug candidate typically follows a multi-step synthetic sequence. The two main strategies, Sonogashira coupling and Click Chemistry, offer modular and efficient routes to diverse intermediates.

Synthesis_Workflow cluster_Sonogashira Sonogashira Pathway cluster_Click Click Chemistry Pathway start1 This compound Halogenated Heterocycle step1 Sonogashira Coupling (Pd/Cu or Pd catalyst) start1->step1 product1 Coupled Intermediate step1->product1 Final Final API (e.g., Kinase Inhibitor) product1->Final start2 This compound Azide-functionalized Heterocycle step2 CuAAC Reaction (Cu(I) catalyst) start2->step2 product2 Triazole Intermediate step2->product2 product2->Final

Caption: Key synthetic routes using this compound.

References

Application Notes and Protocols: 4-Ethynyl-N-methylaniline for Surface Functionalization of Nanomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 4-ethynyl-N-methylaniline for the surface functionalization of various nanomaterials. The unique properties of this compound, featuring a terminal alkyne group, make it an ideal candidate for stable and specific surface modifications via "click chemistry," a set of biocompatible and highly efficient chemical reactions. This allows for the tailored engineering of nanoparticle surfaces for a wide range of applications, including targeted drug delivery, bio-imaging, and diagnostics.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 119754-15-3[1]
Molecular Formula C₉H₉N[1]
Molecular Weight 131.18 g/mol [1]
Appearance White to light yellow solid[2]
Melting Point 49-53 °C[3]
Purity ≥97%[1]
SMILES C#CC1=CC=C(NC)C=C1[1]
IUPAC Name This compound[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Sonogashira Coupling

This protocol describes a general method for the synthesis of this compound from 4-iodo-N-methylaniline and a protected acetylene source, followed by deprotection. This method is based on the well-established Sonogashira cross-coupling reaction.[4][5]

Materials:

  • 4-iodo-N-methylaniline

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

  • Schlenk flask and standard glassware

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-iodo-N-methylaniline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Reagent Addition: Add anhydrous THF and anhydrous triethylamine (2.0 eq). Stir the mixture until all solids are dissolved.

  • Addition of Alkyne: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of celite to remove the catalysts. Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification of Silylated Intermediate: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the silylated intermediate.

  • Deprotection: Dissolve the purified silylated intermediate in THF and cool to 0 °C. Add TBAF solution (1.1 eq) dropwise.

  • Final Purification: Stir the reaction at room temperature for 1-2 hours. After completion (monitored by TLC), quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash column chromatography to yield this compound.

Safety Precautions: Palladium catalysts and copper iodide are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). Organic solvents are flammable.

Protocol 2: Functionalization of Gold Nanoparticles (AuNPs) with this compound via Click Chemistry

This protocol outlines the functionalization of azide-modified gold nanoparticles with this compound using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[6][7]

Materials:

  • Citrate-capped gold nanoparticles (AuNPs) (synthesis protocol can be found in reference[8])

  • 11-Azido-1-undecanethiol

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS)

  • N,N-Dimethylformamide (DMF)

  • Centrifuge

Procedure:

  • Preparation of Azide-Modified AuNPs (N₃-AuNPs):

    • To a solution of citrate-capped AuNPs, add a solution of 11-azido-1-undecanethiol in ethanol.

    • Stir the mixture for 24 hours at room temperature to allow for ligand exchange.

    • Purify the N₃-AuNPs by centrifugation and resuspension in deionized water. Repeat this washing step three times.

  • Click Chemistry Reaction:

    • Disperse the purified N₃-AuNPs in a 1:1 mixture of water and DMF.

    • In a separate vial, prepare a solution of this compound in DMF.

    • Prepare a fresh solution of sodium ascorbate in water.

    • Prepare a solution of CuSO₄ and THPTA (1:2 molar ratio) in water.

    • To the N₃-AuNP dispersion, add the this compound solution, followed by the CuSO₄/THPTA solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere.

  • Purification of Functionalized AuNPs:

    • Purify the this compound functionalized AuNPs by centrifugation and resuspension in PBS. Repeat the washing step three times to remove unreacted reagents and catalyst.

  • Characterization:

    • Confirm the successful functionalization using UV-Vis Spectroscopy (monitoring the surface plasmon resonance peak), Dynamic Light Scattering (DLS) for size and zeta potential, and Fourier-Transform Infrared (FTIR) Spectroscopy to identify the characteristic peaks of the functional groups.

Protocol 3: Functionalization of Carbon Nanotubes (CNTs) with this compound

This protocol describes the covalent functionalization of carboxylated multi-walled carbon nanotubes (MWCNTs) with this compound via amidation, followed by further modification if required.[9]

Materials:

  • Pristine Multi-Walled Carbon Nanotubes (MWCNTs)

  • Sulfuric acid (H₂SO₄)

  • Nitric acid (HNO₃)

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • This compound

  • Triethylamine (Et₃N)

  • Sonicator

  • Centrifuge

  • Reflux setup

Procedure:

  • Oxidation of MWCNTs:

    • Disperse pristine MWCNTs in a 3:1 mixture of concentrated H₂SO₄ and HNO₃.

    • Sonicate the mixture for 1-2 hours, followed by refluxing at 70-80 °C for 2-4 hours.

    • Cool the mixture to room temperature and dilute with deionized water.

    • Filter and wash the carboxylated MWCNTs (MWCNT-COOH) with deionized water until the pH is neutral.

    • Dry the MWCNT-COOH in a vacuum oven.

  • Acyl Chloride Formation:

    • Disperse the MWCNT-COOH in anhydrous DMF.

    • Add thionyl chloride (SOCl₂) dropwise and reflux the mixture at 70 °C for 24 hours under an inert atmosphere.

    • Remove the excess SOCl₂ and DMF by centrifugation and washing with anhydrous DMF.

  • Amidation Reaction:

    • Disperse the acyl-chlorinated MWCNTs (MWCNT-COCl) in anhydrous DMF.

    • Add this compound and a few drops of triethylamine.

    • Stir the mixture at 80-100 °C for 48 hours under an inert atmosphere.

  • Purification of Functionalized MWCNTs:

    • Cool the reaction mixture and purify the functionalized MWCNTs by repeated centrifugation and washing with DMF and then ethanol to remove unreacted aniline and triethylamine.

    • Dry the final product in a vacuum oven.

  • Characterization:

    • Confirm the functionalization using Thermogravimetric Analysis (TGA) to determine the degree of functionalization, X-ray Photoelectron Spectroscopy (XPS) to analyze the surface elemental composition and chemical states, and FTIR Spectroscopy to identify the amide bond and alkyne group.

Data Presentation

Table 2: Representative Characterization Data for Functionalized Gold Nanoparticles (Analogous Systems)
ParameterMethodBare AuNPsThiol-Alkyne Functionalized AuNPsReference
Core Diameter (nm) TEM15 ± 215 ± 2[8]
Hydrodynamic Diameter (nm) DLS20 ± 325 ± 4[10]
Zeta Potential (mV) DLS-35 ± 5-20 ± 4[10]
Surface Plasmon Resonance (nm) UV-Vis~520~524[8]
Table 3: Representative Quantitative Data for Functionalized Carbon Nanotubes (Analogous Systems)
Analysis TechniqueParameterPristine MWCNTsFunctionalized MWCNTsReference
TGA Weight Loss (%)< 2% up to 600°C10-20% (indicative of functionalization)[9][11]
XPS C1s (%)> 9890-95[9]
O1s (%)< 23-6[9]
N1s (%)01-3[9]

Mandatory Visualization

experimental_workflow cluster_synthesis AuNP Synthesis cluster_functionalization Surface Functionalization cluster_characterization Characterization start HAuCl4 Solution boil Boiling & Stirring start->boil add_citrate Add Sodium Citrate boil->add_citrate citrate_aunps Citrate-Capped AuNPs add_citrate->citrate_aunps azide_mod Azide Modification (11-Azido-1-undecanethiol) citrate_aunps->azide_mod click_reaction Click Chemistry (this compound, CuSO4, Na-Ascorbate) azide_mod->click_reaction purification Purification (Centrifugation) click_reaction->purification final_product Functionalized AuNPs purification->final_product uv_vis UV-Vis Spectroscopy final_product->uv_vis dls DLS final_product->dls ftir FTIR final_product->ftir

Caption: Experimental workflow for the functionalization of gold nanoparticles.

biosensing_application cluster_platform Biosensor Platform cluster_detection Detection Mechanism go Graphene Oxide (GO) func_go Functionalized GO (with this compound) go->func_go click_attach Click Chemistry Attachment func_go->click_attach aptamer Azide-Aptamer (Specific for Target) aptamer->click_attach sensor GO-Aptamer Sensor click_attach->sensor binding Target Binding sensor->binding target Target Molecule (e.g., Protein, DNA) target->binding signal Signal Change (Fluorescence Quenching or Electrochemical Signal) binding->signal

Caption: Biosensing application using functionalized graphene oxide.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Ethynyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Ethynyl-N-methylaniline.

Frequently Asked Questions (FAQs)

1. What is the most common method for synthesizing this compound?

The most prevalent and versatile method for synthesizing this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne (like trimethylsilylacetylene or acetylene gas) with an aryl halide (typically 4-iodo-N-methylaniline or 4-bromo-N-methylaniline) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

2. What are the key starting materials for this synthesis?

The key starting materials are:

  • An aryl halide precursor: 4-iodo-N-methylaniline or 4-bromo-N-methylaniline.

  • An alkyne source: Commonly, trimethylsilylacetylene (TMSA) is used, which requires a subsequent deprotection step. Acetylene gas can also be used directly.

3. What are the typical catalysts and reagents used in the Sonogashira coupling for this synthesis?

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) are common choices.[1][2]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is typically used to facilitate the reaction at milder conditions.[2][3]

  • Base: An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the hydrogen halide byproduct.[1][3]

  • Solvent: Solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or the amine base itself are commonly employed.[4]

4. What is the general reactivity trend for the aryl halide precursor?

The reactivity of the aryl halide is a critical factor in the Sonogashira coupling. The general trend for reactivity is: Aryl iodide > Aryl bromide > Aryl chloride.[5] Consequently, 4-iodo-N-methylaniline is more reactive and often allows for milder reaction conditions compared to 4-bromo-N-methylaniline.

5. Can this reaction be performed under copper-free conditions?

Yes, copper-free Sonogashira reactions are possible and can be advantageous in minimizing the formation of alkyne homocoupling byproducts (Glaser coupling).[6][7][8] These conditions may require specific ligands or different reaction parameters to achieve good yields.

6. How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC).[9][10] By spotting the reaction mixture alongside the starting materials, one can observe the consumption of the aryl halide and the formation of the product.

7. What are the common purification methods for the final product?

The most common method for purifying this compound is column chromatography on silica gel.[9] The choice of eluent will depend on the polarity of the product and any remaining impurities.

Troubleshooting Guide

1. My Sonogashira coupling reaction is not starting or is very sluggish. What are the possible causes and solutions?

  • Poor Quality Reagents: Ensure that the aryl halide and alkyne are pure. Impurities can poison the catalyst.[1] The amine base should be fresh or distilled as amines can oxidize over time.[1]

  • Inactive Catalyst: The palladium catalyst may have decomposed. Use a fresh batch of catalyst. If using a Pd(II) precatalyst, ensure that the in-situ reduction to Pd(0) is occurring. The copper(I) co-catalyst can also degrade; use a fresh supply.[1]

  • Presence of Oxygen: The Sonogashira reaction is sensitive to oxygen, which can lead to catalyst deactivation and promote unwanted side reactions.[1] Ensure the solvent is properly degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and the reaction is run under an inert atmosphere (argon or nitrogen).[1]

  • Low Reaction Temperature: For less reactive aryl halides like bromides, a higher temperature may be required to facilitate the oxidative addition step.[4]

2. I am observing the formation of a black precipitate (palladium black) in my reaction mixture. What does this mean and how can I prevent it?

The formation of palladium black indicates the decomposition of the palladium catalyst, which leads to a loss of catalytic activity. This can be caused by:

  • Impurities: Ensure all reagents and solvents are of high purity.

  • Inappropriate Solvent: Some solvents may promote the formation of palladium black. If using THF, consider switching to another solvent like DMF.[4]

  • Incorrect Temperature: Both excessively high and low temperatures can sometimes lead to catalyst decomposition.

3. My yield is consistently low. What factors can I investigate to improve it?

Factor to InvestigatePotential IssueSuggested Optimization
Catalyst Loading Insufficient catalyst for complete conversion.Increase the loading of the palladium catalyst and/or copper co-catalyst incrementally (e.g., from 1-5 mol% for Pd and 2-10 mol% for CuI).
Reaction Temperature Temperature is too low for the reactivity of the aryl halide, or too high causing decomposition.For aryl bromides, try increasing the temperature (e.g., to 80-100 °C). For sensitive substrates, a lower temperature with a more active catalyst system might be necessary.[4]
Base The base may not be strong enough or may be of poor quality.Use a freshly distilled amine base. Consider using a stronger base or a different amine like diisopropylamine.[4]
Solvent The solvent may not be optimal for the reaction.Screen different solvents such as THF, DMF, or a mixture of the amine base and a co-solvent. Ensure the solvent is anhydrous and degassed.[4]
Reaction Time The reaction may not have reached completion.Monitor the reaction by TLC and extend the reaction time until the starting material is consumed.

4. I am observing significant formation of homocoupled alkyne (Glaser coupling) byproduct. How can I minimize this?

Glaser coupling is an oxidative homocoupling of the terminal alkyne, which is promoted by oxygen and the copper catalyst. To minimize this:

  • Maintain Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[1]

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol.[6][7]

  • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling reaction.

5. I am having difficulty removing the catalyst from my final product. What purification strategies can I employ?

  • Aqueous Workup: After the reaction, a standard aqueous workup can help remove some of the catalyst residues and inorganic salts.

  • Filtration: Passing the crude product solution through a plug of silica gel or celite can help to remove insoluble palladium species.

  • Column Chromatography: Careful column chromatography is usually effective. If the product is streaking on the column, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%).[1]

  • Recrystallization: If the product is a solid, recrystallization can be an effective final purification step.

6. My starting aryl halide is not consumed completely, even after a long reaction time. What should I do?

  • Check Catalyst Activity: The catalyst may have deactivated over the course of the reaction. Try adding a fresh portion of the palladium catalyst.

  • Increase Temperature: If using a less reactive aryl halide (e.g., bromide), an increase in temperature might be necessary to drive the reaction to completion.[4]

  • Use a More Reactive Halide: If possible, switch to the more reactive aryl iodide precursor (4-iodo-N-methylaniline).[5]

7. The reaction seems to work initially but then stalls. What could be the reason?

This is often a sign of catalyst deactivation.[1] Potential causes include:

  • Gradual Introduction of Oxygen: A slow leak in the reaction setup can introduce oxygen over time, poisoning the catalyst.

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation. Using fresh, high-purity ligands is important.[1]

  • Inhibitors in Starting Materials: Impurities in the starting materials or solvent can slowly poison the catalyst. Ensure high purity of all components.[1]

Experimental Protocols

Protocol 1: Synthesis of 4-iodo-N-methylaniline

This protocol describes a general method for the iodination of N-methylaniline.

Materials:

  • N-methylaniline

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or N-iodosuccinimide (NIS)

  • Iodine (I₂)

  • Solvent (e.g., acetonitrile or solvent-free)

  • Ethyl acetate

  • 5% aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a mortar, grind together N-methylaniline (1 mmol) and the iodinating agent (e.g., DBDMH and I₂ or NIS) at room temperature.[9]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add ethyl acetate to the mixture and filter.

  • Wash the organic layer with a 5% aqueous sodium thiosulfate solution to remove any unreacted iodine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield 4-iodo-N-methylaniline.[9]

Protocol 2: Sonogashira Coupling for the Synthesis of this compound

This protocol provides a general procedure for the copper-palladium catalyzed coupling of 4-iodo-N-methylaniline with an alkyne.

Materials:

  • 4-iodo-N-methylaniline

  • Trimethylsilylacetylene (TMSA)

  • PdCl₂(PPh₃)₂ or Pd(PPh₃)₄

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or another suitable amine base

  • Solvent (e.g., THF or DMF), degassed

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk flask)

Procedure:

  • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Degas the solvent and the amine base by subjecting them to three freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.[1]

  • To a Schlenk flask under an inert atmosphere, add 4-iodo-N-methylaniline (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 eq.), and CuI (0.04 eq.).[1]

  • Add the degassed solvent and amine base via syringe.

  • Add trimethylsilylacetylene (1.2 - 1.5 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (e.g., 50-80 °C), depending on the reactivity of the starting materials.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • If using TMSA, the resulting trimethylsilyl-protected product will need to be deprotected using a suitable method (e.g., treatment with a fluoride source like TBAF or a base like K₂CO₃ in methanol) to yield this compound.

Data Presentation

Table 1: Typical Reaction Parameters for Sonogashira Coupling

ParameterTypical RangeNotes
Palladium Catalyst Loading 0.5 - 5 mol%Higher loadings may be needed for less reactive aryl halides.
Copper(I) Iodide Loading 1 - 10 mol%Essential for milder reaction conditions in the traditional Sonogashira.
Aryl Halide Reactivity I > Br > ClIodides are the most reactive and are preferred for this synthesis.[5]
Alkyne Stoichiometry 1.1 - 2.0 equivalentsA slight excess of the alkyne is often used to ensure complete consumption of the aryl halide.
Base Triethylamine, Diethylamine, DiisopropylethylamineOften used in excess, sometimes as the solvent.[3]
Temperature Room Temperature to 100 °CDependent on the reactivity of the aryl halide. Aryl iodides can often react at room temperature.[4]
Reaction Time 2 - 24 hoursMonitored by TLC for completion.

Visualizations

Synthesis_Pathway Synthesis of this compound NMA N-methylaniline Iodination Iodination (e.g., NIS or I₂/DBDMH) NMA->Iodination Iodo_NMA 4-iodo-N-methylaniline Sonogashira Sonogashira Coupling (Pd catalyst, CuI, Base) Iodo_NMA->Sonogashira TMSA Trimethylsilylacetylene TMSA->Sonogashira Protected_Product 4-(2-(trimethylsilyl)ethynyl)-N-methylaniline Deprotection Deprotection (e.g., TBAF or K₂CO₃/MeOH) Protected_Product->Deprotection Final_Product This compound Iodination->Iodo_NMA Sonogashira->Protected_Product Deprotection->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Troubleshooting Low Yield in Sonogashira Coupling Start Low or No Yield Observed Check_Reagents 1. Check Reagent Quality - Purity of aryl halide and alkyne? - Freshness of amine base? - Activity of catalysts (Pd & Cu)? Start->Check_Reagents Check_Conditions 2. Verify Reaction Conditions - Solvent properly degassed? - Inert atmosphere maintained? - Optimal reaction temperature? Check_Reagents->Check_Conditions Reagents OK Success Improved Yield Check_Reagents->Success Issue Found & Resolved Optimize_Parameters 3. Optimize Reaction Parameters - Increase catalyst loading? - Screen different solvents/bases? - Adjust temperature? Check_Conditions->Optimize_Parameters Conditions OK Check_Conditions->Success Issue Found & Resolved Consider_Alternatives 4. Consider Alternative Strategies - Switch to a more reactive aryl halide (I > Br)? - Try a copper-free protocol? - Use a different palladium ligand? Optimize_Parameters->Consider_Alternatives Optimization Ineffective Optimize_Parameters->Success Optimization Successful Consider_Alternatives->Success Alternative Successful

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Selective Mono-methylation of 4-Ethynylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective mono-methylation of 4-ethynylaniline.

Troubleshooting Guide

Problem 1: Low to no conversion of 4-ethynylaniline.

Possible Causes & Solutions

CauseRecommended Action
Catalyst Inactivity - Ensure the catalyst is not expired and has been stored under the recommended conditions (e.g., inert atmosphere).- For transition metal catalysts, perform a pre-activation step if required by the protocol.- Consider catalyst poisoning by the ethynyl group. If suspected, switch to a catalyst known to be more tolerant to alkynes.
Insufficient Reaction Temperature - Gradually increase the reaction temperature in increments of 5-10 °C. Note that higher temperatures may promote side reactions of the ethynyl group.
Inappropriate Solvent - Ensure the solvent is anhydrous and of the appropriate grade. Residual water can deactivate many catalysts.- The polarity of the solvent can significantly affect the reaction rate.[1] Consider screening alternative solvents.
Base Incompatibility - The choice and amount of base are critical. For hydrogen-borrowing reactions, a weak base like Cs₂CO₃ is often effective.[2] For other methods, stronger bases might be necessary, but these can promote side reactions with the ethynyl group.
Problem 2: Poor selectivity with significant formation of N,N-dimethyl-4-ethynylaniline.

Possible Causes & Solutions

CauseRecommended Action
Excess Methylating Agent - Reduce the stoichiometry of the methylating agent to 1.0-1.2 equivalents relative to 4-ethynylaniline.
Prolonged Reaction Time - Monitor the reaction progress closely using TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to a satisfactory level.
High Reaction Temperature - Lowering the reaction temperature can often improve selectivity for the mono-methylated product.
Catalyst Choice - Some catalytic systems are inherently more selective for mono-methylation. For instance, certain iridium(I) complexes and copper(II)-promoted cross-coupling with methylboronic acid have shown high selectivity.[3][4]
In-situ Protection/Deprotection - Using dimethyl carbonate (DMC) as the methylating agent can offer high selectivity for mono-methylation through an in-situ protection/deprotection mechanism.[1]
Problem 3: Degradation of the ethynyl group or formation of polymeric byproducts.

Possible Causes & Solutions

CauseRecommended Action
Harsh Reaction Conditions - Avoid strongly acidic or basic conditions and high temperatures, which can lead to polymerization or decomposition of the ethynyl moiety.
Incompatible Catalyst - Some transition metals can catalyze the polymerization of terminal alkynes. If polymerization is observed, consider switching to a different metal catalyst or a metal-free method.
Presence of Oxygen - For reactions sensitive to oxidation, ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon).
Protecting Group Strategy - If the ethynyl group consistently degrades, consider a protecting group strategy. The terminal alkyne can be protected, for example, as a silylacetylene (e.g., with a trimethylsilyl group). This protecting group is generally stable to many reaction conditions and can be removed selectively later.[5][6][7][8]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the selective mono-methylation of 4-ethynylaniline?

A1: The primary challenges include:

  • Over-methylation: The initial product, N-methyl-4-ethynylaniline, can be more nucleophilic than the starting material, leading to the formation of the undesired N,N-dimethylated product.[9]

  • Reactivity of the ethynyl group: The terminal alkyne is a sensitive functional group that can undergo side reactions such as polymerization, decomposition, or reaction with the catalyst under harsh conditions.

  • Catalyst deactivation: The ethynyl group may coordinate to and deactivate certain transition metal catalysts.

Q2: Which methylating agents are recommended for this transformation?

A2: Several methylating agents can be employed, each with its own advantages and disadvantages. For a sensitive substrate like 4-ethynylaniline, milder reagents are preferable.

  • Methanol: Used in "hydrogen-borrowing" or "hydrogen autotransfer" reactions, it is an atom-economical and environmentally friendly choice.[10][11] These reactions often require a transition metal catalyst.

  • Dimethyl carbonate (DMC): A green and relatively safe methylating agent that can provide high selectivity for mono-methylation.[1]

  • Methylboronic acid: Used in Chan-Lam cross-coupling reactions, which can proceed under mild conditions with good functional group tolerance.[3]

  • Formic acid: Can be used as a C1 source in reductive amination, often with a silane as the reductant.[12]

Q3: What types of catalysts are suitable for the selective mono-methylation of anilines?

A3: A variety of catalysts have been developed for this purpose:

  • Ruthenium complexes: Several cyclometalated ruthenium complexes are effective for N-methylation with methanol under mild conditions.[2][11]

  • Iridium complexes: N-Heterocyclic carbene (NHC)-iridium catalysts have shown high efficiency and selectivity for the mono-N-methylation of anilines.[4][13]

  • Copper salts: Copper(II) acetate is commonly used to promote the Chan-Lam coupling with methylboronic acid.[3]

  • Nickel catalysts: Heterogeneous nickel catalysts have also been reported for the N-methylation of anilines with methanol.[14]

Q4: How can I purify the N-methyl-4-ethynylaniline product?

A4: Purification can be challenging due to the similar polarities of the starting material, mono-methylated, and di-methylated products.

  • Column Chromatography: This is the most common method. Careful optimization of the solvent system (e.g., a gradient of ethyl acetate in hexanes) is crucial for good separation.

  • Vacuum Distillation: If the product is thermally stable, vacuum distillation can be effective for removing non-volatile impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system may be an efficient purification method.

Data Presentation

Table 1: Comparison of Catalytic Systems for Selective Mono-N-Methylation of Anilines

Catalyst SystemMethylating AgentBaseTemperature (°C)Typical Selectivity (Mono:Di)Reference
Cyclometalated RutheniumMethanolNaOH60High[11]
(DPEPhos)RuCl₂(PPh₃)MethanolCs₂CO₃140High[2]
Cu(OAc)₂Methylboronic acidPyridineRefluxHigh[3]
NHC-Iridium ComplexMethanolCs₂CO₃110>99:1[4]
Ni/ZnAlOₓMethanolNaOH160High (with base)[14]
NaY FaujasiteDimethyl Carbonate-120-15092-98% mono[1]

Experimental Protocols

Key Experiment: Selective Mono-methylation using a Ruthenium Catalyst

This protocol is adapted from a known procedure for the N-methylation of anilines using a ruthenium catalyst and methanol, with special considerations for 4-ethynylaniline.[2]

Materials:

  • 4-Ethynylaniline

  • (DPEPhos)RuCl₂(PPh₃) catalyst

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous methanol (MeOH)

  • Anhydrous toluene (for purification)

  • Schlenk tube and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add 4-ethynylaniline (1 mmol, 1.0 equiv.), (DPEPhos)RuCl₂(PPh₃) catalyst (0.005 mmol, 0.5 mol%), and Cs₂CO₃ (0.5 mmol, 0.5 equiv.).

  • Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., nitrogen) three times.

  • Add anhydrous methanol (1 mL) to the tube via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 120-140 °C. Note: Start with a lower temperature (e.g., 100 °C) and monitor for potential degradation of the ethynyl group before increasing the temperature.

  • Stir the reaction mixture for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the N-methyl-4-ethynylaniline.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_1 Add 4-ethynylaniline, catalyst, and base to Schlenk tube prep_2 Evacuate and backfill with inert gas prep_1->prep_2 prep_3 Add anhydrous methanol prep_2->prep_3 react_1 Heat and stir reaction mixture (12h, 120-140 °C) prep_3->react_1 react_2 Monitor reaction progress (TLC/GC-MS) react_1->react_2 workup_1 Cool to room temperature and remove solvent react_2->workup_1 workup_2 Purify by column chromatography workup_1->workup_2 product Isolated N-methyl- 4-ethynylaniline workup_2->product

Caption: A generalized workflow for the selective mono-methylation of 4-ethynylaniline.

Troubleshooting Logic

troubleshooting_logic start Start Experiment check_conversion Low/No Conversion? start->check_conversion check_selectivity Poor Selectivity? check_conversion->check_selectivity No cause_catalyst Check catalyst activity and loading check_conversion->cause_catalyst Yes check_degradation Substrate Degradation? check_selectivity->check_degradation No cause_reagent_ratio Reduce methylating agent stoichiometry check_selectivity->cause_reagent_ratio Yes success Successful Reaction check_degradation->success No cause_conditions Use milder conditions (temp, base) check_degradation->cause_conditions Yes cause_temp Increase temperature cautiously cause_catalyst->cause_temp cause_solvent Verify solvent quality and type cause_temp->cause_solvent cause_solvent->start cause_time_temp Decrease reaction time/temperature cause_reagent_ratio->cause_time_temp cause_catalyst_choice Switch to a more selective catalyst cause_time_temp->cause_catalyst_choice cause_catalyst_choice->start cause_atmosphere Ensure inert atmosphere cause_conditions->cause_atmosphere cause_protection Consider ethynyl protecting group cause_atmosphere->cause_protection cause_protection->start

References

avoiding over-methylation in N-alkylation of anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the N-alkylation of anilines, with a specific focus on avoiding over-methylation and other side reactions.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation in the context of aniline N-alkylation, and why does it occur?

A1: Over-alkylation is a common side reaction during the N-alkylation of anilines where the desired mono-alkylated product reacts further with the alkylating agent to form di-alkylated and sometimes even quaternary ammonium salt byproducts. This occurs because the product of the initial alkylation (a secondary amine) is often more nucleophilic than the starting aniline (a primary amine), making it more reactive towards the alkylating agent.[1]

Q2: How can I minimize the formation of the di-alkylated byproduct?

A2: Several strategies can be employed to enhance selectivity for the mono-alkylated product:

  • Control Stoichiometry: Using a large excess of the aniline compared to the alkylating agent can statistically favor the reaction of the alkylating agent with the more abundant starting material.[2][3]

  • Reaction Conditions: Lowering the reaction temperature and choosing a less polar solvent can help decrease the rate of the second alkylation step.[2]

  • Choice of Alkylating Agent: The reactivity of the alkylating agent plays a crucial role. Less reactive agents may offer better control. Alcohols, in combination with a suitable catalyst, are often preferred over more reactive alkyl halides as they can provide higher selectivity.[1]

  • Catalyst Selection: Employing specific catalysts can significantly improve selectivity. For instance, certain ruthenium, nickel, and manganese pincer complexes have demonstrated high selectivity for mono-N-alkylation.[4][5][6] Zeolite catalysts can also control selectivity based on pore size and reaction temperature.[7]

Q3: My N-alkylation reaction is showing low or no conversion. What are the possible causes and how can I improve the yield?

A3: Low yields in aniline N-alkylation can be attributed to several factors:

  • Poor Reactivity of Starting Materials: Anilines with strong electron-withdrawing groups are less nucleophilic and may exhibit slow reaction rates.[2] Similarly, the choice of alkylating agent is important; for example, alkyl chlorides are generally less reactive than bromides or iodides.[2]

  • Inadequate Reaction Conditions: The reaction may require a higher temperature to proceed at a practical rate. However, excessively high temperatures can lead to decomposition. The choice of solvent is also critical, with aprotic solvents often being more effective for N-alkylation with alcohols.[1][2]

  • Catalyst Inactivity: If using a catalytic method, the catalyst may be inactive or poisoned. Ensure the catalyst is handled under the recommended conditions (e.g., inert atmosphere) and that all reagents and solvents are pure and dry.[2]

  • Incorrect Base: The choice and amount of base can be critical in many catalytic cycles. The basicity should be appropriate for the specific catalyst system and reactants.[4][5]

Q4: I am observing side products other than the over-alkylated aniline. What could they be and how can I avoid them?

A4: Besides over-alkylation, other side reactions can occur:

  • C-Alkylation: Under certain conditions, particularly at higher temperatures, alkylation can occur on the aromatic ring (C-alkylation) instead of the nitrogen atom. This is a known issue in Friedel-Crafts type reactions.[7][8][9][10] Using lower temperatures and specific catalysts can favor N-alkylation.[7]

  • N-Formylation: When using formic acid as a methylating agent, especially with electron-rich anilines, the formation of an N-formylated byproduct can be a significant issue.[11]

  • Imine Formation: In reactions involving alcohols as alkylating agents via a "borrowing hydrogen" mechanism, the intermediate imine may be observed if the final reduction step is slow or incomplete.[5]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Excessive Di-alkylation Product - Molar ratio of aniline to alkylating agent is too low.- Reaction temperature is too high.- Alkylating agent is too reactive.- Increase the molar ratio of aniline to the alkylating agent (e.g., 2:1 or higher).[12]- Lower the reaction temperature and monitor the reaction progress closely.[2]- Consider using a less reactive alkylating agent (e.g., an alcohol with a catalyst instead of an alkyl halide).[1]
Low or No Conversion - Insufficient reaction temperature.- Inactive or insufficient catalyst.- Presence of impurities (e.g., water) that deactivate the catalyst.- Inappropriate solvent or base.- Gradually increase the reaction temperature while monitoring for byproduct formation.[2]- Ensure the catalyst is active and used in the correct loading. Consider screening different catalysts.[2]- Use anhydrous solvents and reagents.[2]- Optimize the solvent and base according to literature procedures for the specific reaction type.[4][5][13]
Formation of C-Alkylated Byproducts - High reaction temperature.- Lower the reaction temperature. N-alkylation is generally favored at lower temperatures than C-alkylation.[7]
Difficulty in Product Purification - Similar polarities of the starting aniline, mono-alkylated, and di-alkylated products.- Utilize column chromatography with a carefully selected solvent system for separation.- Consider converting the amine products to their corresponding salts to alter their solubility and facilitate separation.

Experimental Protocols

Protocol 1: Selective Mono-N-methylation of Aniline using Methanol and a Ruthenium Catalyst

This protocol is based on a method utilizing a ruthenium catalyst for the selective methylation of aniline with methanol.[2]

Materials:

  • Aniline (1.0 mmol)

  • Anhydrous Methanol (1 mL)

  • Ruthenium catalyst (e.g., Ru-pincer complex, 0.5 mol%)[2]

  • Base (e.g., Cs₂CO₃)

  • 10 mL Schlenk tube

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the Ru catalyst (0.5 mol %) and the base.

  • Under an inert atmosphere, add aniline (1.0 mmol) and anhydrous methanol (1 mL).

  • Seal the Schlenk tube and place it in a preheated oil bath at 140 °C.

  • Stir the reaction mixture for 12 hours.

  • After 12 hours, remove the tube from the oil bath and allow it to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the N-methylaniline product.

Protocol 2: Nickel-Catalyzed Selective Mono-N-Alkylation of Aniline with Benzyl Alcohol

This protocol is adapted from a method employing a nickel catalyst for the selective mono-alkylation of anilines with alcohols.[5]

Materials:

  • Aniline (0.25 mmol)

  • Benzyl alcohol (1.0 mmol)

  • NiBr₂ (10 mol%)

  • 1,10-phenanthroline (20 mol%)

  • t-BuOK (0.25 mmol)

  • Anhydrous toluene (2.0 mL)

  • Inert atmosphere (Nitrogen)

Procedure:

  • In a glovebox or under a nitrogen atmosphere, add NiBr₂ (0.025 mmol), 1,10-phenanthroline (0.05 mmol), and t-BuOK (0.25 mmol) to a reaction vessel.

  • Add anhydrous toluene (2.0 mL), followed by aniline (0.25 mmol) and benzyl alcohol (1.0 mmol).

  • Seal the vessel and heat the reaction mixture at 130 °C for 48 hours.

  • After cooling to room temperature, the reaction mixture can be analyzed by GC-MS to determine conversion and selectivity.

  • For product isolation, the reaction mixture is typically filtered, the solvent removed under reduced pressure, and the residue purified by column chromatography.

Visualizations

Over_Alkylation_Pathway Aniline Aniline (Primary Amine) MonoAlkylated Mono-alkylated Aniline (Secondary Amine, More Nucleophilic) Aniline->MonoAlkylated 1st Alkylation AlkylatingAgent Alkylating Agent (e.g., CH3I) DiAlkylated Di-alkylated Aniline (Tertiary Amine, Undesired Product) MonoAlkylated->DiAlkylated 2nd Alkylation (Over-alkylation)

Caption: Pathway of over-alkylation in aniline N-alkylation.

Troubleshooting_Workflow Start N-Alkylation Reaction CheckConversion Check Conversion & Selectivity (GC/TLC) Start->CheckConversion HighSelectivity High Mono-selectivity? CheckConversion->HighSelectivity GoodConversion Good Conversion? HighSelectivity->GoodConversion Yes OverAlkylation Over-alkylation Observed HighSelectivity->OverAlkylation No LowConversion Low Conversion GoodConversion->LowConversion No Purify Purify Product GoodConversion->Purify Yes OptimizeRatio Increase Aniline/Alkylating Agent Ratio OverAlkylation->OptimizeRatio LowerTemp Lower Reaction Temperature OverAlkylation->LowerTemp ChangeCatalyst Change Catalyst/Solvent OverAlkylation->ChangeCatalyst IncreaseTemp Increase Reaction Temperature LowConversion->IncreaseTemp CheckReagents Check Reagent Purity & Catalyst Activity LowConversion->CheckReagents OptimizeRatio->Start LowerTemp->Start ChangeCatalyst->Start IncreaseTemp->Start CheckReagents->Start

Caption: Troubleshooting workflow for N-alkylation of anilines.

References

stability of 4-Ethynyl-N-methylaniline under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of 4-Ethynyl-N-methylaniline in chemical synthesis. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the longevity and purity of this compound, it is recommended to store it in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). The container should be tightly sealed to prevent exposure to air and moisture. Like many aniline derivatives, it may discolor over time (turning reddish-brown) upon exposure to air and light, which can be an indication of degradation.

Q2: What are the primary chemical incompatibilities of this compound?

This compound is incompatible with strong oxidizing agents and strong acids. Contact with these substances can lead to vigorous and potentially hazardous reactions, including oxidation of the aniline moiety and polymerization of the ethynyl group.

Q3: What are the main degradation pathways for this compound under reaction conditions?

The two primary reactive centers in this compound, the N-methylaniline and the terminal alkyne, are susceptible to degradation under certain conditions.

  • Oxidation of the Aniline Moiety: The N-methylaniline group can be oxidized, especially in the presence of strong oxidants or under aerobic conditions at elevated temperatures. This can lead to the formation of colored impurities and potentially N-demethylation.

  • Homocoupling of the Alkyne (Glaser Coupling): In the presence of copper(I) catalysts and oxygen, the terminal alkyne can undergo oxidative homocoupling to form a 1,3-diyne dimer. This is a common side reaction in copper-catalyzed reactions like the Sonogashira coupling if oxygen is not rigorously excluded.

  • Acid-Mediated Side Reactions: Strong acidic conditions can lead to the protonation of the aniline nitrogen, which deactivates the aromatic ring towards certain electrophilic substitutions. While this can sometimes be a protective strategy, it can also interfere with desired reactions. In some cases, acidic conditions can also promote side reactions of the alkyne group.

Q4: Can this compound be used in Sonogashira coupling reactions?

Yes, this compound is a suitable substrate for Sonogashira coupling reactions. However, due to the electron-rich nature of the N-methylaniline group, some challenges may arise. It is crucial to carefully select the palladium catalyst, ligand, base, and solvent, and to rigorously exclude oxygen to prevent the unwanted Glaser coupling side reaction.

Q5: Is this compound suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry?

Yes, the terminal alkyne functionality of this compound makes it an excellent partner for CuAAC reactions. This reaction is generally high-yielding and tolerant of a wide range of functional groups. Standard CuAAC protocols using a copper(I) source (or a copper(II) source with a reducing agent) can be employed.

Troubleshooting Guides

Sonogashira Coupling Reactions

Issue: Low or no yield of the desired cross-coupled product.

Possible Cause Troubleshooting Step
Inhibition by the Aniline: The electron-rich N-methylaniline moiety can sometimes coordinate to the palladium catalyst, inhibiting its activity. Try using a different phosphine ligand or a higher catalyst loading.
Glaser Coupling Side Reaction: Formation of a diyne byproduct is observed. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and use degassed solvents to minimize oxygen content.
Incorrect Reaction Conditions: The reaction may require optimization of temperature, base, or solvent. For less reactive aryl halides, higher temperatures may be necessary.
Catalyst Deactivation: The palladium catalyst may have decomposed. Use a fresh catalyst and ensure anhydrous conditions if the catalyst is sensitive to moisture.

Issue: Reaction mixture turns dark or forms a precipitate.

Possible Cause Troubleshooting Step
Oxidation of the Aniline: The aniline may be oxidizing at elevated temperatures. Lower the reaction temperature if possible and ensure an inert atmosphere.
Insolubility of Reactants or Products: The starting materials or product may not be fully soluble in the chosen solvent. Try a different solvent or a solvent mixture.
Precipitation of Catalyst: Palladium black may precipitate, indicating catalyst decomposition. Consider using a more robust ligand or lower reaction temperature.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Issue: Incomplete reaction or low yield.

Possible Cause Troubleshooting Step
Insufficient Copper(I) Catalyst: The copper(I) catalyst may have been oxidized to inactive copper(II). Add a reducing agent like sodium ascorbate to regenerate Cu(I) in situ.
Poor Solubility of Reagents: The azide or alkyne starting material may not be fully dissolved. Use a co-solvent such as THF, t-butanol, or DMSO to improve solubility.
Ligand Inhibition: If a ligand is used to stabilize the copper catalyst, it may be inhibiting the reaction at high concentrations. Optimize the copper-to-ligand ratio.

Experimental Protocols

General Protocol for Sonogashira Coupling

This is a general guideline; specific conditions may need to be optimized for your particular substrates.

  • Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent and Base: Add a degassed solvent (e.g., THF, DMF, or toluene) and a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq.) via syringe.

  • Reaction: Stir the mixture at the desired temperature (room temperature to 80 °C) and monitor the reaction progress by TLC or GC/MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for CuAAC (Click Chemistry)

This protocol is a general starting point for a copper-catalyzed azide-alkyne cycloaddition.

  • Reaction Mixture: In a vial, dissolve the organic azide (1.0 eq.) and this compound (1.0-1.2 eq.) in a suitable solvent system (e.g., a 1:1 mixture of water and t-butanol or THF).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq.) in water. Prepare a solution of copper(II) sulfate pentahydrate (0.1-0.2 eq.) in water.

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC/MS.

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the resulting triazole by column chromatography or recrystallization.

Data Presentation

Table 1: Summary of Potential Side Reactions and Mitigation Strategies

Reaction Type Potential Side Reaction Description Mitigation Strategy
General Oxidation of AnilineThe N-methylaniline moiety is susceptible to oxidation, leading to colored impurities and potential N-demethylation.Perform reactions under an inert atmosphere; avoid high temperatures for prolonged periods.
Sonogashira Coupling Glaser HomocouplingDimerization of this compound to form a 1,3-diyne.Rigorously exclude oxygen by using degassed solvents and maintaining an inert atmosphere.
CuAAC Oxidative HomocouplingSimilar to Glaser coupling, can occur if the concentration of the reducing agent is too low.Use a sufficient amount of a reducing agent like sodium ascorbate.

Visualizations

DegradationPathways Potential Degradation Pathways of this compound cluster_oxidation Oxidation cluster_glaser Glaser Coupling A This compound B Oxidized Intermediates (e.g., Radical Cation) A->B [O] E 1,3-Diyne Dimer A->E Cu(I), O2 C N-Demethylated Product B->C Further Oxidation D Polymerization/Tars B->D

Caption: Potential degradation pathways for this compound.

SonogashiraTroubleshooting Sonogashira Coupling Troubleshooting Logic Start Low/No Product CheckGlaser Check for Diyne Dimer (Glaser Coupling) Start->CheckGlaser ImproveInert Improve Inert Atmosphere (Degas Solvents) CheckGlaser->ImproveInert Yes NoGlaser No Dimer Observed CheckGlaser->NoGlaser No CheckCatalyst Change Ligand or Increase Catalyst Loading OptimizeConditions Optimize Temperature, Base, or Solvent NoGlaser->CheckCatalyst NoGlaser->OptimizeConditions

preventing oxidation of 4-Ethynyl-N-methylaniline during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Ethynyl-N-methylaniline

Welcome to the technical support center for this compound (Catalog ID: M22819). This resource provides researchers, scientists, and drug development professionals with essential information for the proper handling and storage of this compound to prevent oxidation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: My vial of this compound has developed a yellowish or brownish tint. What does this indicate?

A1: A color change from its typical appearance to a yellow or brown hue is a common indicator of oxidation. Aromatic amines, like this compound, are susceptible to air oxidation, which can lead to the formation of colored impurities and polymerized byproducts.[1] This degradation can compromise the purity and reactivity of the compound in your experiments.

Q2: What are the primary factors that accelerate the oxidation of this compound?

A2: The main contributors to the degradation of aromatic amines are:

  • Oxygen: Direct exposure to air is the principal cause of oxidation.

  • Light: Photochemical reactions, particularly from UV light, can initiate or accelerate degradation.[2]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[2][3]

  • Moisture: Many amines are hygroscopic and can absorb moisture from the air, which may lead to hydrolysis or other degradation pathways.[2][3]

Q3: What are the ideal storage conditions to prevent the oxidation of this compound?

A3: To maintain the stability and purity of this compound, adhere to the following storage protocols:

  • Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen.

  • Temperature: Store in a cool, dry place. A temperature range of 5°C to 25°C is generally recommended for organic amines.[2] For long-term storage, refrigeration (2-8°C) is advisable.

  • Container: Keep the compound in its original, tightly sealed, opaque or amber glass container to protect it from light and moisture.[2][3]

  • Location: Store away from incompatible materials, especially oxidizing agents.[4]

Q4: How can I verify the purity of my this compound sample if I suspect degradation?

A4: The most reliable method to assess purity is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate the parent compound from its oxidation products and quantify its purity. A detailed HPLC protocol is provided in the "Experimental Protocols" section below.

Q5: Can I still use my this compound if it shows slight discoloration?

A5: Using a discolored (partially oxidized) sample is not recommended for sensitive applications, as the impurities can interfere with reactions and lead to inconsistent or failed experiments. If the material is critical and cannot be replaced immediately, it may be possible to purify it, for example, by column chromatography. However, it is always best to use a fresh, pure sample.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Observed Issue Potential Cause Recommended Action
Color Change (Yellow/Brown) Air and/or light exposure leading to oxidation.1. Immediately purge the vial with an inert gas (N₂ or Ar) and reseal tightly. 2. Store in a dark, cool location, preferably in a desiccator. 3. Verify purity using HPLC (see protocol below).
Clumping or Caking of Solid Moisture absorption (hygroscopic nature).[2]1. Store the vial in a desiccator to remove ambient moisture. 2. Handle the compound in a glove box or under a dry, inert atmosphere.
Inconsistent Experimental Results Degradation of the starting material.1. Test the purity of the stored compound against a new, unopened sample if possible. 2. Discard the degraded material and use a fresh vial. 3. Review and improve storage and handling procedures.
Poor Solubility Formation of insoluble polymerized oxidation byproducts.1. Attempt to dissolve a small amount in the intended solvent. If insoluble material is present, this indicates significant degradation. 2. The product is likely unusable and should be discarded according to safety protocols.

Visual Workflows and Diagrams

A logical workflow for handling and assessing the compound can prevent degradation and ensure experimental success.

G cluster_storage Storage Protocol cluster_handling Handling & Usage storage_conditions Store Under: - Inert Gas (N₂/Ar) - Cool Temp (2-8°C) - Dark (Amber Vial) - Dry Conditions check_purity Check Purity (HPLC) storage_conditions->check_purity Before experiment receive Receive Compound receive->storage_conditions For immediate use aliquot Aliquot into smaller vials under inert atmosphere receive->aliquot For long-term use aliquot->storage_conditions usage Use in Experiment result Successful Outcome usage->result Successful Outcome check_purity->usage Purity >95% check_purity->result Purity <95%

Caption: Decision workflow for handling and storing this compound.

OxidationPathway Compound This compound (Pure) Oxidized Oxidized Intermediates (e.g., radicals, quinone-imines) Compound->Oxidized Oxidation Triggers O₂ (Air) Light (UV) Heat Triggers->Oxidized Products Colored Impurities & Polymerized Byproducts Oxidized->Products Further Reactions

Caption: Simplified logical pathway of this compound oxidation.

Experimental Protocols

Protocol: Purity Assessment by HPLC

This protocol provides a general method to assess the purity of this compound and detect potential degradation products.

Objective: To quantify the percentage of this compound relative to its impurities.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of an acetonitrile and water mixture. A common starting point is 70:30 (v/v) Acetonitrile:Water.[5]

    • Degas the mobile phase thoroughly using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh ~5 mg of a trusted, high-purity standard of this compound.

    • Dissolve in the mobile phase in a 50 mL volumetric flask to create a stock solution of approximately 100 µg/mL.

  • Sample Solution Preparation:

    • Prepare a sample solution of the material to be tested at the same concentration as the standard solution (approx. 100 µg/mL) using the mobile phase as the diluent.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm[5]

    • Mobile Phase: 70:30 Acetonitrile:Water (Isocratic)

    • Flow Rate: 0.7 - 1.0 mL/min[5]

    • Injection Volume: 10 µL[5]

    • Column Temperature: 30°C[5]

    • UV Detection Wavelength: Monitor at a wavelength where anilines show strong absorbance, such as 190 nm, or a higher wavelength like 254 nm to reduce solvent interference.[5]

  • Analysis:

    • Inject the standard solution to determine the retention time of pure this compound.

    • Inject the sample solution.

    • Analyze the resulting chromatogram. Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

    • Oxidation products will typically appear as additional peaks, often at earlier retention times (more polar).

References

Technical Support Center: Synthesis of 4-Ethynyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethynyl-N-methylaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product

Symptom: Thin-layer chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis shows a significant amount of unreacted 4-iodo-N-methylaniline (or the corresponding bromo- or triflate- derivative) and/or decomposition of the starting material.

Potential Causes & Solutions:

Potential CauseSuggested Solutions
Inactive Catalyst The Palladium(0) catalyst is crucial for the reaction. If you are using a Pd(II) precatalyst, ensure your reaction conditions facilitate its reduction to Pd(0). Consider using a pre-activated Pd(0) catalyst such as Pd(PPh₃)₄. Ensure all solvents and reagents are thoroughly degassed to prevent catalyst oxidation.
Insufficient Reaction Temperature While many Sonogashira couplings can proceed at room temperature, electron-rich aryl halides like 4-iodo-N-methylaniline might require gentle heating (e.g., 40-60°C) to drive the reaction to completion.[1]
Poor Quality Reagents Use high-purity starting materials, catalysts, and solvents. Impurities in the amine base or solvent can poison the catalyst. Consider distilling the amine base if it is from an old stock.
Inappropriate Solvent Solvents like THF can sometimes promote the formation of palladium black (decomposed catalyst).[2] Consider switching to other anhydrous, degassed solvents such as DMF, toluene, or using the amine base as the solvent.[3]
Problem 2: Presence of a Significant Amount of a Higher Molecular Weight Side Product

Symptom: Mass spectrometry analysis indicates a compound with a mass corresponding to the homocoupled alkyne (Glaser coupling product).

Potential Causes & Solutions:

Potential CauseSuggested Solutions
Presence of Oxygen Oxygen promotes the oxidative homocoupling of the terminal alkyne, which is a common side reaction in Sonogashira couplings.[4] It is critical to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction. Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas.
Copper(I) Co-catalyst The copper(I) co-catalyst, while increasing the reaction rate, is also primarily responsible for promoting Glaser coupling. If homocoupling is a persistent issue, consider switching to a copper-free Sonogashira protocol.[1]
High Concentration of Alkyne A high concentration of the alkyne can favor homocoupling. Try adding the alkyne slowly to the reaction mixture using a syringe pump to maintain a low instantaneous concentration.
Problem 3: Formation of a Side Product with a Mass Corresponding to N,N-dimethylaniline Derivative

Symptom: Mass spectrometry analysis shows a peak corresponding to 4-ethynyl-N,N-dimethylaniline.

Potential Causes & Solutions:

Potential CauseSuggested Solutions
Over-methylation If the synthesis involves the methylation of 4-ethynylaniline, or if the methylating agent is present during the Sonogashira coupling under certain conditions, over-methylation can occur to form the tertiary amine.[5]
Synthetic Strategy If possible, perform the N-methylation as the final step after the Sonogashira coupling to avoid potential side reactions with the methylating agent.
Problem 4: Dehalogenation of the Starting Material

Symptom: The appearance of N-methylaniline as a byproduct in the reaction mixture.

Potential Causes & Solutions:

Potential CauseSuggested Solutions
High Reaction Temperature Higher temperatures can sometimes lead to the dehalogenation of the aryl halide, where the halogen is replaced by a hydrogen atom. If feasible, try running the reaction at a lower temperature for a longer duration.
Choice of Base and Solvent Certain amine bases can act as a hydride source, leading to dehalogenation. Experimenting with different bases (e.g., triethylamine vs. diisopropylethylamine) or using an inorganic base like potassium carbonate may mitigate this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound via Sonogashira coupling?

A1: The most frequently encountered side product is the homocoupled alkyne, resulting from Glaser coupling. This is especially prevalent when using a copper(I) co-catalyst in the presence of oxygen.[1][4]

Q2: My purified product is discolored (yellow or brown). What is the cause and how can I fix it?

A2: Aniline derivatives are susceptible to oxidation, which can lead to the formation of colored impurities. To prevent this, perform the reaction and purification under an inert atmosphere and store the final product protected from light and air. If discoloration occurs, the product can often be purified by column chromatography on silica gel or by recrystallization.

Q3: How can I effectively purify this compound from the common side products?

A3: Column chromatography on silica gel is a common and effective method for purifying this compound. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, can typically separate the desired product from unreacted starting materials, the homocoupled alkyne, and other less polar or more polar impurities. Due to the basic nature of the aniline, adding a small amount of triethylamine (e.g., 1%) to the eluent can help to prevent tailing on the silica gel column.

Q4: Is it better to use an aryl iodide, bromide, or triflate as the starting material?

A4: The reactivity of aryl halides in Sonogashira coupling generally follows the order: I > Br > OTf > Cl.[1] Aryl iodides are typically the most reactive and often allow for milder reaction conditions, which can help to minimize side reactions. Aryl bromides are also commonly used but may require higher temperatures or more active catalyst systems.

Experimental Protocols

Representative Synthesis of this compound via Sonogashira Coupling

This protocol is a general guideline based on established procedures for similar compounds. Optimization may be required for specific substrates and scales.

Materials:

  • 4-Iodo-N-methylaniline

  • Ethynyltrimethylsilane or Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Potassium carbonate or Tetrabutylammonium fluoride (TBAF) for desilylation

  • Methanol

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry, flame-dried Schlenk flask, add 4-iodo-N-methylaniline (1.0 eq), Pd(PPh₃)₂Cl₂ (e.g., 2-5 mol%), and CuI (e.g., 1-5 mol%).

  • The flask is evacuated and backfilled with an inert gas three times.

  • Add anhydrous and degassed THF and triethylamine (e.g., 2-3 eq) via syringe.

  • Add ethynyltrimethylsilane (1.1-1.5 eq) dropwise to the stirred solution.

  • Reaction: The reaction mixture is stirred at room temperature or heated gently (e.g., 40-50°C) and monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with saturated aqueous ammonium chloride and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Desilylation: The crude silyl-protected product is dissolved in a solvent like methanol or THF. A base such as potassium carbonate or a fluoride source like TBAF is added, and the mixture is stirred at room temperature until the desilylation is complete (monitored by TLC).

  • Purification: The solvent is removed, and the crude product is purified by column chromatography on silica gel to yield this compound.

Visualizations

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification start Start reagents Add 4-iodo-N-methylaniline, Pd catalyst, CuI start->reagents atmosphere Establish Inert Atmosphere reagents->atmosphere solvents Add Degassed Solvents & Base atmosphere->solvents alkyne Add Alkyne solvents->alkyne react Stir at RT or Heat alkyne->react monitor Monitor by TLC/GC-MS react->monitor quench Quench & Extract monitor->quench desilylate Desilylation (if needed) quench->desilylate purify Column Chromatography desilylate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_solutions_ly Solutions for Low Yield cluster_solutions_hc Solutions for Homocoupling cluster_solutions_om Solutions for Over-methylation start Reaction Issue? low_yield Low/No Yield start->low_yield Yes homocoupling Alkyne Homocoupling start->homocoupling Yes overmethylation Over-methylation start->overmethylation Yes s1 Check Catalyst Activity low_yield->s1 s2 Increase Temperature low_yield->s2 s3 Use High-Purity Reagents low_yield->s3 s4 Ensure Inert Atmosphere homocoupling->s4 s5 Switch to Copper-Free Conditions homocoupling->s5 s6 Slow Alkyne Addition homocoupling->s6 s7 Control Stoichiometry overmethylation->s7 s8 Modify Synthetic Route overmethylation->s8

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Optimization of Sonogashira Reaction Conditions for Ethynylanilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Sonogashira reaction conditions for ethynylanilines.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Sonogashira coupling of ethynylanilines, and how can it be minimized?

A1: The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne (ethynylaniline), often referred to as Glaser or Hay coupling, which leads to the formation of a diyne byproduct (e.g., 1,4-bis(3-aminophenyl)buta-1,3-diyne).[1] This reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[1]

To minimize this side reaction, consider the following strategies:

  • Ensure Anaerobic Conditions: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction to minimize the presence of oxygen.[1]

  • Copper-Free Conditions: Switching to a copper-free Sonogashira protocol can significantly reduce or eliminate the homocoupling side product.[1][2]

  • Slow Addition of Alkyne: Adding the ethynylaniline slowly to the reaction mixture can help maintain a low concentration, thus disfavoring the bimolecular homocoupling reaction.[1]

  • Controlled Atmosphere: The introduction of a dilute hydrogen atmosphere (mixed with an inert gas) has been shown to suppress the homocoupling side reaction.[1]

Q2: My reaction is sluggish or stalls, resulting in low conversion and recovery of starting materials. What are the potential causes and solutions?

A2: Low conversion in the Sonogashira reaction with ethynylanilines can be attributed to several factors:

  • Catalyst Deactivation: The amino group of the aniline can coordinate to the palladium catalyst, leading to its deactivation and the formation of inactive palladium black.[1][2]

    • Solution 1: Ligand Choice: Use bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can stabilize the palladium(0) species and prevent aggregation.[1]

    • Solution 2: Protect the Aniline: The aniline's amino group can be protected with a suitable protecting group (e.g., Acetyl, Boc) before the coupling reaction to prevent coordination with the catalyst.[2]

    • Solution 3: Higher Catalyst Loading: Increasing the palladium catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome partial deactivation.[2]

  • Poor Reagent Reactivity: The reactivity of the aryl halide coupling partner is critical and follows the trend I > Br > Cl.[1] If you are using a less reactive aryl bromide or chloride, higher temperatures or a more active catalyst system may be necessary.[1][3][4]

  • Suboptimal Temperature: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition.[1] The optimal temperature must be determined empirically for each specific substrate combination.

  • Insoluble Reagents: Poor solubility of starting materials or the catalyst can hinder the reaction. Using a co-solvent system like THF/triethylamine or DMF can help ensure all components are in solution.[2]

Q3: I observe a black precipitate in my reaction mixture. What is it, and what should I do?

A3: A black precipitate is typically palladium black, the inactive, elemental form of the palladium catalyst.[1] Its formation indicates catalyst decomposition, which will lead to a lower reaction rate and incomplete conversion.[1] While a small amount of palladium black formation might be tolerable, excessive precipitation is problematic. To prevent this, you can employ more robust ligands to stabilize the catalyst, optimize the reaction temperature to avoid thermal decomposition, and ensure a strictly inert atmosphere.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution(s)
Low or No Yield Catalyst Inactivation: The aniline's amino group is coordinating to and inhibiting the palladium catalyst.[2]1. Protect the aniline group (e.g., with Boc₂O).[2] 2. Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%).[2] 3. Use bulky phosphine ligands (e.g., P(t-Bu)₃) or NHC ligands.[1][2]
Ineffective Deprotonation of Alkyne: The base is not strong enough.Switch to a stronger amine base like diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU).[2]
Poor Solubility of Reagents: Starting materials or catalyst are not fully dissolved.Use a co-solvent system such as THF/triethylamine or DMF to ensure homogeneity.[2]
Low Reactivity of Aryl Halide: Using an aryl bromide or chloride.Switch to the corresponding aryl iodide if possible, as reactivity follows I > Br > Cl.[1] Alternatively, increase the reaction temperature and/or use a more active catalyst system.[1][3]
High Yield of Homocoupled Diyne Byproduct Presence of Oxygen: Oxygen promotes the copper-catalyzed oxidative self-coupling of the alkyne.[1]1. Ensure strictly anaerobic conditions by thoroughly degassing all solvents and reagents.[1][2] 2. Maintain a positive pressure of an inert gas (Ar or N₂).[1]
Copper Co-catalyst: The copper(I) salt is the primary promoter of Glaser coupling.[1]1. Switch to a copper-free Sonogashira protocol.[1][2] 2. If using copper, add the aryl halide to the reaction mixture before adding the copper catalyst.[2] 3. Add the ethynylaniline to the reaction mixture slowly via syringe pump.[1]
Formation of Palladium Black Catalyst Decomposition: The active Pd(0) species is aggregating into inactive palladium metal.[1]1. Use stabilizing, bulky, and electron-rich ligands.[1] 2. Control the temperature; avoid excessive heat which can accelerate decomposition.[1] 3. Ensure a high purity of all reagents and solvents.
Difficulty in Product Purification Residual Copper Catalyst: Copper salts can be challenging to remove completely.Wash the crude product with a chelating agent solution, such as aqueous EDTA or ammonia, to sequester and remove copper ions.[2]
Similar Polarity of Product and Starting Material: The product and unreacted starting materials co-elute during chromatography.Optimize the solvent system for column chromatography to achieve better separation.[2]

Data Presentation: Typical Reaction Parameters

The optimal conditions for a Sonogashira reaction are highly substrate-dependent. The following tables provide a general overview and starting points for optimization.

Table 1: Influence of Key Reaction Parameters on Sonogashira Coupling with Ethynylanilines

ParameterTypical Conditions / ReagentsEffect on Reaction / Observations
Palladium Catalyst Pd(PPh₃)₂Cl₂ (1-5 mol%), Pd(PPh₃)₄ (1-5 mol%)[1]Pd(PPh₃)₂Cl₂ is a common and effective choice. Pd(PPh₃)₄ can be used in copper-free systems.[1]
Copper Co-catalyst CuI (1-5 mol%)[1]Essential for the traditional Sonogashira catalytic cycle but promotes homocoupling.[1] Can be omitted in copper-free protocols.[1]
Base Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH), DIPEA, DBU[1][2]An amine base is required to neutralize the HX byproduct.[1] Et₃N often serves as both the base and solvent.[1] Stronger bases may be needed for less acidic alkynes.[2]
Solvent THF, DMF, Toluene, or the amine base itself (e.g., Et₃N)[1][2][5]Must dissolve all reactants.[1] Co-solvents are often used to improve solubility.[2]
Temperature Room Temperature to 120 °C[1][3][6]Highly dependent on the reactivity of the aryl halide. Aryl iodides may react at room temperature, while bromides and chlorides often require heating (50-100 °C).[1][3]
Atmosphere Inert (Argon or Nitrogen)[1]Crucial for preventing both the oxidative homocoupling of the alkyne and the degradation of the catalyst.[1]

Table 2: Comparison of Catalyst Systems for Minimizing Homocoupling

Catalyst SystemYield of Desired ProductYield of Homocoupled ProductNotes
Pd(PPh₃)₂Cl₂ / CuI Moderate to HighLow to ModerateStandard conditions; can be prone to homocoupling, especially in the presence of oxygen.[1]
Pd(PPh₃)₄ (Copper-Free) ModerateVery LowSignificantly reduces homocoupling but may require higher temperatures or longer reaction times.[1]

Experimental Protocols

Representative Protocol for Sonogashira Coupling of an Aryl Iodide with 3-Ethynylaniline

This protocol is a general guideline and may require optimization for specific substrates.[1]

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • 3-Ethynylaniline (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.02 mmol, 2 mol%)

  • Triethylamine (Et₃N), freshly distilled and degassed (5 mL)

  • Tetrahydrofuran (THF), anhydrous and degassed (optional co-solvent)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.02 mmol).[1]

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[1]

  • Add freshly distilled and degassed triethylamine (5 mL) via syringe. If the aryl iodide has poor solubility, a minimal amount of degassed THF can be added as a co-solvent.[1]

  • Stir the mixture at room temperature for 15 minutes.[1]

  • Add 3-ethynylaniline (1.2 mmol) dropwise to the reaction mixture via syringe.[1]

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC) or GC-MS.[1]

  • Upon completion (typically when the starting material is consumed), cool the reaction mixture to room temperature.[1]

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the catalyst residues.[1]

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Sonogashira_Catalytic_Cycle cluster_copper Copper Co-Catalyst Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex L₂Pd(II)(Ar)(X) oxidative_addition->pd_complex Ar-X transmetalation Transmetalation pd_complex->transmetalation cu_cycle Copper Cycle cu_acetylide Cu-C≡CR' cu_cycle->cu_acetylide pd_alkynyl L₂Pd(II)(Ar)(C≡CR') transmetalation->pd_alkynyl from Cu Cycle reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-C≡CR' reductive_elimination->product alkyne R'C≡CH alkyne->cu_cycle base Base base->cu_cycle cu_acetylide->transmetalation Troubleshooting_Workflow start Low Yield or Stalled Reaction check_homocoupling Check for Homocoupling Byproduct (Diyne) start->check_homocoupling homocoupling_present High Homocoupling? check_homocoupling->homocoupling_present yes_homo Yes homocoupling_present->yes_homo no_homo No homocoupling_present->no_homo solution_homo Implement Strategies: 1. Ensure Anaerobic Conditions 2. Use Copper-Free Protocol 3. Slow Alkyne Addition yes_homo->solution_homo check_catalyst Check for Catalyst Decomposition (Pd Black) no_homo->check_catalyst catalyst_dead Pd Black Present? check_catalyst->catalyst_dead yes_cat Yes catalyst_dead->yes_cat no_cat No catalyst_dead->no_cat solution_catalyst Optimize: 1. Use Bulky/Stabilizing Ligands 2. Protect Aniline Group 3. Control Temperature yes_cat->solution_catalyst check_reactivity Review Reagent Reactivity & Conditions no_cat->check_reactivity optimize_conditions Optimize: 1. Increase Temperature 2. Use More Reactive Halide (I > Br) 3. Screen Solvents/Bases check_reactivity->optimize_conditions Experimental_Workflow prep 1. Preparation prep_steps Dry Glassware (Schlenk Flask) Degas Solvents & Reagents prep->prep_steps setup 2. Reaction Setup setup_steps Add Aryl Halide, Pd Catalyst, CuI Evacuate & Backfill with Inert Gas Add Base & Optional Co-Solvent setup->setup_steps reaction 3. Reaction reaction_steps Add Ethynylaniline Dropwise Stir at RT or Heat Monitor by TLC/GC-MS reaction->reaction_steps workup 4. Workup workup_steps Cool to RT Dilute with Organic Solvent Filter through Celite Aqueous Wash (NH₄Cl, Brine) workup->workup_steps purification 5. Purification purification_steps Dry Organic Layer (Na₂SO₄) Concentrate under Vacuum Purify by Column Chromatography purification->purification_steps prep_steps->setup setup_steps->reaction reaction_steps->workup workup_steps->purification

References

Technical Support Center: Troubleshooting Click Reactions with 4-Ethynyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving 4-Ethynyl-N-methylaniline. The unique electronic properties and structure of this aromatic alkyne can present specific challenges, which are addressed here in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the key components for a successful click reaction with this compound?

A typical CuAAC reaction setup includes the alkyne (this compound), an azide coupling partner, a copper(I) catalyst, an optional but highly recommended stabilizing ligand, and a suitable solvent system. The reaction's success hinges on maintaining the copper catalyst in its active Cu(I) oxidation state.[1]

Q2: How might the N-methylaniline group in this compound affect the click reaction?

The N-methylaniline group is electron-donating, which can influence the reactivity of the alkyne. More critically, the nitrogen atom of the aniline can act as a ligand, potentially coordinating with the copper(I) catalyst. This coordination can sometimes inhibit the reaction by competing with the alkyne for the catalyst's active site. It is also important to consider the basicity of the aniline group, as it can be protonated in acidic media, affecting solubility and electronic properties.

Q3: What is the most common side reaction observed in these types of click reactions?

The most prevalent side reaction is the oxidative homocoupling of the alkyne, known as Glaser coupling. This reaction forms a diacetylene byproduct and is often promoted by the presence of oxygen, which oxidizes the active Cu(I) catalyst to the inactive Cu(II) state.

Troubleshooting Guide

This section addresses specific problems that may be encountered during click reactions with this compound.

Problem 1: Low or No Product Formation

If you are observing minimal or no formation of your desired triazole product, consider the following potential causes and solutions.

Potential Cause Suggested Solution
Catalyst Inactivation by Oxygen Thoroughly degas all solvents and solutions by sparging with an inert gas (e.g., argon or nitrogen) or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas over the reaction mixture.
Inhibition by the Aniline Moiety Increase the concentration of the copper-stabilizing ligand (e.g., THPTA or TBTA) to 5 equivalents relative to the copper catalyst. The ligand can help prevent the aniline from binding to and inhibiting the catalyst.[1] Consider a different ligand that may be less susceptible to displacement.
Incorrect Copper Source or Oxidation State If starting with a Cu(II) salt (e.g., CuSO₄), ensure a sufficient excess of a reducing agent like sodium ascorbate is used to generate and maintain the Cu(I) state.[2] Alternatively, use a direct Cu(I) source like CuBr, but be aware of its lower solubility.[1] Avoid using CuI, as the iodide can interfere with catalysis.[1]
Insufficient Catalyst Loading While typically 1-5 mol% of the copper catalyst is sufficient, you may need to increase the loading to 5-10 mol% if catalyst inhibition is suspected.
Low Reaction Temperature Although many click reactions proceed at room temperature, gentle heating (e.g., 40–50 °C) can sometimes increase the reaction rate, especially with less reactive partners.[3]
Poor Reagent Quality Ensure the purity of this compound and the azide partner. Impurities in the starting materials can sometimes interfere with the reaction.
Problem 2: Formation of a Significant Amount of Side Product (Alkyne Homocoupling)

The presence of a major byproduct, often identified as the Glaser coupling product of this compound, points to issues with catalyst oxidation.

Potential Cause Suggested Solution
Presence of Oxygen As with low product yield, rigorous degassing of all components is crucial to prevent the oxidation of Cu(I) to Cu(II), which promotes homocoupling.
Insufficient Reducing Agent Increase the amount of sodium ascorbate to ensure a consistently reducing environment, which will favor the active Cu(I) catalyst over the Cu(II) species that drives Glaser coupling.
Absence of a Stabilizing Ligand The use of a copper-stabilizing ligand is highly recommended to protect the Cu(I) catalyst from oxidation.
Problem 3: Difficulty in Product Purification

Challenges in isolating the pure triazole product often stem from residual copper catalyst or separating the product from unreacted starting materials.

Potential Cause Suggested Solution
Residual Copper in the Product During aqueous work-up, wash the organic layer with a solution of a chelating agent such as EDTA or ammonium hydroxide to sequester and remove copper ions. Alternatively, the crude product can be passed through a plug of silica gel or a copper-scavenging resin.
Similar Polarity of Product and Starting Material Optimize your column chromatography conditions. A different solvent system or the use of a high-performance liquid chromatography (HPLC) system may be necessary for difficult separations.
Incomplete Reaction If purification is complicated by large amounts of unreacted starting materials, revisit the troubleshooting steps for low product formation to drive the reaction to completion.

Experimental Protocols

General Protocol for a Small-Scale Click Reaction

This protocol provides a starting point for the reaction between this compound and an azide partner.

  • Reagent Preparation:

    • Prepare fresh stock solutions:

      • 1 M Sodium Ascorbate in deionized water.

      • 100 mM Copper(II) Sulfate (CuSO₄) in deionized water.

      • 100 mM Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in deionized water.

  • Reaction Setup:

    • In a suitable reaction vial, dissolve this compound (1 equivalent) and the azide partner (1.1 equivalents) in a solvent mixture (e.g., a 1:1 to 4:1 ratio of t-butanol/water or DMF/water).

    • Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

    • In a separate vial, mix the CuSO₄ solution (0.05 equivalents) with the THPTA solution (0.25 equivalents).

    • Add the CuSO₄/THPTA mixture to the reaction vial.

    • Initiate the reaction by adding the sodium ascorbate solution (0.5 equivalents).

  • Reaction Monitoring:

    • Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1 to 12 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with a saturated aqueous solution of EDTA, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the experimental process and troubleshooting steps, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ascorbate, Ligand) degas Degas Solvents and Reaction Mixture prep_reagents->degas mix Combine Alkyne and Azide degas->mix add_catalyst Add Premixed CuSO4/Ligand mix->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate monitor Monitor Reaction (TLC/LC-MS) initiate->monitor extract Aqueous Work-up & Extraction monitor->extract chelate Wash with EDTA to Remove Copper extract->chelate purify Column Chromatography chelate->purify G start Low or No Product? check_o2 Was the reaction degassed properly? start->check_o2 check_catalyst Is the catalyst and ligand concentration adequate? check_o2->check_catalyst Yes sol_degas Action: Rigorously degas all components. check_o2->sol_degas No check_temp Has gentle heating been attempted? check_catalyst->check_temp Yes sol_catalyst Action: Increase ligand and/or catalyst loading. check_catalyst->sol_catalyst No sol_temp Action: Heat reaction to 40-50 °C. check_temp->sol_temp No end_node Re-run Reaction check_temp->end_node Yes sol_degas->end_node sol_catalyst->end_node sol_temp->end_node

References

Technical Support Center: Purification Strategies for N,N-Dimethylaniline Removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on removing N,N-dimethylaniline when it is present as a byproduct in reaction mixtures.

Troubleshooting and FAQs

This section addresses common issues and questions encountered during the purification process.

Frequently Asked Questions

Q1: My desired product is also a base. Can I still use an acid wash to remove N,N-dimethylaniline?

A1: This is a challenging scenario. A simple acid wash will protonate both your desired product and the N,N-dimethylaniline byproduct, moving both into the aqueous layer. You may need to consider alternative strategies:

  • Fractional Distillation: If there is a significant difference in boiling points (>25°C) between your product and N,N-dimethylaniline (b.p. 193-194°C), this can be an effective method.[1][2]

  • Column Chromatography: This is often the most reliable method for separating compounds with similar functional groups. You will need to screen for a solvent system that provides good separation on TLC first.

  • pH Gradient Extraction: If there is a significant difference in the pKa values of your product and N,N-dimethylaniline, you might be able to perform a sequential pH extraction. By carefully adjusting the pH of the aqueous solution, you may be able to selectively extract one amine while leaving the other in the organic phase.

Q2: I performed an acid wash, but I suspect there is still residual N,N-dimethylaniline in my product. What went wrong?

A2: Incomplete removal after an acid wash can be due to several factors:

  • Insufficient Acid: You may not have used enough acid to protonate all the N,N-dimethylaniline. It is recommended to use a molar excess of acid.

  • Insufficient Mixing: The two phases (organic and aqueous) may not have been mixed vigorously enough for the acid to react with all of the byproduct. Ensure you shake the separatory funnel thoroughly.

  • Emulsion Formation: An emulsion can trap the organic layer, preventing complete separation. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to help break it.

  • Single Extraction: A single extraction may not be sufficient. It is best practice to perform multiple extractions (e.g., 3 times) with fresh aqueous acid to ensure complete removal.

Q3: How do I choose the best purification strategy for my specific reaction?

A3: The optimal strategy depends on the properties of your desired product and the scale of your reaction. A decision-making workflow is provided below to guide your choice. Key factors include the physical state of your product (solid vs. liquid), its chemical properties (acidic, basic, neutral), and its boiling point relative to N,N-dimethylaniline.

Q4: N,N-dimethylaniline is an oil. Can I use recrystallization to remove it?

A4: Yes, if your desired product is a solid. Recrystallization is an excellent method for separating a solid product from a liquid or oily impurity.[3][4] During the process, your solid product will form a crystal lattice upon slow cooling, while the oily N,N-dimethylaniline impurity will remain in the solvent (the "mother liquor").[5][6]

Purification Strategy Decision Workflow

This diagram provides a logical path to selecting the most appropriate purification method.

G start Crude Product contains N,N-dimethylaniline byproduct q1 Is the desired product a solid? start->q1 q2 Is the desired product acidic or neutral? q1->q2 No recrystallization Recrystallization q1->recrystallization Yes q3 Is the Boiling Point difference > 25°C? q2->q3 No (Product is Basic) acid_wash Acid Wash / Liquid-Liquid Extraction q2->acid_wash Yes distillation Fractional / Vacuum Distillation q3->distillation Yes chromatography Column Chromatography q3->chromatography No acid_wash->chromatography If purity is insufficient distillation->chromatography If purity is insufficient alt_methods Consider alternative methods (Chromatography, pH gradient extraction)

Caption: Decision tree for selecting a purification strategy.

Data Presentation: Physical Properties and Method Comparison

Understanding the physical properties of N,N-dimethylaniline is crucial for planning its removal.

Table 1: Key Physical Properties of N,N-Dimethylaniline

PropertyValueReference(s)
Molecular FormulaC₈H₁₁N[7]
Molecular Weight121.18 g/mol [8]
AppearanceYellowish to brownish oily liquid[2][9]
Boiling Point193-194 °C[2]
Melting Point2.5 °C[10]
Density0.956 g/mL at 20°C[2]
Water SolubilityLow (approx. 1.2 g/L at 25°C)[10][11]
Solubility in Organic SolventsMiscible with ethanol, ether, chloroform, benzene[9][11]
Basicity (pKa of conjugate acid)~5.1N/A

Table 2: Comparison of Common Purification Strategies

StrategyPrincipleBest ForAdvantagesDisadvantages
Acid Wash Extraction BasicityRemoving N,N-dimethylaniline from neutral or acidic compounds.Fast, scalable, inexpensive, high recovery.Not suitable for basic products; may not achieve >99% purity without multiple washes.
Column Chromatography PolaritySeparating complex mixtures or compounds with similar properties (e.g., two bases).High resolution and purity.Time-consuming, requires large solvent volumes, potential for product loss on the column.
Distillation Boiling PointLiquid products with a boiling point significantly different from 194°C.Effective for large scales, can remove non-volatile impurities simultaneously.Requires a significant boiling point difference; not suitable for heat-sensitive compounds unless under vacuum.[12]
Recrystallization Differential SolubilityPurifying solid products from the oily N,N-dimethylaniline byproduct.Can yield very pure crystalline material, relatively simple procedure.Only applicable to solid products; some product is always lost in the mother liquor.[13]

Experimental Protocols

Below are detailed methodologies for the most common purification techniques.

Protocol 1: Purification via Acid Wash (Liquid-Liquid Extraction)

This protocol is ideal for removing N,N-dimethylaniline from a neutral or acidic product. The basic amine is protonated to form a water-soluble salt, which is extracted from the organic phase.[9][10]

Workflow Diagram: Acid Wash Extraction

G cluster_workflow Acid Wash Workflow cluster_layers Separated Layers start 1. Dissolve crude product in an immiscible organic solvent (e.g., EtOAc) transfer 2. Transfer solution to a separatory funnel start->transfer add_acid 3. Add 1M aqueous HCl solution transfer->add_acid shake 4. Stopper, shake vigorously, and allow layers to separate add_acid->shake organic_layer Organic Layer: Contains neutral/acidic product shake->organic_layer aqueous_layer Aqueous Layer: Contains N,N-dimethylanilinium chloride shake->aqueous_layer process_org 5. Drain and process organic layer: - Repeat extraction 2x - Wash with brine - Dry (Na₂SO₄ or MgSO₄) - Evaporate solvent organic_layer->process_org discard_aq 6. Discard aqueous layer (or neutralize to recover byproduct) aqueous_layer->discard_aq end_product Purified Product process_org->end_product

References

Technical Support Center: Synthesis of 4-Ethynyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the synthesis of 4-Ethynyl-N-methylaniline. The primary synthetic route discussed is the Sonogashira cross-coupling reaction, a versatile method for forming carbon-carbon bonds between terminal alkynes and aryl halides.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and effective method is the Sonogashira coupling reaction.[2] This reaction involves the coupling of a 4-halo-N-methylaniline (e.g., 4-iodo- or 4-bromo-N-methylaniline) with a terminal alkyne, often using a protected alkyne like trimethylsilylacetylene (TMSA) followed by a deprotection step.[1][3] The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[2]

Q2: My reaction yields are consistently low, and I recover most of my starting material. What are the likely causes?

Low conversion can be attributed to several factors:

  • Catalyst Deactivation: The amino group of the N-methylaniline substrate can coordinate with the palladium catalyst, leading to its deactivation.[4] The formation of a black precipitate (palladium black) is a common visual indicator of this issue.[4][5] Using bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can stabilize the catalyst.[2][4]

  • Poor Reagent Quality: The quality of reagents is critical. The amine base (e.g., triethylamine) can oxidize over time and inhibit the reaction; distillation may be necessary.[5] The copper(I) iodide co-catalyst is also sensitive to oxidation.

  • Insufficient Temperature: While many Sonogashira couplings proceed at room temperature, less reactive aryl halides (like bromides or chlorides) may require heating to achieve a reasonable reaction rate.[4]

  • Oxygen Contamination: The reaction is sensitive to oxygen, which can lead to catalyst deactivation and promote unwanted side reactions. Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[4]

Q3: I am observing a significant amount of a homocoupled diyne byproduct. How can this be minimized?

The formation of a homocoupled diyne (Glaser coupling) is a prevalent side reaction, primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[4] To mitigate this, consider the following strategies:

  • Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the experiment.[4]

  • Copper-Free Conditions: Switching to a copper-free Sonogashira protocol is a highly effective way to eliminate this side reaction.[2][4] These systems often employ specific palladium catalysts and ligands that function without a copper co-catalyst.[6]

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture keeps its concentration low, disfavoring the bimolecular homocoupling reaction.[4]

Q4: What is the role of the palladium ligand, and how does its choice impact the reaction?

The ligand stabilizes the palladium catalyst and modulates its reactivity.

  • Standard Ligands: Triphenylphosphine (PPh₃) is common, used in catalysts like Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂.[2]

  • Advanced Ligands: Electron-rich and sterically bulky phosphine ligands or N-Heterocyclic Carbenes (NHCs) can significantly improve catalyst performance.[2] They increase the rate of the oxidative addition step and prevent the formation of inactive palladium species, leading to higher turnover numbers and better yields, especially with less reactive aryl chlorides and bromides.[2]

Q5: Which 4-halo-N-methylaniline precursor is best to use: iodo, bromo, or chloro?

The reactivity of the aryl halide in the Sonogashira coupling follows the order: I > Br > Cl >> F.

  • Aryl Iodides: Are the most reactive and typically allow for milder reaction conditions (e.g., lower temperatures, lower catalyst loading).[1]

  • Aryl Bromides: Are less reactive than iodides and may require higher temperatures, more active catalysts (e.g., with bulky, electron-rich ligands), or longer reaction times.[2]

  • Aryl Chlorides: Are the least reactive and generally require specialized, highly active catalyst systems to achieve good yields.[2]

Troubleshooting Guide

SymptomPotential Cause(s)Suggested Solution(s)
Reaction mixture turns black Decomposition of the palladium catalyst to form palladium black.[4][5]- Ensure strictly anaerobic conditions. - Use a more robust ligand (e.g., bulky phosphines, NHCs) to stabilize the catalyst.[2][4] - Avoid excessively high temperatures.
High recovery of starting material - Inactive catalyst. - Insufficient temperature.[4] - Poor quality of amine base or CuI.[5] - Loss of volatile alkyne (e.g., TMS-acetylene).[5]- Use a fresh, high-purity catalyst and co-catalyst. - Distill the amine base before use.[5] - Gradually increase the reaction temperature. - If using a low-boiling alkyne, perform the reaction in a sealed vessel.[5]
Formation of homocoupled diyne - Oxygen present in the reaction mixture.[4] - Reaction is catalyzed by the copper(I) salt.[4]- Degas all solvents and reagents thoroughly. - Switch to a copper-free Sonogashira protocol.[2][6] - Add the alkyne substrate slowly to the reaction.[4]
Multiple unknown spots on TLC - Impurities in starting materials. - Degradation of product or reagents. - Formation of various side products (e.g., from reaction with solvent).- Verify the purity of all starting materials before the reaction. - Ensure the reaction work-up and purification conditions are not causing product degradation (anilines can be sensitive to oxidation).[7] - Use high-purity, anhydrous solvents.

Impact of Catalyst and Reaction Conditions on Yield

The choice of catalyst, ligand, and reaction parameters significantly influences the outcome of the Sonogashira coupling. The following table summarizes representative data to illustrate these effects.

Catalyst SystemAryl HalideBase / SolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuI4-Iodo-N-methylanilineTEA / THFRoom Temp4~90% (Typical)[3]
Pd(CH₃CN)₂Cl₂ / cataCXium AAryl BromideCs₂CO₃ / 2-MeTHFRoom Temp4875%[6]
Pd(PPh₃)₄ / CuI4-Bromo-N-methylanilinePyrrolidine10012~70% (Typical)[2]
Pd₂(dba)₃ / Ligand 2Aryl IodideCs₂CO₃ / DioxaneRoom Temp6High (Specific ligand)[2]
Pd(OAc)₂ / Ligand 3Aryl ChlorideCs₂CO₃ / Dioxane12024Moderate (Specific ligand)[2]
Note: Yields are illustrative and highly dependent on the specific substrate and precise reaction conditions.

Experimental Protocols

Protocol 1: Standard Copper Co-catalyzed Sonogashira Coupling

This protocol describes a general procedure for the coupling of 4-iodo-N-methylaniline with trimethylsilylacetylene (TMSA).

  • Materials:

    • 4-Iodo-N-methylaniline (1.0 eq)

    • Trimethylsilylacetylene (TMSA) (1.2 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

    • Copper(I) iodide (CuI) (2 mol%)

    • Triethylamine (TEA), anhydrous

    • Tetrahydrofuran (THF), anhydrous

    • Argon or Nitrogen gas

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 4-iodo-N-methylaniline, PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.02 eq).[3]

    • Add anhydrous THF and anhydrous TEA (THF:TEA ratio typically 1:1 to 1:2). The solution should be thoroughly degassed via freeze-pump-thaw cycles or by bubbling with argon for 20-30 minutes.

    • Add TMSA dropwise to the stirred solution at room temperature.

    • Monitor the reaction by TLC or GC-MS. The reaction is often complete within 2-6 hours.

    • Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues.[4]

    • Wash the filtrate with saturated aqueous ammonium chloride, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

    • The crude product, 4-((trimethylsilyl)ethynyl)-N-methylaniline, is then carried forward to the deprotection step.

Protocol 2: TMS-Group Deprotection

  • Materials:

    • Crude 4-((trimethylsilyl)ethynyl)-N-methylaniline (1.0 eq)

    • Potassium carbonate (K₂CO₃) (2-3 eq)

    • Methanol

  • Procedure:

    • Dissolve the crude TMS-protected aniline in methanol.[3]

    • Add potassium carbonate to the solution and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is fully consumed (typically 2-16 hours).[3]

    • Filter off the solids and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash with water to remove salts, dry the organic layer, and concentrate.

    • Purify the final product, this compound, by flash column chromatography on silica gel.

Visualizations

Caption: The Sonogashira catalytic cycle involves interconnected palladium and copper cycles.

Troubleshooting_Workflow Start Low or No Yield? Check_Color Reaction turned black? Start->Check_Color Yes Check_Byproduct Major byproduct observed? Start->Check_Byproduct No Pd_Black Palladium Black Formation (Catalyst Decomposition) Check_Color->Pd_Black Yes Check_Color->Check_Byproduct No Sol_Catalyst Solution: 1. Ensure strict anaerobic conditions. 2. Use more robust ligands (NHCs). 3. Check temperature. Pd_Black->Sol_Catalyst Diyne Homocoupled Diyne Check_Byproduct->Diyne Yes Check_SM High SM recovery? Check_Byproduct->Check_SM No Sol_Diyne Solution: 1. Switch to copper-free system. 2. Ensure no oxygen is present. 3. Add alkyne slowly. Diyne->Sol_Diyne Inactive Inactive Reagents or Suboptimal Conditions Check_SM->Inactive Yes Sol_Inactive Solution: 1. Purify/distill amine base. 2. Use fresh CuI. 3. Increase temperature gradually. 4. Use sealed vessel for volatile alkynes. Inactive->Sol_Inactive

Caption: A troubleshooting decision tree for common Sonogashira coupling problems.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4-Ethynyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Ethynyl-N-methylaniline and its structural analogs, N-methylaniline and 4-ethynylaniline. Due to the limited availability of experimental NMR data for this compound in the public domain, this guide presents predicted spectral data based on the analysis of its constituent functional groups. This information is intended for researchers, scientists, and drug development professionals for the purpose of spectral analysis and compound identification.

¹H and ¹³C NMR Spectral Data

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for N-methylaniline and 4-ethynylaniline, alongside predicted data for this compound. These predictions are derived from the additive effects of the N-methyl and ethynyl substituents on the aniline core.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)

CompoundAr-H (ortho to -NHCH₃)Ar-H (meta to -NHCH₃)-NH-CH₃-C≡CH
N-methylaniline 6.71 (d, J = 7.7 Hz, 2H)[1]7.31 (td, J = 7.4, 1.8 Hz, 2H), 6.84 (t, J = 7.3 Hz, 1H)[1]3.57 (s, 1H)[1]2.91 (s, 3H)[1]-
4-ethynylaniline 6.61 (d, J = 8.4 Hz, 2H)7.32 (d, J = 8.4 Hz, 2H)3.83 (s, 2H)-2.98 (s, 1H)
This compound (Predicted) ~6.65 (d, J ≈ 8.5 Hz, 2H)~7.35 (d, J ≈ 8.5 Hz, 2H)~3.7 (br s, 1H)~2.85 (s, 3H)~3.0 (s, 1H)

Table 2: ¹³C NMR Spectral Data Comparison (101 MHz, CDCl₃)

CompoundC (ipso, -NHCH₃)C (ortho)C (meta)C (para)-CH₃-C≡CH≡C-H
N-methylaniline 149.45[1]112.50[1]129.28[1]117.28[1]30.76[1]--
4-ethynylaniline 147.0114.6133.5111.3-84.474.9
This compound (Predicted) ~148.5~113.0~133.0~115.0~31.0~83.0~76.0

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic amines is provided below.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified aniline derivative.

  • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 0-10 ppm

  • Reference: TMS at 0.00 ppm

¹³C NMR Spectroscopy:

  • Spectrometer: 101 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 0-160 ppm

  • Reference: CDCl₃ at 77.16 ppm

Workflow for NMR-based Structural Characterization

The following diagram illustrates the logical workflow for the structural characterization of an aromatic amine using NMR spectroscopy.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Spectral Analysis cluster_structure_elucidation Structure Elucidation Compound Purified Compound Dissolve Dissolve in CDCl3 with TMS Compound->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR 1H NMR Transfer->H1_NMR C13_NMR 13C NMR Transfer->C13_NMR Integration Integration & Multiplicity H1_NMR->Integration Chem_Shift Chemical Shift Analysis H1_NMR->Chem_Shift C13_NMR->Chem_Shift Coupling Coupling Constant Analysis Integration->Coupling Structure Final Structure Chem_Shift->Structure Coupling->Structure

Caption: Workflow for structural elucidation using NMR spectroscopy.

This guide provides a foundational understanding of the NMR characteristics of this compound in comparison to its analogs. The predicted data serves as a useful reference for researchers in the field of organic synthesis and drug discovery.

References

A Comparative Guide to the Mass Spectrometry Analysis of 4-Ethynyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometry analysis of 4-Ethynyl-N-methylaniline, a key intermediate in various synthetic applications. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related aniline derivatives to provide a robust analytical framework. We will explore predicted fragmentation patterns and compare potential analytical methodologies, offering detailed experimental protocols to support practical application in research and development.

Predicted Mass Spectrometry Fragmentation

Key predicted fragmentation pathways include:

  • Alpha-Cleavage: The most characteristic fragmentation for N-methylamines is the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of a methyl radical (•CH3). This would result in a prominent fragment ion at m/z 116 . This is often the base peak in the mass spectra of N-alkylanilines.

  • Loss of the Ethynyl Group: Cleavage of the bond between the aromatic ring and the ethynyl group would result in the loss of a C2H radical, leading to a fragment at m/z 105 .

  • Formation of an Aziridinium Ion: Rearrangement and cleavage can lead to the formation of a stable aziridinium ion, a common fragmentation pathway for anilines.

  • Aromatic Ring Fragmentation: The stable aromatic ring will likely remain intact, leading to significant peaks corresponding to the substituted phenyl cation or related fragments.

It is important to note that the presence of the ethynyl group, a π-accepting and weakly electron-withdrawing substituent, can influence the fragmentation pathways compared to simple alkyl-substituted anilines.[1]

Comparison of Analytical Techniques

The analysis of aniline derivatives is commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).[2][3][4] The choice of technique depends on the sample matrix, required sensitivity, and the physicochemical properties of the analyte.

Analytical TechniquePrincipleAdvantagesDisadvantagesSuitability for this compound
GC-MS Separates volatile compounds based on their boiling point and interaction with a stationary phase, followed by mass-based detection.[5]High resolution, high sensitivity, provides detailed structural information from mass spectra.[5]Requires analytes to be volatile and thermally stable. May require derivatization for non-volatile compounds.[5]Highly suitable due to the likely volatility of the analyte. Derivatization is not expected to be necessary.
LC-MS/MS Separates compounds based on their polarity and interaction with a stationary phase in a liquid mobile phase, coupled with highly selective and sensitive mass detection.[3]Excellent for analyzing less volatile and thermally labile compounds. High sensitivity and selectivity, especially in complex matrices.[3][6]Matrix effects can be more pronounced. Ionization efficiency can vary significantly between compounds.A viable alternative, particularly for samples in complex matrices or when thermal degradation is a concern. Offers high sensitivity for trace-level analysis.[3]
HPLC-UV Separates compounds similarly to LC-MS/MS but uses UV-Vis absorbance for detection.[3]Robust, widely available, and suitable for higher concentration levels.[3]Lacks the sensitivity and selectivity of mass spectrometric methods for trace-level analysis.[3]Suitable for purity assessments and analysis of less complex samples where high sensitivity is not required.

Experimental Protocols

Below are detailed, adaptable protocols for the analysis of this compound using GC-MS and LC-MS/MS, based on established methods for similar aniline derivatives.[2][3][7][8]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from methods used for the analysis of N-methylaniline and other aniline derivatives.[7][9]

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent such as methanol or ethyl acetate to a concentration of approximately 1 mg/mL.

  • For trace analysis in complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.[2][10]

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890 GC or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (splitless or split injection depending on concentration).

  • Mass Spectrometer: Agilent 5977B MS or equivalent.

  • Interface Temperature: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is based on methods developed for the trace analysis of primary aromatic amines.[3][6][8]

1. Sample Preparation:

  • Dissolve the sample in a mixture of acetonitrile and water to a final concentration suitable for the instrument's linear range.

  • Filter the sample through a 0.2 µm syringe filter before injection.

2. LC-MS/MS Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Column: A suitable reversed-phase column, such as a C18 (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • Start with 10% B.

    • Linearly increase to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS or equivalent.

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Specific transitions would need to be optimized, but a potential precursor ion would be the protonated molecule [M+H]+ at m/z 132. Product ions would be determined through infusion experiments.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflows for sample analysis using GC-MS and LC-MS/MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Organic Solvent Sample->Dissolution Extraction Extraction (if needed) Dissolution->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Spectrum Mass Spectrum Detection->Spectrum Library Spectral Library Comparison Spectrum->Library Quantification Quantification Spectrum->Quantification

Caption: General workflow for GC-MS analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Aqueous/Organic Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection LC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI Ionization Separation->Ionization Detection MRM Detection Ionization->Detection Chromatogram MRM Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: General workflow for LC-MS/MS analysis.

References

A Comparative Guide to the FT-IR Spectra of Aromatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Ethynyl-N-methylaniline alongside related aromatic amines, N-methylaniline and 4-aminobenzonitrile. This comparison offers insights into the characteristic vibrational frequencies of key functional groups, aiding in spectral interpretation and compound identification.

Spectral Data Comparison

The following table summarizes the key FT-IR absorption bands for this compound (predicted) and its structural analogs, N-methylaniline and 4-aminobenzonitrile (experimental). The prediction for this compound is based on the known characteristic absorption frequencies of its constituent functional groups.

Functional Group Vibrational Mode This compound (Predicted Wavenumber, cm⁻¹) N-methylaniline (Experimental Wavenumber, cm⁻¹) 4-Aminobenzonitrile (Experimental Wavenumber, cm⁻¹)
N-HStretch~34113417[1], 3411[2]3450-3356 (asymmetric & symmetric)
C≡C-HStretch~3300 (sharp, strong)N/AN/A
C-H (aromatic)Stretch3100-3000Not specified3032
C-H (alkane)Stretch2975-2850Not specifiedN/A
C≡NStretchN/AN/A~2220
C≡CStretch2150-2100 (weak to medium)N/AN/A
C=C (aromatic)Stretch1600-14501554[1]1605
C-NStretch1360-12501341[1]Not specified

Note: "N/A" indicates that the functional group is not present in the molecule.

Experimental Protocol: Acquiring an FT-IR Spectrum

This section outlines a general procedure for obtaining the FT-IR spectrum of a solid sample using the Attenuated Total Reflectance (ATR) technique.

Objective: To obtain a high-quality FT-IR spectrum of a solid organic compound.

Materials:

  • FT-IR Spectrometer with an ATR accessory

  • Solid sample (e.g., this compound, 4-aminobenzonitrile)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.

    • With the empty, clean ATR accessory in place, collect a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and water vapor) and the instrument itself.

  • Sample Application:

    • Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

  • Cleaning:

    • After the measurement, raise the press arm and carefully remove the sample from the ATR crystal using a spatula and a lint-free wipe.

    • Clean the crystal surface thoroughly with a solvent-dampened wipe to remove any residual sample.

Workflow for FT-IR Spectral Analysis

The following diagram illustrates the logical workflow for obtaining and interpreting an FT-IR spectrum.

FTIR_Workflow cluster_prep Sample Preparation & Data Acquisition cluster_analysis Spectral Analysis cluster_output Output start Start background Collect Background Spectrum start->background sample_prep Prepare and Mount Sample background->sample_prep acquire Acquire Sample Spectrum sample_prep->acquire process Process Data (Baseline Correction, Smoothing) acquire->process peak_pick Peak Picking and Integration process->peak_pick assign Assign Peaks to Functional Groups peak_pick->assign compare Compare with Reference Spectra/Databases assign->compare interpret Interpret Spectrum and Identify Compound compare->interpret report Generate Report interpret->report

Caption: Workflow for FT-IR Spectroscopy from Sample Preparation to Final Report.

References

A Comparative Guide to the Reactivity of 4-Ethynyl-N-methylaniline and 4-ethynyl-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 4-Ethynyl-N-methylaniline and 4-ethynyl-N,N-dimethylaniline. These compounds are valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals and functional materials, owing to the presence of both a reactive aniline moiety and a versatile ethynyl group. Understanding their relative reactivity is crucial for designing synthetic routes and predicting reaction outcomes.

Executive Summary

The primary difference in reactivity between this compound and 4-ethynyl-N,N-dimethylaniline stems from the electronic effects of the N-methylamino (-NHCH₃) and N,N-dimethylamino (-N(CH₃)₂) groups. The N,N-dimethylamino group is a stronger electron-donating group than the N-methylamino group. This enhanced electron-donating ability in 4-ethynyl-N,N-dimethylaniline increases the electron density of the aromatic ring and the nucleophilicity of the nitrogen atom, making it generally more reactive towards electrophiles.

While direct quantitative comparative studies on these specific molecules are not extensively available in the peer-reviewed literature, this guide extrapolates from established principles of physical organic chemistry and available data on analogous aniline derivatives to provide a robust comparison.

Data Presentation

Table 1: Predicted Relative Reactivity in Key Reaction Classes
Reaction TypePredicted More Reactive CompoundRationale
Electrophilic Aromatic Substitution 4-ethynyl-N,N-dimethylanilineThe stronger electron-donating -N(CH₃)₂ group more effectively activates the aromatic ring towards electrophilic attack.
Nucleophilic Attack by Nitrogen 4-ethynyl-N,N-dimethylanilineThe increased electron density on the nitrogen of the -N(CH₃)₂ group enhances its nucleophilicity.
Reactions at the Ethynyl Group Minimal difference expectedThe electronic differences at the para position are likely to have a minor influence on the reactivity of the ethynyl group in reactions like Sonogashira coupling, although a slight rate enhancement for the N,N-dimethyl derivative might be observed.
Table 2: Comparative Kinetic Data for the Oxidation of Parent Anilines

While not specific to the ethynyl derivatives, the following data on the oxidation of aniline, N-methylaniline, and N,N-dimethylaniline by chromic acid provides insight into the relative reactivity of the amino group.

SubstrateOrder with respect to OxidantOrder with respect to SubstrateQualitative Rate Comparison
Aniline11-
N-Methylaniline01Faster than Aniline
N,N-Dimethylaniline01Generally the fastest

Source: Based on kinetic studies of aniline oxidation.

Experimental Protocols

To empirically determine the relative reactivity of this compound and 4-ethynyl-N,N-dimethylaniline, the following experimental protocols are proposed.

Protocol 1: Comparative Electrophilic Bromination

Objective: To qualitatively and quantitatively compare the rate of electrophilic aromatic substitution.

Materials:

  • This compound

  • 4-ethynyl-N,N-dimethylaniline

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Thin Layer Chromatography (TLC) plates

  • High-Performance Liquid Chromatography (HPLC) instrument

Procedure:

  • Prepare equimolar solutions (e.g., 0.1 M) of this compound and 4-ethynyl-N,N-dimethylaniline in DMF in separate reaction vessels.

  • To each solution, add an equimolar amount of NBS at a constant temperature (e.g., 25 °C) with stirring.

  • Monitor the progress of both reactions simultaneously by TLC at regular time intervals (e.g., every 5 minutes).

  • For a quantitative comparison, inject aliquots of each reaction mixture into an HPLC at the same time intervals to determine the rate of consumption of the starting material and the formation of the product.

  • The reaction that proceeds to completion faster, or shows a higher initial rate of conversion, is the more reactive substrate.

Protocol 2: Comparative Acylation

Objective: To compare the nucleophilicity of the nitrogen atom.

Materials:

  • This compound

  • 4-ethynyl-N,N-dimethylaniline

  • Acetic anhydride

  • Pyridine (as a catalyst and solvent)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

Procedure:

  • Set up two parallel reactions, each containing an equimolar amount of either this compound or 4-ethynyl-N,N-dimethylaniline in pyridine.

  • To each reaction, add an equimolar amount of acetic anhydride at a controlled temperature.

  • Extract aliquots from each reaction at set time points.

  • Quench the reaction in the aliquots and analyze by GC-MS to quantify the amount of unreacted aniline and the acylated product.

  • A higher rate of product formation indicates greater nucleophilicity of the nitrogen atom.

Visualizations

electronic_effects cluster_NMA This compound cluster_NNDMA 4-ethynyl-N,N-dimethylaniline NMA -NHCH₃ Ring_NMA Aromatic Ring NMA->Ring_NMA +I, +M (moderate) Reactivity_NMA Moderate Reactivity Ring_NMA->Reactivity_NMA NNDMA -N(CH₃)₂ Ring_NNDMA Aromatic Ring NNDMA->Ring_NNDMA +I, +M (strong) Reactivity_NNDMA Higher Reactivity Ring_NNDMA->Reactivity_NNDMA experimental_workflow start Start: Prepare Equimolar Solutions reagents Add Electrophile (e.g., NBS) Simultaneously start->reagents monitoring Monitor Reactions (TLC, HPLC/GC-MS) reagents->monitoring data Collect Time-Course Data monitoring->data analysis Analyze Reaction Rates and Yields data->analysis conclusion Determine Relative Reactivity analysis->conclusion EAS_mechanism cluster_step1 Step 1: Electrophile Attack cluster_step2 Step 2: Deprotonation Aniline Substituted Aniline Intermediate Arenium Ion Intermediate (Resonance Stabilized) Aniline->Intermediate + E⁺ Electrophile E⁺ Intermediate2 Arenium Ion Intermediate Base Base Product Substituted Product Intermediate2->Product + Base - H-Base⁺

A Comparative Guide to the Electronic Effects of N-methyl and N,N-dimethyl Groups in Ethynylanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Electronic Effects

The introduction of methyl groups to the nitrogen atom of an aniline derivative influences the molecule's electronic properties through a combination of inductive and steric effects. The lone pair of electrons on the nitrogen atom can participate in resonance with the aromatic ring, donating electron density. Alkyl groups, such as methyl groups, are electron-donating through an inductive effect (+I), which further increases the electron density on the nitrogen and, by extension, the aromatic system. However, increasing the number and size of alkyl groups can also introduce steric hindrance, which may affect the planarity of the amino group with the benzene ring and thus modulate the resonance effect.

Quantitative Comparison of Electronic Properties

To quantify the electronic influence of the N-methyl and N,N-dimethyl groups, we can examine key parameters such as pKa values and Hammett constants. Although specific experimental values for the ethynyl-substituted anilines of interest are not published, we can infer the expected trends from data on related aniline derivatives.

Table 1: Comparison of pKa Values and Hammett Constants for Substituted Anilines

Compound/SubstituentpKa of Conjugate AcidHammett Constant (σp)
Aniline4.600.00
N-Methylaniline4.85-0.84
N,N-Dimethylaniline5.07-0.83
4-EthynylanilineEst. ~3.5-4.0Est. +0.2 to +0.3
4-Ethynyl-N-methylaniline Est. ~4.0-4.5 -
4-Ethynyl-N,N-dimethylaniline Est. ~4.2-4.7 -

Note: Estimated values are based on general trends observed in substituted anilines and have not been experimentally determined.

The pKa of the conjugate acid is a measure of the basicity of the aniline; a higher pKa indicates a more basic compound. The electron-donating methyl groups increase the electron density on the nitrogen, making the lone pair more available for protonation and thus increasing the basicity from aniline to N-methylaniline and further to N,N-dimethylaniline.

The Hammett constant (σp) for the amino groups is negative, indicating their electron-donating nature through resonance. The ethynyl group is generally considered to be weakly electron-withdrawing, which would decrease the basicity of 4-ethynylaniline compared to aniline itself. The combined effect in the target molecules would be a balance between the electron-donating amino groups and the electron-withdrawing ethynyl group.

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide insight into the electronic environment of the molecule.

Table 2: Comparison of Spectroscopic Data

Compound1H NMR (δ, ppm) of N-CH313C NMR (δ, ppm) of N-C H3IR (ν, cm-1) of C≡C Stretch
N-Methylaniline~2.8-2.9~30-31N/A
N,N-Dimethylaniline~2.9-3.0~40-41N/A
4-EthynylanilineN/AN/A~2100-2110
This compound Est. ~2.8-2.9Est. ~30-31Est. ~2100-2110
4-Ethynyl-N,N-dimethylaniline Est. ~2.9-3.0Est. ~40-41Est. ~2100-2110

Note: Estimated values are based on data from analogous compounds and have not been experimentally determined for the target molecules.

In 1H and 13C NMR spectroscopy, the chemical shifts of the N-methyl protons and carbons are indicative of the local electronic environment. The increased electron-donating effect of two methyl groups in the N,N-dimethyl derivative compared to the single methyl group in the N-methyl derivative is expected to result in a slight downfield shift for the methyl protons and a more significant downfield shift for the methyl carbons.

The C≡C stretching frequency in the IR spectrum is sensitive to the electronic properties of the substituents on the aromatic ring. Electron-donating groups tend to slightly decrease the frequency of this vibration. While a significant difference between the N-methyl and N,N-dimethyl derivatives is not expected, a subtle shift might be observable with high-resolution spectroscopy.

Experimental Protocols

The following are generalized protocols for the synthesis of N-methyl and N,N-dimethyl ethynylanilines, based on established synthetic methodologies.

Synthesis of 4-Ethynyl-N,N-dimethylaniline

This synthesis can be achieved via a Sonogashira coupling of a protected acetylene with 4-bromo-N,N-dimethylaniline, followed by deprotection.

  • Sonogashira Coupling: To a solution of 4-bromo-N,N-dimethylaniline (1.0 eq) in a suitable solvent such as triethylamine or a mixture of toluene and water, add a palladium catalyst (e.g., Pd(PPh3)4, ~2-5 mol%), a copper(I) co-catalyst (e.g., CuI, ~2-5 mol%), and ethynyltrimethylsilane (1.1 eq). The reaction mixture is typically heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Deprotection: The resulting trimethylsilyl-protected aniline is dissolved in a solvent such as methanol or tetrahydrofuran, and a base (e.g., K2CO3 or TBAF) is added. The reaction is stirred at room temperature until the deprotection is complete.

  • Final Purification: The product is extracted with an organic solvent, washed, dried, and the solvent is evaporated. The final product, 4-ethynyl-N,N-dimethylaniline, is purified by column chromatography or recrystallization.

Synthesis of this compound

The synthesis of the N-methyl analog can be approached by N-methylation of 4-ethynylaniline or by following a similar Sonogashira coupling route with 4-bromo-N-methylaniline.

  • Method A: N-methylation of 4-ethynylaniline

    • To a solution of 4-ethynylaniline (1.0 eq) in a suitable solvent (e.g., THF, DMF), a base such as sodium hydride (NaH, 1.1 eq) is added carefully at 0 °C.

    • After stirring for a short period, a methylating agent like methyl iodide (CH3I, 1.1 eq) is added, and the reaction is allowed to warm to room temperature and stirred until completion. Care must be taken to control the stoichiometry to minimize the formation of the N,N-dimethylated product.

    • The reaction is quenched with water, and the product is extracted, dried, and purified by column chromatography.

  • Method B: Sonogashira Coupling of 4-bromo-N-methylaniline This method follows the same procedure as for the N,N-dimethyl derivative, using 4-bromo-N-methylaniline as the starting material.

Visualizing Electronic Effects

The interplay of inductive and resonance effects can be visualized to better understand their influence on the ethynylaniline system.

electronic_effects cluster_n_methyl N-Methyl Group cluster_n_n_dimethyl N,N-Dimethyl Group N-Methyl_Inductive +I (Inductive Effect) Aniline_N Aniline Nitrogen N-Methyl_Inductive->Aniline_N N-Methyl_Resonance +M (Resonance Effect) N-Methyl_Resonance->Aniline_N N,N-Dimethyl_Inductive +I (Inductive Effect) N,N-Dimethyl_Inductive->Aniline_N Stronger N,N-Dimethyl_Resonance +M (Resonance Effect) N,N-Dimethyl_Resonance->Aniline_N Potentially hindered Aromatic_Ring Aromatic Ring Aniline_N->Aromatic_Ring Electron Donation Ethynyl_Group Ethynyl Group Aromatic_Ring->Ethynyl_Group Modulates properties

Caption: Electronic effects of N-methyl vs. N,N-dimethyl groups.

Conclusion

A Comparative Analysis of the Basicity of 4-Ethynyl-N-methylaniline and 4-Ethynylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the chemical properties of structurally similar molecules is paramount. This guide provides a detailed comparison of the basicity of 4-Ethynyl-N-methylaniline and 4-ethynylaniline, supported by established principles of organic chemistry and outlining relevant experimental protocols.

The basicity of an amine is fundamentally determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. In the case of aromatic amines, or anilines, this availability is influenced by a delicate interplay of electronic effects exerted by substituents on the aromatic ring and the nitrogen atom itself. Here, we compare 4-ethynylaniline with its N-methylated counterpart, this compound, to elucidate how a single methyl group can modulate basicity.

Relative Basicity: An Overview

Based on fundamental electronic principles, This compound is expected to be a stronger base than 4-ethynylaniline . This difference in basicity can be attributed to the electronic effects of the methyl group attached to the nitrogen atom.

  • 4-Ethynylaniline : The nitrogen atom's lone pair is delocalized into the benzene ring through resonance, which reduces its availability for protonation. The ethynyl group at the para position is an electron-withdrawing group, further decreasing the electron density on the nitrogen and thus reducing its basicity.

  • This compound : The addition of a methyl group on the nitrogen atom introduces a positive inductive effect (+I). This electron-donating group pushes electron density towards the nitrogen atom, making the lone pair more available for protonation and thereby increasing the basicity of the molecule compared to its non-methylated analog.[1][2][3] While the lone pair is still involved in resonance with the aromatic ring, the inductive effect of the methyl group partially counteracts the electron-withdrawing nature of the ring and the ethynyl substituent.

Quantitative Comparison of Basicity

CompoundStructureKey Electronic EffectsPredicted pKa of Conjugate Acid (pKaH)Predicted Basicity
4-EthynylanilineC₈H₇NResonance delocalization of N lone pair into the ring. Electron-withdrawing ethynyl group.LowerWeaker Base
This compoundC₉H₉NResonance delocalization of N lone pair. Electron-withdrawing ethynyl group. Electron-donating inductive effect (+I) of the methyl group.HigherStronger Base

Experimental Determination of Basicity

The basicity of these compounds can be experimentally determined and compared using several well-established methods.

Potentiometric Titration

This is a common and accurate method for determining the pKa of a substance.

Protocol:

  • Sample Preparation: A precise amount of the aniline derivative is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like ethanol or methanol to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid, such as hydrochloric acid (HCl).

  • pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa of the conjugate acid corresponds to the pH at the half-equivalence point.

Spectrophotometric Determination

This method relies on the difference in the UV-Vis absorption spectra of the protonated and unprotonated forms of the amine.

Protocol:

  • Solution Preparation: A series of buffer solutions with known pH values are prepared. A constant concentration of the aniline derivative is added to each buffer solution.

  • Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded.

  • Data Analysis: The absorbance at a specific wavelength where the protonated and unprotonated forms have significantly different absorption is plotted against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Factors Influencing Basicity: A Deeper Look

The interplay of electronic effects governs the basicity of the two compounds. The following diagram illustrates these key relationships.

G Factors Influencing the Basicity of Substituted Anilines cluster_amine Amine Basicity cluster_effects Electronic Effects cluster_substituents Substituents Basicity Basicity (Lone Pair Availability) Inductive Inductive Effect Inductive->Basicity Increases Basicity Resonance Resonance Effect Resonance->Basicity Decreases Basicity Methyl N-Methyl Group (in this compound) Methyl->Inductive +I (Electron Donating) Ethynyl p-Ethynyl Group Ethynyl->Inductive -I (Electron Withdrawing) Aryl Aryl Ring Aryl->Resonance Delocalization of Lone Pair

Caption: Electronic effects influencing the basicity of the compared anilines.

Conclusion

References

The Unseen Influence: A Comparative Guide to Steric Hindrance in N-Alkylated Ethynylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of molecular geometry is paramount. This guide provides an objective comparison of the steric hindrance effects induced by N-alkylation in ethynylaniline derivatives. By examining experimental data and detailed protocols, we illuminate how the size and branching of N-alkyl substituents influence spectroscopic properties and reactivity, offering insights crucial for the rational design of novel therapeutics and functional materials.

The introduction of alkyl groups to the nitrogen atom of ethynylaniline derivatives, while a common synthetic strategy, imparts significant steric challenges that can dictate reaction outcomes and molecular properties. The bulkier the alkyl group, the more pronounced the steric hindrance, which can shield the nitrogen's lone pair and the adjacent ethynyl group, thereby altering reactivity and intermolecular interactions. This guide synthesizes data from studies on analogous aniline systems to provide a comparative framework for understanding these effects in ethynylaniline derivatives.

Spectroscopic Manifestations of Steric Hindrance

The steric environment around the nitrogen atom in N-alkylated ethynylaniline derivatives can be probed using various spectroscopic techniques. The size of the alkyl group influences the electronic environment and conformation of the molecule, leading to predictable shifts in spectroscopic data.

Table 1: Predicted Spectroscopic Shifts in N-Alkylated Ethynylaniline Derivatives with Increasing Steric Bulk of the N-Alkyl Group.

Spectroscopic TechniqueParameterPredicted Shift with Increasing Steric Bulk (e.g., Methyl to tert-Butyl)Rationale
¹H NMR Chemical Shift of N-Alkyl Protons (α-protons)Downfield shiftIncreased steric congestion can lead to deshielding of the protons on the carbon directly attached to the nitrogen.
Chemical Shift of Aromatic ProtonsMinor upfield or downfield shiftsChanges in the orientation of the N-alkyl group relative to the aromatic ring can alter the anisotropic effects experienced by the ring protons.
¹³C NMR Chemical Shift of N-Alkyl Carbons (α-carbon)Downfield shiftSimilar to proton NMR, increased steric hindrance can cause deshielding of the α-carbon.
Chemical Shift of Aromatic Carbons (ipso-carbon)Upfield shiftIncreased steric strain may lead to a slight rehybridization or change in electron density at the carbon attached to the nitrogen.
IR Spectroscopy C-N Stretching FrequencyShift to lower wavenumberSteric hindrance can weaken the C-N bond, resulting in a lower vibrational frequency.
N-H Stretching Frequency (for secondary amines)Shift to higher wavenumberIn the solid state, steric bulk can disrupt intermolecular hydrogen bonding, leading to a shift towards the free N-H stretching frequency.
UV-Vis Spectroscopy λmax (B-band)Hypsochromic shift (blue shift)Steric hindrance can disrupt the coplanarity between the nitrogen lone pair and the aromatic π-system, reducing conjugation and increasing the energy of the π-π* transition.[1]

Note: These predictions are based on general principles and data from related N-alkylaniline systems due to a lack of direct comparative studies on ethynylaniline derivatives.[1]

Impact of Steric Hindrance on Reactivity

The steric bulk of N-alkyl substituents can significantly influence the course of chemical reactions. In the case of ethynylaniline derivatives, this can affect both reactions at the nitrogen center and those involving the ethynyl group or the aromatic ring.

Table 2: Influence of Steric Hindrance on the Reactivity of N-Alkylated Aniline Derivatives.

Reaction TypeEffect of Increased Steric HindranceExample/ObservationReference
Further N-Alkylation (Quaternization) Decreased reaction rateBulky N-alkyl groups impede the approach of the alkylating agent, making the formation of quaternary ammonium salts more difficult.[2][2]
Ortho-Lithiation/Functionalization Can favor rearrangement over cyclizationIn N-alkyl arylsulfonamides, larger alkyl groups prevent cyclization and promote rearrangement to the ortho position due to steric hindrance.[3][3]
Palladium-Catalyzed Cross-Coupling Can influence regioselectivity and yieldThe steric environment around the nitrogen can affect the coordination of the metal catalyst, potentially influencing the outcome of reactions on the aromatic ring.N/A
Cyclization Reactions Can hinder or prevent intramolecular reactionsIncreased steric bulk can create unfavorable conformations for intramolecular cyclization reactions involving the ethynyl group and the N-alkyl substituent.N/A

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are generalized protocols for the synthesis and N-alkylation of ethynylaniline derivatives, adapted from established procedures for anilines.

Synthesis of 3-Ethynylaniline (Generalized)

A common method for the synthesis of 3-ethynylaniline is the Sonogashira coupling of a protected acetylene with a suitable aniline derivative, followed by deprotection.[4]

  • Reaction Setup: In a reaction vessel, combine 3-iodoaniline (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine.

  • Addition of Acetylene: Add a protected acetylene, such as (trimethylsilyl)acetylene (1.1-1.5 equivalents), to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude product in a suitable solvent (e.g., methanol or THF) and add a deprotecting agent such as potassium carbonate or tetrabutylammonium fluoride (TBAF). Stir at room temperature until the silyl group is removed.

  • Purification: Purify the resulting 3-ethynylaniline by column chromatography on silica gel.

N-Alkylation of Ethynylaniline

This protocol describes a general procedure for the N-alkylation of ethynylaniline using an alkyl halide.

  • Reaction Setup: In a round-bottom flask, dissolve ethynylaniline (1 equivalent) in a polar aprotic solvent such as DMF or acetonitrile.

  • Addition of Base: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2 equivalents), to the solution and stir for 15-30 minutes.

  • Addition of Alkylating Agent: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide, isopropyl iodide) (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with heating, monitoring the progress by TLC. The reaction time will vary depending on the reactivity of the alkyl halide and the steric hindrance of the reactants.

  • Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the desired N-alkylated ethynylaniline.

Visualizing the Workflow and Concepts

To better illustrate the processes described, the following diagrams were generated using Graphviz.

Synthesis_Workflow cluster_synthesis Synthesis of 3-Ethynylaniline cluster_alkylation N-Alkylation start_syn 3-Iodoaniline + (TMS)Acetylene sonogashira Sonogashira Coupling start_syn->sonogashira catalysts Pd(PPh3)4, CuI, Et3N catalysts->sonogashira deprotection Deprotection (K2CO3 or TBAF) sonogashira->deprotection product_syn 3-Ethynylaniline deprotection->product_syn start_alk 3-Ethynylaniline product_syn->start_alk alkylation_rxn N-Alkylation Reaction start_alk->alkylation_rxn reagents_alk Alkyl Halide (R-X), Base (K2CO3) reagents_alk->alkylation_rxn product_alk N-Alkyl-3-ethynylaniline alkylation_rxn->product_alk

Caption: Synthetic workflow for N-alkylated ethynylaniline derivatives.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation sample N-Alkylated Ethynylaniline Sample nmr NMR Spectroscopy (1H, 13C) sample->nmr ir IR Spectroscopy sample->ir uv_vis UV-Vis Spectroscopy sample->uv_vis data_analysis Correlate Spectroscopic Shifts with Steric Bulk nmr->data_analysis ir->data_analysis uv_vis->data_analysis reactivity_study Assess Impact on Reactivity data_analysis->reactivity_study conclusion Elucidate Structure-Property Relationship reactivity_study->conclusion

Caption: Analytical workflow for studying steric hindrance effects.

References

A Comparative Guide to Purity Validation of 4-Ethynyl-N-methylaniline by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of 4-Ethynyl-N-methylaniline, a key building block in medicinal chemistry.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a premier technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities.

A typical reverse-phase HPLC method, analogous to those used for related aromatic amines, is proposed for this analysis.[1][2] This method offers robust separation of the analyte from potential impurities such as unreacted starting materials or over-methylated byproducts.[3][4]

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: A standard HPLC system equipped with a UV detector, quaternary pump, autosampler, and column thermostat.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of Acetonitrile (Solvent A) and 0.1% Formic Acid in Water (Solvent B). A gradient allows for the effective separation of impurities with a wide range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Comparative Analysis with Alternative Techniques

While HPLC is a powerful tool, other analytical methods can also be employed for purity determination, each with its own advantages and limitations.[5][6] The choice of method often depends on the specific requirements of the analysis, such as the need for structural confirmation of impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for volatile and thermally stable compounds. While derivatization may sometimes be necessary to improve the chromatographic properties of aromatic amines, GC-MS provides excellent separation and structural information from the mass spectra of the eluted compounds.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This technique is particularly useful for identifying and quantifying trace-level impurities.[7]

Data Presentation: A Comparative Summary

The following table summarizes the expected performance characteristics of HPLC, GC-MS, and LC-MS/MS for the purity validation of this compound. The data is based on typical performance for the analysis of similar aromatic amines.[5]

Parameter HPLC-UV GC-MS LC-MS/MS
Linearity (R²) > 0.999> 0.998> 0.999
Limit of Detection (LOD) ~0.01%~0.05%~0.001%
Limit of Quantitation (LOQ) ~0.03%~0.15%~0.003%
Precision (%RSD) < 2%< 5%< 3%
Accuracy/Recovery (%) 98-102%95-105%99-101%

Workflow for HPLC Method Validation

The validation of an analytical method is crucial to ensure its reliability and accuracy. The following diagram illustrates a typical workflow for the validation of the proposed HPLC method for this compound purity.

HPLC_Validation_Workflow start Start: Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy/ Recovery lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness system_suitability System Suitability robustness->system_suitability documentation Documentation & Reporting system_suitability->documentation end Validated Method documentation->end

Caption: Workflow for HPLC Method Validation.

References

Unveiling the Impact of Anchoring Groups in Plasmon-Driven Catalysis: A Comparative Analysis of Ethynylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the burgeoning field of plasmon-driven photocatalysis, the rational design of molecular adsorbates is paramount to steering reaction pathways and enhancing catalytic efficiency. This guide presents a detailed comparative analysis of para-ethynylaniline (pEA) and its thiolated counterpart, para-mercaptoaniline (pMA), in plasmon-driven oxidative coupling reactions on silver nanoparticle surfaces. This comparison sheds light on the critical role of the molecule-metal interface in determining reaction kinetics and outcomes, providing valuable insights for researchers, chemists, and professionals in drug development.

The energy of photons can be harnessed by metallic nanostructures to generate localized surface plasmons, which in turn can trigger interfacial molecular transformations with high precision.[1][2][3] The oxidative coupling of aniline derivatives to form aromatic azo compounds has become a key model system for understanding the mechanisms of plasmon-mediated photochemistry.[1][2][3] While thiolated aniline derivatives have been extensively studied, the behavior of non-thiolated analogues remains less explored.[1][2] This guide directly compares an alkynylated aniline derivative, pEA, with the benchmark thiolated derivative, pMA, to elucidate the influence of the anchoring group on adsorption, reactivity, and reaction kinetics.[1]

Performance Comparison of pEA and pMA in Plasmon-Driven Coupling

The nature of the anchoring group significantly influences the adsorption geometry and the subsequent plasmon-driven reactivity of aniline derivatives. The interaction of the ethynyl group in pEA with silver involves both σ-donation and π-back donation, leading to a more rigid adsorption conformation compared to the σ-bonding of the thiol group in pMA.[4] This difference in metal-adsorbate interaction profoundly affects the kinetics of the oxidative coupling reaction.[4]

DerivativeAnchoring GroupProduct of Oxidative CouplingExcitation Power (Pex) ThresholdObserved Reaction Kinetics
para-ethynylaniline (pEA)Ethynyl (-C≡CH)p,p′-diynylazobenzene (DYAB)> ~0.5 mWSlower, with a distinct power threshold
para-mercaptoaniline (pMA)Thiol (-SH)p,p'-dimercaptoazobenzene (DMAB)< 0.6 mWRapid, with complex kinetic profiles

Data compiled from studies on Ag nanoparticle arrays under 785 nm laser illumination in an alkaline aqueous environment.[1][4]

Under identical experimental conditions, pMA undergoes rapid plasmon-driven oxidative coupling to form DMAB at an excitation power of 0.6 mW.[4] In stark contrast, pEA remains largely unreactive at this power level, requiring a higher excitation power threshold of approximately 0.5 mW to initiate the coupling reaction to form DYAB.[1][4] This suggests that the conformational flexibility of the adsorbate plays a crucial role in the reaction kinetics.[4]

Experimental Protocols

The following provides a generalized methodology for the comparative analysis of ethynylaniline derivatives in plasmon-driven coupling, based on published research.[4]

1. Preparation of Silver Nanoparticle (Ag NP) Substrates:

  • Ag NPs with a uniform quasi-spherical morphology (e.g., 45 ± 4.2 nm diameter) are synthesized.[4]

  • These colloidal Ag NPs are assembled into close-packed array structures on a suitable substrate (e.g., indium tin oxide-coated glass).[4]

  • The Ag NP arrays serve as both the SERS-active substrate and the plasmonic photocatalyst.[4]

2. Adsorption of Aniline Derivatives:

  • The as-synthesized Ag NP substrates are incubated with a solution of the aniline derivative (e.g., 1.0 mM pEA or pMA) for a sufficient duration (e.g., 2 hours) to ensure complete displacement of any capping ligands and formation of a self-assembled monolayer.[4]

3. Plasmon-Driven Coupling Reaction and In-situ Monitoring:

  • The reaction is carried out in a reaction chamber assembled on top of the Ag NP substrate.[4]

  • The reaction medium is typically an alkaline aqueous solution (e.g., 100 mM KOH, pH = 13) containing dissolved molecular oxygen.[1][4]

  • A confocal Raman microscope equipped with a continuous-wave laser (e.g., 785 nm) is used to both induce the plasmon-driven reaction and to monitor it in real-time via Surface-Enhanced Raman Scattering (SERS).[1][4]

  • Time-resolved SERS spectra are collected to track the structural evolution of the adsorbates during the coupling reaction.[1][4]

4. Data Analysis:

  • The emergence of characteristic SERS peaks for the azo product (e.g., C-N stretching mode around 1140 cm⁻¹ and N=N stretching modes in the 1350-1500 cm⁻¹ range) confirms the dimerization reaction.[4]

  • The temporal evolution of the intensity ratio of product peaks to reactant peaks is used to determine the reaction kinetics.[4]

Visualizing the Reaction and Workflow

To better understand the processes involved, the following diagrams illustrate the plasmon-driven coupling mechanism and the general experimental workflow.

PlasmonDrivenCoupling cluster_catalyst Plasmonic Catalyst cluster_conditions Reaction Conditions pEA para-ethynylaniline (pEA) AgNP Ag Nanoparticle pEA->AgNP Adsorption pMA para-mercaptoaniline (pMA) pMA->AgNP Adsorption DYAB p,p′-diynylazobenzene (DYAB) AgNP->DYAB Catalytic Coupling DMAB p,p'-dimercaptoazobenzene (DMAB) AgNP->DMAB Catalytic Coupling Light Laser (e.g., 785 nm) Light->AgNP Plasmon Excitation Solvent Alkaline Aqueous Solution

Caption: Plasmon-driven oxidative coupling of aniline derivatives.

ExperimentalWorkflow start Start synthesis Ag Nanoparticle Synthesis start->synthesis assembly Nanoparticle Array Assembly on Substrate synthesis->assembly adsorption Adsorption of Aniline Derivative assembly->adsorption reaction Plasmon-Driven Coupling in Reaction Chamber adsorption->reaction monitoring In-situ SERS Monitoring reaction->monitoring analysis Kinetic and Spectroscopic Analysis monitoring->analysis end End analysis->end

Caption: Experimental workflow for comparative analysis.

Conclusion

The comparative study of para-ethynylaniline and para-mercaptoaniline reveals that the choice of anchoring group is a critical determinant of reactivity in plasmon-driven photocatalysis.[1][4] The more rigid adsorption geometry of pEA, resulting from its ethynyl group, leads to slower reaction kinetics and a higher energy barrier for the oxidative coupling compared to the more flexible pMA.[4] These findings underscore the importance of considering the metal-adsorbate interface at a molecular level for the design of efficient plasmonic photocatalytic systems. Future research could explore a wider range of anchoring groups to further tune the catalytic performance and selectivity of these reactions.

References

The Untapped Potential of 4-Ethynyl-N-methylaniline in Organic Electronics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of organic electronics, the quest for novel, efficient, and stable materials is paramount. While established materials have driven progress, the exploration of new molecular architectures holds the key to unlocking next-generation device performance. This guide provides a comparative analysis of hole-transporting materials (HTMs) for organic electronic devices, with a special focus on the potential of 4-Ethynyl-N-methylaniline. Due to a lack of publicly available experimental data on this compound in this specific application, this guide will compare well-characterized alternative materials and discuss the hypothetical potential of this compound based on its structural features.

Performance Benchmark: A Comparison of Hole-Transporting Materials

The performance of a hole-transporting material is a critical determinant of the overall efficiency and longevity of an organic electronic device, such as a perovskite solar cell (PSC). Key performance indicators include power conversion efficiency (PCE), hole mobility (μ), and long-term stability. The following table summarizes the performance of commonly used HTMs, providing a benchmark against which new materials can be evaluated.

MaterialPower Conversion Efficiency (PCE) (%)Hole Mobility (cm²/Vs)Device Stability
Spiro-OMeTAD >25%2.0 x 10⁻⁴ - 1.0 x 10⁻³Moderate; often requires additives which can degrade over time.[1]
PTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) >23%1.0 x 10⁻³ - 5.0 x 10⁻³Generally higher than Spiro-OMeTAD, especially in dopant-free configurations.
NiOₓ (Nickel Oxide) >23%1.0 x 10⁻³ - 1.0 x 10⁻²Excellent; inorganic nature provides superior thermal and chemical stability.[2]
BQX-1/spiro-OMeTAD (blend) 19.40%Not specifiedHigher than Spiro-OMeTAD alone.[3]
ANE (4'-methoxy-2'-nitroacetanilide) modified 22.63%Not specifiedRetains 92% of initial PCE after 1200 hours in air.[4]

Note: The performance of HTMs can vary significantly depending on the specific device architecture, perovskite composition, and fabrication conditions.

The Promise of this compound: A Structural Perspective

While direct experimental data is not yet available, the molecular structure of this compound suggests several advantageous properties as a hole-transporting material:

  • N-methylaniline Moiety: The electron-donating N-methylaniline group can facilitate hole injection and transport. The nitrogen atom's lone pair of electrons can contribute to the highest occupied molecular orbital (HOMO) energy level, which is crucial for efficient hole extraction from the perovskite layer.

  • Ethynyl Linker: The rigid and linear ethynyl group can promote π-π stacking between molecules in the solid state. This ordered packing is often associated with higher charge carrier mobility.

  • Small Molecular Size: As a small molecule, this compound has the potential for high purity and good batch-to-batch reproducibility, which are critical for consistent device performance. Its simple structure may also lead to more cost-effective synthesis compared to complex molecules like Spiro-OMeTAD.

Experimental Protocols for HTM Characterization

To rigorously evaluate the performance of a novel hole-transporting material like this compound, a standardized set of experimental protocols is essential.

Perovskite Solar Cell Fabrication (n-i-p architecture)

A typical fabrication process for a perovskite solar cell is as follows:

  • Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ is deposited on the FTO substrate by spin-coating, followed by sintering at high temperature. A mesoporous TiO₂ layer is then often spin-coated on top of the compact layer.

  • Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of lead iodide and methylammonium iodide in a solvent like DMF) is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent dripping step is often employed during spinning to induce rapid crystallization, followed by thermal annealing.[5]

  • Hole-Transporting Layer (HTL) Deposition: The HTM solution (e.g., this compound dissolved in a suitable solvent, potentially with additives like Li-TFSI and tBP) is spin-coated on top of the perovskite layer.[6]

  • Metal Electrode Deposition: A top electrode, typically gold or silver, is deposited by thermal evaporation through a shadow mask.

Device Characterization
  • Current-Voltage (J-V) Measurement: The J-V characteristics of the fabricated solar cells are measured under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).[7][8]

  • Charge Carrier Mobility Measurement: The hole mobility of the HTM can be determined using various techniques, including the space-charge-limited current (SCLC) method, time-of-flight (TOF) measurements, or by fabricating field-effect transistors (FETs).[9][10][11][12][13] For the SCLC method, a hole-only device is fabricated (e.g., ITO/PEDOT:PSS/HTM/Au), and the mobility is extracted from the J-V characteristics in the dark.

  • Stability Testing: The long-term stability of the unencapsulated devices is evaluated by monitoring the PCE over time under controlled environmental conditions (e.g., in ambient air with a specific relative humidity or under continuous illumination at a constant temperature).[1][14][15][16]

Visualizing the Process and Principles

To better understand the experimental workflow and the fundamental processes within a perovskite solar cell, the following diagrams are provided.

G cluster_prep Substrate Preparation cluster_fab Device Fabrication (Glovebox) cluster_char Characterization sub_clean FTO Substrate Cleaning etl_dep ETL Deposition (TiO₂) sub_clean->etl_dep pero_dep Perovskite Deposition etl_dep->pero_dep htl_dep HTL Deposition pero_dep->htl_dep metal_dep Metal Electrode Deposition htl_dep->metal_dep mobility_meas Mobility Measurement htl_dep->mobility_meas jv_meas J-V Measurement (PCE) metal_dep->jv_meas stability_test Stability Testing metal_dep->stability_test

Experimental workflow for perovskite solar cell fabrication and characterization.

G cluster_device Perovskite Solar Cell sun Sunlight (Photons) Perovskite Perovskite Absorber sun->Perovskite ETL Electron Transport Layer (ETL) Cathode Cathode ETL->Cathode HTL Hole Transport Layer (HTL) Exciton Perovskite->Exciton Photon Absorption Anode Anode HTL->Anode e Electron (e⁻) e->ETL Electron Extraction h Hole (h⁺) h->HTL Hole Extraction Exciton->e Charge Separation Exciton->h

Charge generation and transport in a perovskite solar cell.

Conclusion and Future Outlook

While this compound remains a molecule of theoretical promise in the realm of organic electronics, its simple structure and potentially favorable electronic properties warrant experimental investigation. The established performance of alternative materials like Spiro-OMeTAD, PTAA, and inorganic counterparts such as NiOₓ provides a clear roadmap for the characterization and benchmarking of new HTMs. Future research should focus on the synthesis and purification of this compound and its incorporation into perovskite solar cells and other organic electronic devices. Detailed characterization of its photophysical properties, charge transport characteristics, and device performance will be crucial to ascertain its true potential. The development of novel, cost-effective, and stable hole-transporting materials is a critical step towards the commercial viability of organic electronic technologies, and the exploration of promising candidates like this compound is an essential endeavor in this pursuit.

References

Safety Operating Guide

Proper Disposal of 4-Ethynyl-N-methylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 4-Ethynyl-N-methylaniline (CAS No. 119754-15-3). [1] Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This document outlines personal protective equipment (PPE), spill management protocols, and the required waste disposal stream for this compound. All procedures should be conducted in accordance with your institution's environmental health and safety (EHS) guidelines, as well as local, state, and federal regulations.[2]

Immediate Safety and Handling Protocols

Before handling this compound, it is imperative to be familiar with its potential hazard profile and to take the necessary safety precautions.

Personal Protective Equipment (PPE): A comprehensive suite of PPE should be worn at all times when working with this compound. This includes:

  • Protective Gloves: Chemically resistant gloves (e.g., nitrile) are mandatory.[5]

  • Eye Protection: Safety glasses with side shields or goggles.[5]

  • Protective Clothing: A lab coat or other protective garments to prevent skin contact.[2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a respirator.[2]

Spill Management: In the event of a spill, prompt and appropriate action is crucial to prevent exposure and environmental contamination.

  • Containment: Prevent the spilled material from entering drains or waterways.[2][3][6]

  • Cleanup:

    • For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal. Avoid creating dust.[2]

    • For liquid spills, absorb the spill with an inert material (e.g., vermiculite, sand) and place the absorbent material into a sealed, labeled hazardous waste container.[6]

  • Decontamination: The affected area and any contaminated equipment should be thoroughly cleaned.

Quantitative Data for Disposal and Hazard Profile

The following table summarizes the hazard profile based on related aniline compounds. This data should be used to inform risk assessments and handling procedures for this compound.

Hazard ClassificationGHS Hazard StatementRepresentative Compound(s)
Acute Toxicity, Oral H301: Toxic if swallowed4-Ethyl-N-methylaniline, 4-Ethylaniline
Acute Toxicity, Dermal H311: Toxic in contact with skin4-Ethyl-N-methylaniline, 4-Ethylaniline
Acute Toxicity, Inhalation H331: Toxic if inhaled4-Ethyl-N-methylaniline, 4-Ethylaniline
Skin Corrosion/Irritation H315: Causes skin irritation4-Ethylaniline
Serious Eye Damage/Irritation H319: Causes serious eye irritation4-Ethylaniline
Specific Target Organ Toxicity (Repeated Exposure) H373: May cause damage to organs through prolonged or repeated exposure4-Ethyl-N-methylaniline, 4-Ethylaniline

Experimental Protocol: Waste Disposal Procedure

This protocol details the step-by-step methodology for the safe disposal of this compound waste.

  • Personal Protective Equipment (PPE) and Preparation: Before handling the waste, ensure you are wearing appropriate PPE as detailed above. Conduct all waste handling within a certified chemical fume hood to avoid inhalation of vapors.[5]

  • Waste Segregation and Collection:

    • Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with organic solvents and clearly labeled "Hazardous Waste," listing "this compound" and any other chemical constituents.[5]

    • Solid Waste: Contaminated solid waste (e.g., gloves, absorbent pads, weighing paper) must be collected in a separate, sealed, and clearly labeled hazardous waste container.[5]

  • Labeling Waste Containers: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Indicate the primary hazards based on the information for similar compounds (e.g., "Toxic," "Irritant").

  • Storage of Waste: Store the sealed and labeled waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[2][5] Do not dispose of this chemical down the drain or in regular trash.[2][6]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood C Segregate Liquid and Solid Waste B->C D Collect Liquid Waste in Labeled, Sealed Container C->D E Collect Solid Waste in Labeled, Sealed Container C->E F Store Waste in a Designated, Secure, and Ventilated Area E->F G Contact Institutional EHS or Licensed Waste Contractor F->G H Arrange for Pickup and Proper Disposal G->H

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 4-Ethynyl-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Precautions for Handling 4-Ethynyl-N-methylaniline

Absence of a specific Safety Data Sheet (SDS) for this compound (CAS No. 119754-15-3) necessitates a cautious approach to handling, based on data from structurally similar compounds. Researchers, scientists, and drug development professionals should treat this compound as potentially hazardous, adhering to the highest safety standards. The primary hazards associated with analogous aromatic amines include acute toxicity if swallowed, in contact with skin, or if inhaled, and the potential for target organ damage through prolonged or repeated exposure.[1][2][3]

Personal Protective Equipment (PPE)

Due to the toxic nature of similar aniline compounds, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. This includes measures for hand, eye, respiratory, and body protection.

PPE CategoryRecommended EquipmentJustification & Best Practices
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Aromatic amines can be absorbed through the skin. Always inspect gloves for integrity before use and wash hands thoroughly after handling.
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.Protects against accidental splashes and airborne particles. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Required when handling the compound as a powder to avoid dust inhalation, or if vapors may be generated.[2][4][5] Use in a well-ventilated area, preferably a chemical fume hood.
Protective Clothing Laboratory coat, long-sleeved shirt, and long pants. Chemical-resistant apron or coveralls for larger quantities.Prevents skin contact with the substance. Contaminated clothing should be removed immediately and laundered separately before reuse.[5]
Operational and Disposal Plans

Handling and Storage:

  • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Avoid contact with skin, eyes, and clothing.[2][4]

  • Do not eat, drink, or smoke in the handling area.[5]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[4]

Spill Management:

  • In case of a spill, evacuate the area.

  • Wear the full complement of PPE, including respiratory protection.

  • For minor spills of solid material, carefully sweep up to avoid generating dust and place in a suitable container for disposal.[4][5]

  • For liquids, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

Disposal:

  • All waste must be handled and disposed of in accordance with local, state, and federal regulations.[5]

  • Do not allow the chemical to enter drains or waterways.

  • Dispose of contaminated materials and empty containers as hazardous waste.

Experimental Workflow for Safe Handling

The following diagram outlines the logical steps for ensuring safety when working with this compound or structurally similar compounds.

PPE_Selection_Workflow cluster_planning Planning Phase cluster_operation Operational Phase cluster_conclusion Post-Operation Phase A Hazard Assessment: Review SDS of Analogous Compounds B Identify Potential Exposure Routes: Inhalation, Dermal, Ingestion, Eye Contact A->B C Select Appropriate PPE based on Assessment B->C D Verify Fume Hood Operation C->D E Don Full PPE: Gloves, Goggles, Lab Coat, Respirator (if needed) D->E F Handle Chemical E->F G Decontaminate Work Area F->G H Properly Doff and Dispose of Contaminated PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of Aromatic Amines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.